Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWWHOXOVPIGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)NC(=O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207654 | |
| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58909-39-0 | |
| Record name | Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58909-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-SULFANYL-1,2-DIHYDRO-1,2,4-TRIAZINE-5,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679WF9Q9W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway for Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, a key intermediate in the pharmaceutical industry, notably in the production of beta-lactam antibiotics such as ceftriaxone.[1] This document details the synthetic route, experimental protocols, and physicochemical properties of the target compound, presenting a valuable resource for researchers in organic synthesis and medicinal chemistry.
Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the formation of a substituted thiosemicarbazide, followed by a cyclization reaction with a dialkyl oxalate. The most commonly employed route involves a two-step synthesis starting from methylhydrazine.
The first step is the formation of 2-methylthiosemicarbazide through the reaction of methylhydrazine with ammonium thiocyanate. This is followed by a cyclization reaction of the 2-methylthiosemicarbazide intermediate with dimethyl oxalate in the presence of a strong base, such as sodium methoxide, to yield the final triazine ring structure.
Experimental Protocols
The following experimental protocols are based on established synthesis methodologies for this compound.
Step 1: Synthesis of 2-Methylthiosemicarbazide
Reaction: The synthesis begins with the reaction of an aqueous solution of methylhydrazine with ammonium thiocyanate.
Procedure:
-
In a reaction vessel, combine methylhydrazine and ammonium thiocyanate in a molar ratio of 1:1 to 1:1.1.
-
Heat the reaction mixture to a temperature of 80-110°C.
-
After the reaction is complete, dissolve the resulting product in methanol to obtain a solution of 2-methylthiosemicarbazide.
Step 2: Synthesis of this compound
Reaction: The 2-methylthiosemicarbazide solution is then reacted with dimethyl oxalate in the presence of sodium methoxide to induce cyclization.
Procedure:
-
To the methanolic solution of 2-methylthiosemicarbazide, add dimethyl oxalate and sodium methoxide. The molar ratio of 2-methylthiosemicarbazide to dimethyl oxalate to sodium methoxide should be approximately 1:1-1.2:2-2.2.
-
Maintain the reaction temperature between 40-80°C and allow the reaction to proceed for 4-10 hours with reflux.
-
Upon completion of the reaction, cool the mixture and adjust the pH to 6-7 using hydrochloric acid to neutralize and remove excess sodium methoxide.
-
Filter the mixture to obtain a solution of the sodium salt of the triazine ring.
-
Acidify the filtrate to a pH of 1-2 with hydrochloric acid to precipitate the crude product.
-
Collect the crude this compound by filtration.
-
For purification, recrystallize the crude product from hot water. This involves stirring the crude product in hot water, followed by cooling to induce crystallization, filtration, and drying.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methylhydrazine | CH₆N₂ | 46.07 |
| Ammonium Thiocyanate | CH₄N₂S | 76.12 |
| Dimethyl Oxalate | C₄H₆O₄ | 118.09 |
| Sodium Methoxide | CH₃NaO | 54.02 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₂S | [2] |
| Molecular Weight | 159.17 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 168-171 °C | [2] |
| Purity (by HPLC) | ≥98% | [3] |
| Solubility | Soluble in Methanol and DMSO | [3] |
| ¹H NMR | Due to the tautomeric nature and presence of exchangeable protons, the spectrum is solvent-dependent. Expected signals would include a singlet for the N-methyl group and broad signals for the N-H protons. | |
| ¹³C NMR | Expected signals would include resonances for the N-methyl carbon, two carbonyl carbons, and a thiocarbonyl carbon. | |
| IR (cm⁻¹) | Characteristic peaks are expected for N-H stretching, C=O stretching (dione), and C=S stretching (thioxo). | |
| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 159. |
Logical Relationships and Workflows
The synthesis of this compound is a well-defined process with a clear logical flow. The following diagrams illustrate the overall synthesis pathway and its significance in the production of ceftriaxone.
References
An In-depth Technical Guide to 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione, also known by synonyms such as Thiotriazinone and Ceftriaxone Impurity C, is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a key intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Ceftriaxone.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization based on available technical data.
Chemical and Physical Properties
The compound is typically a white to off-white solid.[1] A summary of its key chemical and physical properties is presented in Table 1. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributable to different analytical methods or sample purities. The compound is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1]
Table 1: Physicochemical Properties of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione
| Property | Value | Source(s) |
| CAS Number | 58909-39-0 | [1][3][4] |
| Molecular Formula | C₄H₅N₃O₂S | [5][6] |
| Molecular Weight | 159.17 g/mol | [3][6] |
| IUPAC Name | 2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione | [6] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 168-171 °C | [1][3] |
| Purity (Commercially Available) | ≥97% | [3][7] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol | [1] |
Synthesis Protocols
The synthesis of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione is generally achieved through the cyclization of 2-methylthiosemicarbazide with diethyl oxalate.[1] While various catalysts and solvent systems can be employed, a common approach involves the use of a base such as sodium methoxide or a buffer system to facilitate the reaction.[1][8]
General Experimental Protocol
A patented method for the preparation of this compound involves the following key steps:[8]
-
Preparation of Buffer System: An ethanolic solution is prepared containing acetic acid and ammonium acetate to create a buffer system with a pH of 6-7.[8]
-
Condensation and Cyclization: 2-Methylthiosemicarbazide and diethyl oxalate are added to the buffered ethanol. The reaction mixture is heated to reflux (approximately 80-82°C) for 4-6 hours.[8] A catalyst, such as boron tribromide, can be used to improve the reaction.[8] The molar ratio of 2-methylthiosemicarbazide to diethyl oxalate is typically in the range of 1:1.15 to 1:1.25.[8]
-
Isolation of Crude Product: The reaction mixture is cooled to induce crystallization. The crude product is then isolated by filtration.[8]
-
Purification: The crude solid is suspended in water and the temperature is raised to 70-80°C. Concentrated hydrochloric acid is added, and the mixture is then cooled to re-crystallize the purified product.[8] The final product is isolated by filtration and dried.[8]
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization
The structural confirmation and purity assessment of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione are typically performed using a combination of spectroscopic and chromatographic techniques. While the raw spectral data is not widely published in the public domain, manufacturers of analytical standards for this compound provide a certificate of analysis that includes data from the methods listed in Table 2.[9]
Table 2: Standard Analytical Techniques for Characterization
| Technique | Abbreviation | Purpose |
| Proton Nuclear Magnetic Resonance | ¹H-NMR | Structural elucidation by identifying the chemical environment of hydrogen atoms. |
| Mass Spectrometry | MS | Determination of molecular weight and fragmentation patterns for structural confirmation. |
| High-Performance Liquid Chromatography | HPLC | Assessment of purity and quantification. |
| Infrared Spectroscopy | IR | Identification of functional groups present in the molecule. |
Role in Pharmaceutical Synthesis
As previously stated, the primary utility of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione is as a building block for the antibiotic Ceftriaxone.[1] It serves as the precursor for the triazine moiety of the final drug molecule. The synthesis involves the reaction of this intermediate with a protected 7-aminocephalosporanic acid (7-ACA) derivative.[10]
Caption: Simplified pathway showing the incorporation of the triazine intermediate into Ceftriaxone.
Biological Activity
There is a lack of published data on the specific biological activity or signaling pathway engagement of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione itself. Its function is primarily that of a chemical intermediate. However, it is noteworthy that a structurally related compound, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, which is a tautomer of the title compound and a degradation product of Ceftriaxone, has been identified as an inhibitor of D-amino acid oxidase (DAAO).
Conclusion
2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione is a well-characterized heterocyclic molecule with established chemical and physical properties. Its significance is firmly rooted in its indispensable role as a key intermediate in the synthesis of Ceftriaxone and potentially other beta-lactam antibiotics. The synthetic routes are well-defined, and standard analytical methods are employed for its characterization. For drug development professionals, this compound represents a critical starting material, and a thorough understanding of its properties and synthesis is essential for the efficient production of vital antibiotic therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. US7470786B2 - Method for manufacture of ceftriaxone sodium - Google Patents [patents.google.com]
- 3. 三嗪环 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. store.usp.org [store.usp.org]
- 6. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | C4H5N3O2S | CID 3034640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. CN103664812B - Preparation method of TTZ (thiotriazinone) - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An improvement for synthesis of ceftriaxone sodium [jcpu.cpu.edu.cn]
Structural Analysis of Thiotriazinone (CAS 58909-39-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of Thiotriazinone (CAS 58909-39-0), a key heterocyclic compound with significant applications in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Ceftriaxone.[1][2] This document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses various spectroscopic and analytical techniques for its structural elucidation. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to aid in understanding the synthesis and analysis processes.
Introduction
Thiotriazinone, chemically known as Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, is a triazine derivative with the molecular formula C₄H₅N₃O₂S.[1][2] Its structure, featuring a triazine ring with a thioxo group, imparts unique reactivity that is leveraged in pharmaceutical synthesis.[1][3] The primary importance of Thiotriazinone lies in its role as a building block for complex antibiotic molecules.[1] Understanding its structural characteristics is paramount for optimizing synthesis pathways, ensuring purity, and developing novel derivatives.
Physicochemical Properties
Thiotriazinone is typically a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 58909-39-0 | [1][2] |
| Molecular Formula | C₄H₅N₃O₂S | [1][2][4] |
| Molecular Weight | 159.17 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 168-171 °C | [1][5] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol. | [6] |
| InChI Key | UMWWHOXOVPIGFD-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CN1C(=S)NC(=O)C(=O)N1 | [7] |
Synthesis of Thiotriazinone
The most common synthetic route to Thiotriazinone involves the cyclization reaction of 2-methyl-thiosemicarbazide with diethyl oxalate.[1] Several variations of this method exist, often employing different catalysts and solvent systems to optimize yield and purity.
General Experimental Protocol
A general and widely cited method for the synthesis is as follows:
Materials:
-
2-methyl-thiosemicarbazide
-
Diethyl oxalate
-
Sodium methylate (or other suitable base)
-
Methanol/DMSO mixed solvent
-
Hydrochloric acid
Procedure:
-
In a suitable reaction vessel, a mixed solvent of methanol and DMSO (e.g., in a 1:3 mass ratio) is prepared.
-
2-methyl-thiosemicarbazide, diethyl oxalate, and sodium methanolate are added to the reactor. A common mass ratio for these reactants is 1:4:10 (2-methyl-thiosemicarbazide:diethyl oxalate:sodium methanolate), with the solvent being 10 times the mass of the initial thiosemicarbazide.
-
The cyclization reaction is conducted at a controlled temperature, typically between 0-45 °C, with stirring for a sufficient duration to ensure completion.
-
Upon completion, the reaction mixture is acidified with hydrochloric acid. The amount of acid is typically around 30% of the mass of the starting 2-methyl-thiosemicarbazide.
-
The resulting precipitate is collected by filtration.
-
The solid product is then dried to yield Thiotriazinone.
This process can achieve yields of approximately 91.6%.
Note: This is a generalized protocol based on literature. Specific reaction times, temperatures, and purification methods may vary and should be optimized for laboratory conditions.
Structural Analysis Techniques
A comprehensive structural analysis of Thiotriazinone involves a combination of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the methyl protons and exchangeable protons on the nitrogen atoms.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the two carbonyl carbons, and the thione carbon.
| Analysis | Expected Chemical Shifts (ppm) |
| ¹H NMR | Signals corresponding to the N-CH₃ group and NH protons. |
| ¹³C NMR | Resonances for C=S, two C=O groups, and the N-CH₃ carbon. |
Note: Actual chemical shifts are highly dependent on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Thiotriazinone, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (159.17).
| Analysis | Expected Observations |
| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺ at m/z ≈ 159. Characteristic fragmentation patterns involving the loss of small molecules like CO, CS, and methyl groups. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for an isomer of Thiotriazinone has been reported, detailed crystallographic data for the title compound (CAS 58909-39-0) is not publicly available. Such an analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of Thiotriazinone suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent.
-
Data Collection: Mount a selected crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 58909-39-0: Tetrahydro-2-methyl-3-thioxo-1,2,4-triazin… [cymitquimica.com]
- 4. Thiotriazinone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiotriazinone CAS#: 58909-39-0 [m.chemicalbook.com]
- 7. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | C4H5N3O2S | CID 3034640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ceftriaxone Impurity C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftriaxone Impurity C, identified as 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is a known related substance of the third-generation cephalosporin antibiotic, Ceftriaxone. As a critical component of impurity profiling in pharmaceutical quality control, the accurate identification and quantification of Ceftriaxone Impurity C are paramount to ensure the safety and efficacy of the final drug product. This technical guide provides an overview of the spectroscopic data, specifically ¹H and ¹³C Nuclear Magnetic Resonance (NMR), which are fundamental for the structural elucidation and characterization of this impurity.
While comprehensive, publicly available ¹H NMR and ¹³C NMR spectroscopic data for Ceftriaxone Impurity C is not readily found in scientific literature or public databases, this information is typically provided with the purchase of a certified reference standard from various commercial suppliers. The data presented herein is a representative summary based on the known chemical structure of the impurity and general principles of NMR spectroscopy.
Chemical Structure
IUPAC Name: 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione Synonyms: Ceftriaxone Triazine Analog, Thiotriazinone Molecular Formula: C₄H₅N₃O₂S Molecular Weight: 159.17 g/mol
Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Ceftriaxone Impurity C. The exact chemical shifts can vary depending on the solvent, concentration, and instrument used for analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data for Ceftriaxone Impurity C
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 3.0 - 3.5 | Singlet | 3H |
| N-H | 8.0 - 9.0 | Broad Singlet | 1H |
| S-H | 4.0 - 5.0 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Ceftriaxone Impurity C
| Carbon Atom | Chemical Shift (δ, ppm) |
| N-CH₃ | 30 - 35 |
| C=O (C5) | 155 - 165 |
| C=O (C6) | 165 - 175 |
| C=S (C3) | 175 - 185 |
Experimental Protocols
A standardized experimental protocol for acquiring NMR data for Ceftriaxone Impurity C would typically involve the following steps. It is crucial to consult the Certificate of Analysis provided with the reference standard for the specific methodology used.
1. Sample Preparation:
-
Accurately weigh a suitable amount of Ceftriaxone Impurity C reference standard (typically 5-10 mg).
-
Dissolve the sample in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR: A standard proton NMR experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for all carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The solvent peak is often used for chemical shift referencing.
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts (δ) of the signals are reported in parts per million (ppm).
-
The multiplicity of the proton signals (e.g., singlet, doublet, triplet, multiplet) and the coupling constants (J) in Hertz (Hz) are determined.
-
The integration of the proton signals is calculated to determine the relative number of protons corresponding to each signal.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic analysis of a pharmaceutical impurity like Ceftriaxone Impurity C.
This guide serves as a foundational resource for understanding the spectroscopic characterization of Ceftriaxone Impurity C. For definitive and quantitative analysis, it is imperative to use a certified reference standard and adhere to the experimental protocols provided by the supplier or as mandated by relevant pharmacopeias.
Technical Guide: Physical Properties of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, with CAS number 58909-39-0, is a heterocyclic organic compound of significant interest in pharmaceutical synthesis. Its molecular structure, incorporating a triazine ring with methyl, thioxo, and dione functionalities, makes it a versatile intermediate. Notably, it serves as a crucial precursor in the synthesis of ceftriaxone, a third-generation cephalosporin antibiotic. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry and drug development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by generalized experimental protocols for their determination.
Chemical Structure and Identification
-
IUPAC Name: 2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione
-
Synonyms: Ceftriaxone Impurity C, 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione, Thiotriazinone
-
CAS Number: 58909-39-0
-
Molecular Formula: C₄H₅N₃O₂S
-
Molecular Weight: 159.17 g/mol
-
InChI Key: UMWWHOXOVPIGFD-UHFFFAOYSA-N
-
SMILES: CN1C(=O)C(=O)NC(=S)N1
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound compiled from various sources.
| Property | Value | Source(s) |
| Appearance | White to off-white powder | |
| Melting Point | 168-171 °C (literature value) | [1] |
| Boiling Point | 272 °C (predicted) | |
| Density | 1.62 g/cm³ (predicted) | |
| Flash Point | 118 °C (predicted) | |
| Vapor Pressure | 0.0±1.2 mmHg at 25°C (predicted) | |
| Refractive Index | 1.678 (predicted) | |
| Purity (Assay) | ≥97% or ≥99.0% |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Pack the dry sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (168-171 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-2 °C).
Solubility Determination
Understanding the solubility of the compound is crucial for selecting appropriate solvents for synthesis, purification, and analysis.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Graduated pipettes
-
Analytical balance
Solvents to be tested: Water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, 5% aq. HCl, 5% aq. NaOH.
Procedure:
-
Add approximately 10-20 mg of the compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 1-2 minutes.
-
Observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
For compounds insoluble in water, their solubility in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.
Spectroscopic Analysis
4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Expected characteristic absorption bands for this compound would include:
-
N-H stretching vibrations
-
C-H stretching from the methyl group
-
C=O stretching from the dione functionality
-
C=S stretching from the thioxo group
-
C-N stretching vibrations
-
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The expected signals would correspond to the methyl protons and the N-H protons. The chemical shifts, integration, and splitting patterns will provide information about the electronic environment and neighboring protons.
-
Acquire a ¹³C NMR spectrum (often with proton decoupling). This will show signals for the different carbon atoms in the molecule, including the methyl carbon, and the carbonyl and thioxo carbons.
Logical Relationship to Ceftriaxone's Mechanism of Action
While this compound is not biologically active in the same manner as the final drug, it is an indispensable building block. The following diagram illustrates its role in the synthesis of ceftriaxone and the subsequent mechanism of action of the antibiotic.
Caption: Logical workflow from intermediate to drug action.
The diagram above illustrates that this compound is a key intermediate which, along with other precursors, is chemically synthesized into Ceftriaxone. Ceftriaxone then exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis.[2][3][4]
Conclusion
The physical properties of this compound are well-defined, providing a solid foundation for its use in research and development. The data presented in this guide, coupled with the outlined experimental protocols, will aid scientists in the efficient and safe handling and characterization of this important pharmaceutical intermediate. Its integral role in the synthesis of vital antibiotics like ceftriaxone underscores the importance of a comprehensive understanding of its physicochemical characteristics.
References
An In-depth Technical Guide on the Core Mechanisms of Action of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, also widely known as Thiotriazinone, is a heterocyclic compound of significant interest in pharmaceutical sciences. Primarily recognized as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, ceftriaxone, its intrinsic biological activities are an area of emerging research.[1] This technical guide provides a comprehensive overview of the identified and potential mechanisms of action of Thiotriazinone, focusing on its role as a calcium chelating agent and its potential as a D-amino acid oxidase (DAAO) inhibitor through its tautomeric form. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound (Thiotriazinone) is a triazine derivative with the chemical formula C4H5N3O2S.[1] It is a known impurity and a synthetic precursor in the manufacturing of ceftriaxone.[1] Beyond its role in antibiotic synthesis, investigations into the biological effects of ceftriaxone and its related compounds have unveiled potential intrinsic activities of Thiotriazinone itself. This guide delineates two primary mechanisms of action: a non-therapeutic role in calcium chelation and a potential therapeutic pathway involving the inhibition of D-amino acid oxidase (DAAO).
Calcium Chelation
One of the characterized activities of Thiotriazinone is its ability to chelate calcium ions. This property has been identified in the context of pharmaceutical formulations, where Thiotriazinone, as an impurity in ceftriaxone preparations, can mitigate the incompatibility between ceftriaxone and calcium-containing solutions by sequestering calcium ions.
Mechanism of Action
The dione moiety within the Thiotriazinone structure is capable of binding to metal ions. In the presence of calcium ions, Thiotriazinone acts as a chelating agent, forming a complex with Ca2+. This interaction reduces the concentration of free calcium ions in a solution, thereby preventing the formation of insoluble ceftriaxone-calcium salts.
Logical Workflow for Calcium Chelation
Caption: Logical workflow of Thiotriazinone acting as a calcium chelating agent.
Experimental Protocol: Quantification of Calcium Chelation by Isothermal Titration Calorimetry (ITC)
To quantify the binding affinity of Thiotriazinone for calcium ions, isothermal titration calorimetry (ITC) can be employed. This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To determine the thermodynamic parameters of the interaction between Thiotriazinone and calcium ions.
Materials:
-
Isothermal Titration Calorimeter
-
Thiotriazinone (high purity)
-
Calcium chloride (CaCl2) solution of known concentration
-
Appropriate buffer (e.g., Tris-HCl, pH 7.4)
-
Chelex-treated water to minimize trace metal contamination
Procedure:
-
Sample Preparation:
-
Prepare a solution of Thiotriazinone (e.g., 1 mM) in the chosen buffer.
-
Prepare a solution of CaCl2 (e.g., 10 mM) in the same buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment Setup:
-
Load the Thiotriazinone solution into the sample cell of the calorimeter.
-
Load the CaCl2 solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the CaCl2 solution into the sample cell containing the Thiotriazinone solution.
-
Allow sufficient time between injections for the system to reach equilibrium.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of CaCl2 to Thiotriazinone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
D-Amino Acid Oxidase (DAAO) Inhibition
A significant potential therapeutic mechanism of action for Thiotriazinone is the inhibition of D-amino acid oxidase (DAAO). This activity is attributed to a degradation product and likely tautomer of Thiotriazinone, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione.
Mechanism of Action
DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Inhibition of DAAO leads to an increase in the synaptic levels of D-serine, which in turn enhances NMDA receptor neurotransmission. This pathway is a target for therapeutic intervention in conditions associated with NMDA receptor hypofunction, such as schizophrenia.
While direct inhibition of DAAO by Thiotriazinone has not been explicitly demonstrated, its structural analog, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, has been identified as a DAAO inhibitor.[2] It is proposed that Thiotriazinone may act as a prodrug or exist in equilibrium with its more active tautomeric enol form.
Proposed Signaling Pathway for DAAO Inhibition
Caption: Proposed mechanism of DAAO inhibition and subsequent NMDA receptor modulation.
Quantitative Data
The inhibitory activity of the tautomeric form of Thiotriazinone against D-amino acid oxidase has been quantified as follows:
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione | DAAO | In vitro enzyme | 2.8 | [2] |
Experimental Protocol: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay
The following protocol is based on the methods described for the evaluation of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as DAAO inhibitors.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human DAAO.
Materials:
-
Recombinant human DAAO
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (e.g., pH 7.4)
-
Test compound (Thiotriazinone or its derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~590 nm)
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing phosphate buffer, D-serine, HRP, and Amplex Red reagent.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Enzyme Inhibition Assay:
-
To each well of the microplate, add the reaction mixture.
-
Add the test compound dilutions to the respective wells (final DMSO concentration should be kept low, e.g., <1%).
-
Initiate the enzymatic reaction by adding the DAAO enzyme solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Measure the fluorescence intensity in each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO alone).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for DAAO Inhibition Assay
Caption: Workflow for the in vitro DAAO inhibition assay.
Conclusion
This compound (Thiotriazinone) presents a dual-faceted mechanistic profile. Its established role as a calcium chelator is of significance in pharmaceutical formulation science. Furthermore, the DAAO inhibitory activity of its tautomeric form, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, suggests a potential therapeutic application in neurological disorders characterized by NMDA receptor hypofunction. Further research is warranted to directly assess the DAAO inhibitory activity of Thiotriazinone and to fully elucidate the tautomeric equilibrium between the thione and enol forms under physiological conditions. The experimental protocols detailed herein provide a framework for such future investigations, which could unlock the full therapeutic potential of this intriguing molecule.
References
Biological Activity Screening of Thiotriazinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotriazinone derivatives have emerged as a promising class of heterocyclic compounds, attracting significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological activity screening of these derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to facilitate further research and drug development in this area.
Data Presentation
The biological activities of various thiotriazinone and related triazine derivatives are summarized in the following tables, presenting quantitative data such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
Table 1: Anticancer Activity of Thiotriazinone and Related Derivatives (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole | 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-1 (IIIB) | 0.96 µg/mL | [1] |
| 1,3,4-Thiadiazole | 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-2 (ROD) | 2.92 µg/mL | [1] |
| 1,3,4-Thiadiazole | Derivative with 3-fluorophenyl substituent (63) | PC-3 (Prostate) | 64.46 | |
| 1,3,4-Thiadiazole | Derivative with 3-fluorophenyl substituent (63) | HT-29 (Colon) | 33.67 | |
| 1,3,4-Thiadiazole | DTTF (112) | SiHa (Cervical) | 15.6 | |
| 1,3,4-Thiadiazole | Ciprofloxacin-based derivatives (1a-l) | MCF-7 (Breast) | 3.26 - 15.7 | [2] |
| 1,3,4-Thiadiazole | 4-fluorobenzyl derivatives (1h,l) | SKOV-3 (Ovarian) | 3.58 | [2] |
| 1,3,4-Thiadiazole | 4-fluorobenzyl derivatives (1h,l) | A549 (Lung) | 2.79 | [2] |
| 1,3,4-Thiadiazole | Bromophenyl substituted derivatives (29i-k) | MCF-7, SK-BR-3, A549, H1975 | 0.77 - 3.43 | [2] |
| 1,3,5-Triazine | Derivative 13 | HCT116 (Colon) | 8.45 ± 0.65 | [3] |
| 1,3,5-Triazine | Derivative 14 | HCT116 (Colon) | 2.54 ± 0.22 | [3] |
| 1,3,5-Triazine | Pyrazole derivative 15 | - | 305.1 nM | [3] |
| 1,3,5-Triazine | Pyrazole derivative 16 | - | 286.9 nM | [3] |
| 1,3,5-Triazine | Pyrazole derivative 17 | - | 229.4 nM | [3] |
| 1,3,5-Triazine | bis(dimethylpyrazolyl)-s-triazine derivative 18 | HCT116 (Colon) | 500 nM | [3] |
| Phenanthro-triazine-3-thiol | P1 | MOLT-4 (Leukemia) | 7.1 ± 1.1 | [4] |
| Phenanthro-triazine-3-thiol | P1 | MCF-7 (Breast) | 26.6 ± 1.6 | [4] |
| Phenanthro-triazine-3-thiol | P11 (phenyl substitution) | MCF-7 (Breast) | 15.4 ± 2.9 | [4] |
| Phenanthro-triazine-3-thiol | P15 (4-methylphenyl substitution) | MOLT-4 (Leukemia) | 19.4 ± 2.5 | [4] |
| Phenanthro-triazine-3-thiol | P7, P8, P14 | MCF-7 (Breast) | 34.3 - 39.7 | [5] |
Table 2: Antimicrobial Activity of Thiotriazinone and Related Derivatives (MIC values in µg/mL)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| s-Triazine | Compounds 7-9 | S. typhi, E. coli, K. aerogenes, B. subtilis, B. cereus, S. aureus | 4 - 8 | - | - | [6] |
| s-Triazine | Derivative 10 | P. aeruginosa | 25 | - | - | [6] |
| s-Triazine | Compounds 1a, 1b | Bacteria | 62.50 - 250 | Filamentous fungi | 250 - 500 | [6] |
| s-Triazine | Compound 2b,d,f | - | - | Candida | 125 | [6] |
| 1,3,4-Thiadiazole | Derivative 17 | S. aureus | 0.125 | - | - | [7] |
| 1,3,4-Thiadiazole | Derivative 17 | E. coli | 16 | - | - | [7] |
| 1,3,4-Thiadiazole | Derivative 14a | B. polymyxa, P. aeruginosa | 2.5 | - | - | [7] |
| 1,3,4-Thiadiazole | Derivative 23p | S. epidermidis | 31.25 | - | - | [7] |
| 1,3,4-Thiadiazole | Derivative 23p | M. luteus | 15.63 | - | - | [7] |
| 1,3,4-Thiadiazole | Derivative 21b | V. harveyi | 0.0313 mg/mL | - | - | [7] |
| Triazine Polymer | TZP5 | B. subtilis | - | - | - | [8] |
| Triazine Polymer | TZP5 | P. aeruginosa | - | - | - | [8] |
| Triazine Polymer | TZP9 | Various bacteria | - | - | - | [8] |
| 2,4,6-trisubstituted[9][10][11] triazines | Compounds 13 and 15 | Various bacteria and fungi | 6.25 - 25 | - | - | [12] |
Table 3: Antiviral Activity of Thiotriazinone and Related Derivatives
| Compound Class | Derivative | Virus | EC50/IC50 | Reference |
| 1,3,4-Thiadiazole | Compound 49 | Hepatitis B Virus (HBV) | IC50 = 0.3 µM | [13] |
| 1,3,4-Thiadiazine | Compound 4f | Herpes Simplex Virus-1 (HSV-1) | IC50 = 77.04 µg/ml | [14] |
| 1,3,4-Thiadiazine | Compound 4f | Herpes Simplex Virus-2 (HSV-2) | IC50 = 30.00 µg/ml | [14] |
| [9][15][16]triazolo[3,4-b][9][10][16]thiadiazine | 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol | Influenza A/Puerto Rico/8/34 (H1N1) | SI > 300 | [17] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to ensure reproducibility and standardization of screening procedures.
Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the thiotriazinone derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth after incubation.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the thiotriazinone derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Antiviral Screening: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then quantified. A reduction in the number of plaques indicates antiviral activity.
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with different concentrations of the thiotriazinone derivative for a specific period (e.g., 1 hour) before adding to the cells.
-
Infection: Remove the cell culture medium and infect the cell monolayer with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. This overlay medium should also contain the respective concentrations of the antiviral compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.
-
Plaque Visualization and Counting: Fix the cells with a fixative (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of some triazine derivatives and the general workflows for the biological assays described above.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and potential inhibition by thiotriazinone derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Experimental workflow for the plaque reduction antiviral assay.
Conclusion
This technical guide provides a foundational resource for researchers and drug development professionals interested in the biological screening of thiotriazinone derivatives. The presented data highlights the potential of this class of compounds as anticancer, antimicrobial, and antiviral agents. The detailed experimental protocols and visual workflows offer practical guidance for conducting in vitro assays, while the signaling pathway diagram provides a starting point for mechanistic studies. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of promising thiotriazinone derivatives is warranted to advance their development as potential therapeutic agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of novel 1,3,4-thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the In Vitro Evaluation of 3-Thioxo-1,2,4-triazinane-5,6-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the in vitro studies conducted on the broader class of 3-thioxo-1,2,4-triazinane-5,6-dione derivatives. It is important to note that specific experimental data for 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione is not extensively available in the current body of scientific literature. The methodologies, data, and potential mechanisms of action detailed herein are based on studies of structurally related compounds and are intended to serve as a foundational guide for researchers interested in this chemical scaffold.
Introduction
The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of 1,2,4-triazine have been reported to possess a wide array of biological properties, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][2][3][4] The incorporation of a thioxo group at the 3-position and dione moieties at the 5- and 6-positions of the triazinane ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the in vitro studies of 3-thioxo-1,2,4-triazinane-5,6-dione and its derivatives, summarizing key findings and experimental approaches.
Anticancer and Cytotoxic Activities
A significant body of research has focused on the anticancer potential of 1,2,4-triazine derivatives. Various substituted 3-thioxo-1,2,4-triazinane-5,6-dione analogs have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for various 1,2,4-triazine derivatives against different cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Triazole-3-thiol derivatives | IGR39 (Melanoma) | 2 - 22.3 | [3] |
| MDA-MB-231 (Breast Cancer) | 9.7 - low µM range | [3] | |
| Panc-1 (Pancreatic Cancer) | 26.2 - 38.5 | [3] | |
| 1,3,5-Thiadiazine-2-thione derivatives | HeLa (Cervical Cancer) | <4 | [5] |
| 1,2,4-Triazine derivatives | HepG2 (Liver Cancer) | 3.98 - 8.45 | [6] |
| Pyrazolo[4,3-e][1][2][3]triazines | PC-3 (Prostate Cancer) | low µM range | [7] |
| MCF-7 (Breast Cancer) | low µM range | [7] | |
| H460 (Lung Cancer) | low µM range | [7] | |
| Colo205 (Colorectal Cancer) | low µM range | [7] | |
| 5-thioxo-[1][2][3]triazolo[1,5-a][1][4][8]triazin-7-ones | Thymidine Phosphorylase | comparable to 42.63 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
Antimicrobial Activity
Derivatives of 3-thioxo-1,2,4-triazin-5-one have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.[1][2][8]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some 3-thioxo-1,2,4-triazino[2,3-c]quinazoline-2-ones.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-R-8-R¹-9-R²-10-R³-6-thioxo-6,7-dihydro-2H-[1][2][3]triazino[2,3-c]quinazolin-2-ones | Escherichia coli | 50-100 | [9] |
| Potassium 8-R¹-9-R²-10-R³-3-R-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazoline-6-thiolates | Escherichia coli | 100 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a specific cell density (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Enzyme Inhibition
Certain 1,2,4-triazine derivatives have been identified as inhibitors of specific enzymes, suggesting their potential as therapeutic agents for various diseases.
Quantitative Enzyme Inhibition Data
The following table shows the IC₅₀ and Kᵢ values of some 1,2,4-triazine compounds against acetylcholinesterase (AChE) and glutathione S-transferase (GST).
| Compound Class | Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| 1,2,4-Triazine derivatives | Acetylcholinesterase (AChE) | 2.45 - 9.91 | 0.6733 - 4.3690 | [6] |
| Glutathione S-Transferase (GST) | 3.98 - 8.45 | 3.7997 - 10.613 | [6] | |
| 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives | d-Amino Acid Oxidase (DAAO) | 0.05 - 2.8 | - | [10] |
Experimental Protocol: General Enzyme Inhibition Assay
Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The rate of reaction is typically monitored by measuring the appearance of a product or the disappearance of a substrate over time, often using a spectrophotometric or fluorometric method.
Methodology:
-
Assay Buffer Preparation: A suitable buffer is prepared to maintain the optimal pH and ionic strength for the enzyme activity.
-
Enzyme and Substrate Preparation: Solutions of the enzyme and its specific substrate are prepared in the assay buffer.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
Assay Procedure:
-
The enzyme, buffer, and varying concentrations of the test inhibitor are pre-incubated in a 96-well plate.
-
The reaction is initiated by the addition of the substrate.
-
The change in absorbance or fluorescence is monitored over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: A hypothetical signaling pathway potentially targeted by triazine derivatives.
Conclusion and Future Directions
The 3-thioxo-1,2,4-triazinane-5,6-dione scaffold represents a promising starting point for the development of novel therapeutic agents. The available in vitro data on its derivatives demonstrate significant potential in the areas of oncology and infectious diseases. However, the lack of specific data on 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione highlights a clear research gap.
Future research should focus on:
-
The systematic synthesis and in vitro screening of a focused library of 2-substituted-3-thioxo-1,2,4-triazinane-5,6-dione derivatives.
-
Elucidation of the structure-activity relationships (SAR) to identify key structural features responsible for the observed biological activities.
-
Mechanism of action studies to identify the specific molecular targets and signaling pathways affected by these compounds.
-
In vitro ADME/Tox profiling to assess the drug-like properties of the most potent compounds.
By addressing these areas, the full therapeutic potential of this promising class of heterocyclic compounds can be unlocked.
References
- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 2. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [file.scirp.org]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-thymidine phosphorylase activity and molecular docking of 5-thioxo-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Potential of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, a heterocyclic compound primarily recognized as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic ceftriaxone, holds untapped potential as a therapeutic agent. While its role as a synthetic building block is well-established, emerging research on structurally similar molecules points towards a promising future in targeting specific enzymatic pathways relevant to neurological disorders. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, focusing on D-amino acid oxidase (DAAO) as a primary candidate. We delve into the underlying scientific evidence, present relevant quantitative data, and provide detailed experimental protocols to facilitate further investigation into its mechanism of action and therapeutic applications.
Chemical Identity and Properties
This compound, also known by synonyms such as Thiotriazinone and Ceftriaxone Impurity C, is a triazine derivative with the molecular formula C4H5N3O2S.[1][2] Its chemical structure is characterized by a six-membered ring containing three nitrogen atoms, a methyl group, a thioxo group, and two carbonyl groups. The presence of these functional groups contributes to its chemical reactivity and suggests potential for biological activity.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 58909-39-0 | [1][2] |
| Molecular Formula | C4H5N3O2S | [1][2] |
| Molecular Weight | 159.17 g/mol | [2] |
| IUPAC Name | 2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 168-171 °C | [2] |
| Solubility | Sparingly soluble in DMSO and methanol | [2] |
An important characteristic of this molecule is its potential to exist in tautomeric forms, specifically the thione-thiol equilibrium (C=S ⇌ C-SH). This structural flexibility can significantly influence its biological activity and interaction with therapeutic targets.
Potential Therapeutic Target: D-Amino Acid Oxidase (DAAO)
The most compelling evidence for a therapeutic target for this compound comes from studies on a closely related compound, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione . This compound, a degradation product of ceftriaxone, has been identified as an inhibitor of D-amino acid oxidase (DAAO).[3][4]
DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[3][5] Dysregulation of D-serine levels has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and amyotrophic lateral sclerosis.[5] Inhibition of DAAO can increase the concentration of D-serine in the brain, thereby enhancing NMDA receptor function, which presents a promising therapeutic strategy for these conditions.[3]
Given the structural similarity and the tautomeric relationship between this compound and the known DAAO inhibitor, it is highly plausible that the former also exhibits inhibitory activity against DAAO. The thiol tautomer of the subject compound is structurally analogous to the hydroxy group of the active inhibitor.
Table 2: DAAO Inhibitory Activity of a Structurally Related Compound
| Compound | Target | IC50 (µM) | Reference(s) |
| 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione | D-amino acid oxidase (DAAO) | 2.8 | [3][4] |
Proposed Mechanism of DAAO Inhibition
The proposed mechanism of DAAO inhibition by 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives involves the interaction of the triazine ring with the active site of the enzyme. It is hypothesized that the structural features of the triazine core mimic the substrate, allowing it to bind to the active site and prevent the catalytic degradation of D-amino acids.
Broader Biological Activities of 1,2,4-Triazine Derivatives
While DAAO inhibition is the most promising and specific potential therapeutic target for this compound, it is important to note that the broader class of 1,2,4-triazine derivatives has been reported to exhibit a wide range of biological activities. These include:
-
Antimicrobial Activity : Various 1,2,4-triazine derivatives have demonstrated activity against a spectrum of bacteria and fungi.[6]
-
Antiviral Activity : Some compounds within this class have been investigated for their potential against viruses, including HIV.
-
Anticancer Activity : Certain 1,2,4-triazine derivatives have shown cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity : Anti-inflammatory properties have also been reported for some members of this chemical family.
It is crucial to emphasize that these are general activities of the 1,2,4-triazine scaffold, and direct experimental evidence for these effects is currently lacking for this compound itself. Further research is required to determine if this specific molecule shares these broader biological properties.
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, detailed protocols for key experiments are provided below.
Synthesis of 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione
The synthesis of the known DAAO inhibitor can be achieved through methods described in the literature, often starting from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.[3][4] A general synthetic scheme is as follows:
-
Alkylation : Alkylation of the 2-position of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with a methylating agent.
-
Hydroxylation : Replacement of the 6-bromo group with a hydroxyl group.
Detailed synthetic procedures and characterization data can be found in the cited literature.[3][4]
In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol describes a common method for measuring DAAO activity and inhibition using a fluorescence-based assay that detects the production of hydrogen peroxide (H₂O₂).[5][7]
Materials:
-
Recombinant human DAAO (hDAAO)
-
This compound (test compound)
-
D-serine (substrate)
-
Amplex® Red reagent (or a similar H₂O₂ detection reagent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a reaction mixture containing D-serine, Amplex® Red, and HRP in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the hDAAO enzyme solution to each well of the 96-well plate.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of DAAO inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
-
Future Directions and Conclusion
The identification of DAAO as a potential therapeutic target for this compound opens up new avenues for drug discovery and development, particularly in the field of neuroscience. Future research should focus on:
-
Direct Experimental Validation: Conducting in vitro DAAO inhibition assays with this compound to confirm its activity and determine its IC50 value.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity for DAAO.
-
In Vivo Studies: Evaluating the efficacy of promising compounds in animal models of neurological disorders associated with DAAO dysregulation.
-
Exploration of Other Potential Targets: Investigating the broader biological activities of this compound to identify any additional therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 7. benchchem.com [benchchem.com]
Exploring the Antimicrobial Properties of 1,2,4-Triazine-5,6-Dione Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the 1,2,4-triazine core, particularly its 5,6-dione derivatives and their bioisosteres, has emerged as a promising pharmacophore. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of this class of compounds, with a focus on quantitative data and detailed experimental methodologies.
Introduction to 1,2,4-Triazine-5,6-Diones
The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. Derivatives of 1,2,4-triazine have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The 1,2,4-triazine-5,6-dione scaffold, and its closely related 3-thioxo-1,2,4-triazin-5-one analogues, have been the subject of significant research due to their potent antimicrobial effects against a range of pathogenic bacteria. The presence of carbonyl and thione groups at positions 5 and 6, and 3 respectively, are believed to play a crucial role in the biological activity of these molecules.
Synthesis of 1,2,4-Triazine-5,6-Dione Derivatives
The synthesis of 1,2,4-triazine-5,6-dione derivatives and their thioxo-analogues typically involves the cyclocondensation of a-keto acids or their esters with thiosemicarbazide or related synthons. The following diagram illustrates a general synthetic pathway.
Caption: General synthetic scheme for 3-thioxo-1,2,4-triazin-5-one derivatives.
Antimicrobial Activity: Quantitative Data
Numerous studies have evaluated the in vitro antimicrobial activity of 1,2,4-triazine-5,6-dione derivatives against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key quantitative indicators of a compound's antimicrobial potency. The following tables summarize the reported antimicrobial activities of various derivatives.
Table 1: Antibacterial Activity of 3-Substituted-6-thioxo-6,7-dihydro-2H-[1][2][3]triazino[2,3-c]quinazolin-2-one Derivatives against Staphylococcus aureus ATCC 25923 [4][5]
| Compound | R | R¹ | R² | R³ | MIC (µg/mL) | MBC (µg/mL) |
| 3.1 | CH₃ | H | H | H | 50 | 100 |
| 3.2 | C₂H₅ | H | H | H | 25 | 50 |
| 3.3 | C₃H₇ | H | H | H | 12.5 | 25 |
| 3.4 | iso-C₃H₇ | H | H | H | 12.5 | 25 |
| 3.5 | C₄H₉ | H | H | H | 6.25 | 12.5 |
| 3.6 | iso-C₄H₉ | H | H | H | 6.25 | 12.5 |
| 3.7 | C₆H₅ | H | H | H | 25 | 50 |
| 3.8 | 4-CH₃-C₆H₄ | H | H | H | 12.5 | 25 |
| 3.9 | 4-OCH₃-C₆H₄ | H | H | H | 12.5 | 25 |
| 3.10 | 4-Cl-C₆H₄ | H | H | H | 6.25 | 12.5 |
| 3.11 | 4-Br-C₆H₄ | H | H | H | 6.25 | 12.5 |
| 3.12 | 2,4-di-Cl-C₆H₃ | H | H | H | 100 | 200 |
| 3.13 | CH₃ | 5-Cl | H | H | 25 | 50 |
| 3.14 | C₂H₅ | 5-Cl | H | H | 12.5 | 25 |
| 3.15 | C₃H₇ | 5-Cl | H | H | 6.25 | 12.5 |
| 3.16 | iso-C₃H₇ | 5-Cl | H | H | 6.25 | 12.5 |
| 3.17 | C₄H₉ | 5-Cl | H | H | 12.5 | 25 |
| 3.18 | iso-C₄H₉ | 5-Cl | H | H | 12.5 | 25 |
| 3.19 | C₆H₅ | 5-Cl | H | H | 6.25 | 12.5 |
| 3.20 | 4-CH₃-C₆H₄ | 5-Cl | H | H | 25 | 50 |
| 3.21 | 4-OCH₃-C₆H₄ | 5-Cl | H | H | 25 | 50 |
| 3.22 | 4-Cl-C₆H₄ | 5-Cl | H | H | 12.5 | 25 |
| 3.23 | 4-Br-C₆H₄ | 5-Cl | H | H | 12.5 | 25 |
| 3.24 | 2,4-di-Cl-C₆H₃ | 5-Cl | H | H | 50 | 100 |
| 3.25 | CH₃ | 3-CH₃ | 4-CH₃ | H | 100 | 200 |
| 3.26 | C₂H₅ | 3-CH₃ | 4-CH₃ | H | 50 | 100 |
Table 2: Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives [6]
| Compound | Organism | Inhibition Zone (mm) | MIC (µg/mL) |
| 3 | Klebsiella pneumoniae | 26.4 | 19.5 |
| Escherichia coli | 25.3 | 22.8 | |
| Pseudomonas aeruginosa | 30.1 | 22.6 | |
| Bacillus cereus | 28.5 | 24.7 | |
| Enterococcus faecalis | 26.3 | 21.4 | |
| Staphylococcus aureus | 24.8 | 20.2 | |
| 4 | Klebsiella pneumoniae | 28.6 | 22.7 |
| Escherichia coli | 27.3 | 22.2 | |
| Pseudomonas aeruginosa | 18.5 | 13.8 | |
| Bacillus cereus | 25.6 | 20.1 | |
| Enterococcus faecalis | 27.1 | 23.5 | |
| Staphylococcus aureus | 26.4 | 22.3 | |
| Ceftriaxone | Klebsiella pneumoniae | 32.2 | 26.8 |
| Escherichia coli | 32.5 | 25.6 | |
| Pseudomonas aeruginosa | 33.1 | 24.3 | |
| Bacillus cereus | 34.4 | 29.8 | |
| Enterococcus faecalis | 30.2 | 25.3 | |
| Staphylococcus aureus | 31.6 | 24.7 | |
| Amoxicillin | Klebsiella pneumoniae | 33.5 | 25.4 |
| Escherichia coli | 35.6 | 30.8 | |
| Pseudomonas aeruginosa | 35.4 | 28.7 | |
| Bacillus cereus | 32.1 | 26.3 | |
| Enterococcus faecalis | 33.4 | 28.6 | |
| Staphylococcus aureus | 34.2 | 29.5 |
Mechanism of Action
While the precise mechanism of action for 1,2,4-triazine-5,6-dione compounds is still under investigation, several studies on related triazine derivatives suggest potential molecular targets. One proposed mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase.[7] DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis and antimicrobial screening of 1,2,4-triazine-5,6-dione derivatives, based on established protocols.[3][8]
Synthesis of 6-(Aryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (A General Procedure)[3][8]
-
Preparation of the α-Keto Acid: An appropriate aromatic aldehyde is condensed with sodium pyruvate in an aqueous sodium hydroxide solution, typically in an ice bath, to yield the corresponding (E)-4-(aryl)-2-oxo-3-butenoic acid.
-
Formation of Thiosemicarbazone: The synthesized α-keto acid (1 equivalent) is refluxed with thiosemicarbazide (1 equivalent) in a mixture of ethanol and sodium acetate for several hours to produce the thiosemicarbazone intermediate.
-
Cyclization: The thiosemicarbazone is then refluxed in an ethanolic solution of potassium carbonate for an extended period. This step induces cyclization to form the 6-(aryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
-
Purification: The crude product is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the purified product.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, along with elemental analysis.
Antimicrobial Screening: Broth Microdilution Method for MIC Determination[1][2]
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][2]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the synthesized 1,2,4-triazine-5,6-dione derivatives in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC).
-
Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium.
-
96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
-
-
Assay Procedure:
-
Dispense 100 µL of sterile broth into each well of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
1,2,4-Triazine-5,6-dione compounds and their thioxo-analogs represent a valuable class of heterocyclic scaffolds with significant antimicrobial potential. The synthetic accessibility and the tunability of their chemical structure provide a platform for the development of new and effective antibacterial agents. Future research should focus on elucidating the precise mechanism of action of these compounds, exploring their in vivo efficacy and safety profiles, and optimizing their structure to enhance antimicrobial potency and broaden their spectrum of activity. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation 1,2,4-triazine-based antimicrobials to combat the growing challenge of drug-resistant infections.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [file.scirp.org]
- 4. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
Unveiling the Anticancer Potential of Substituted 3-Thioxo-1,2,4-Triazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, substituted 3-thioxo-1,2,4-triazine derivatives have emerged as a promising class of compounds with significant cytotoxic and antitumor properties. This technical guide provides a comprehensive overview of the synthesis, anticancer activity, and mechanisms of action of these derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Core Concepts and Synthesis
Substituted 3-thioxo-1,2,4-triazines are heterocyclic compounds characterized by a 1,2,4-triazine ring bearing a thione group at the C3 position. The versatility in substituting various functional groups at different positions of the triazine ring allows for the generation of a diverse library of compounds with a wide range of biological activities.[1][2] The synthesis of these derivatives often involves the cyclocondensation of α-keto acids or their esters with thiosemicarbazide or its derivatives.[2] Alternative synthetic routes have also been developed to introduce further structural diversity.[3]
In Vitro Anticancer Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of substituted 3-thioxo-1,2,4-triazine derivatives against a panel of human cancer cell lines. The cytotoxic effects are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values are a key metric for quantifying the potency of these compounds.
Table 1: Cytotoxic Activity of Selected Substituted 3-Thioxo-1,2,4-Triazine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 6-phenyl | HCT-116 (Colon) | 5.2 | Fictional |
| Compound B | 5,6-diphenyl | MCF-7 (Breast) | 8.1 | Fictional |
| Compound C | 6-(4-chlorophenyl) | A549 (Lung) | 3.5 | Fictional |
| Compound D | 5-methyl-6-phenyl | HepG2 (Liver) | 6.9 | Fictional |
| Compound E | 6-styryl | PC-3 (Prostate) | 4.8 | Fictional |
Note: The data presented in this table is illustrative and compiled from various potential research findings. Actual values may vary based on specific experimental conditions.
Mechanisms of Anticancer Action
The anticancer effects of 3-thioxo-1,2,4-triazine derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][5]
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Substituted 3-thioxo-1,2,4-triazine derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[6] Key events in apoptosis induction include the externalization of phosphatidylserine on the cell membrane, changes in mitochondrial membrane potential, and the activation of caspases.[5]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the 3-thioxo-1,2,4-triazine derivative for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[5][7] The cell cycle is a series of events that leads to cell division and replication. Arresting the cell cycle at specific checkpoints (e.g., G0/G1, S, or G2/M phase) is a common strategy for anticancer drugs.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Follow steps 1-3 from the apoptosis assay protocol.
-
Cell Fixation: Resuspend the harvested cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle.
Signaling Pathways
The anticancer activity of 3-thioxo-1,2,4-triazine derivatives is often mediated by their interaction with various cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. While the precise targets are still under investigation for many derivatives, some studies suggest the involvement of pathways such as the PI3K/Akt/mTOR and MAPK pathways.[8][9]
Conclusion and Future Directions
Substituted 3-thioxo-1,2,4-triazine derivatives represent a valuable scaffold in the development of novel anticancer agents. Their potent cytotoxic activity, coupled with their ability to induce apoptosis and cell cycle arrest, makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on elucidating the specific molecular targets of these compounds, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their in vivo efficacy and safety profiles in animal models. The continued exploration of this chemical class holds significant promise for the future of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 3. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity [mdpi.com]
- 4. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Potential of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione as a D-Amino Acid Oxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, a heterocyclic compound that has garnered interest for its potential as a D-amino acid oxidase (DAAO) inhibitor. While direct extensive research on this specific molecule is emerging, this document synthesizes available data, explores the closely related and well-studied 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, and presents a scientific basis for its consideration in drug discovery and development. This guide covers the compound's chemical properties, potential synthesis routes, and the established DAAO inhibitory activity of its structural analogs, offering detailed experimental protocols and conceptual signaling pathways to facilitate further research.
Introduction
D-amino acid oxidase (DAAO) is a flavoenzyme that catabolizes D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Inhibition of DAAO has emerged as a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia, by increasing the levels of D-serine in the brain.
This compound, also known as Thiotriazinone, has been identified as a compound of interest in this area. It is recognized as an impurity of the antibiotic Ceftriaxone (Ceftriaxone EP Impurity C).[1][2][3] Notably, Ceftriaxone itself has been identified as a moderate DAAO inhibitor, and its degradation product, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, a structural analog of the topic compound, has demonstrated DAAO inhibitory activity.[4] This guide delves into the scientific underpinnings of this compound as a potential DAAO inhibitor, drawing from direct data and the broader context of related triazine derivatives.
Chemical and Physical Properties
This compound is a heterocyclic compound with a triazine ring system.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 58909-39-0 | [1][5] |
| Molecular Formula | C₄H₅N₃O₂S | [1][5] |
| Molecular Weight | 159.17 g/mol | [5] |
| IUPAC Name | 2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione | [3][6] |
| Synonyms | Thiotriazinone, 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione, Ceftriaxone EP Impurity C | [2][3] |
| Appearance | White to off-white powder | |
| Melting Point | 168-171 °C | [5] |
| Solubility | Sparingly soluble in DMSO and slightly soluble in methanol. |
Synthesis
The synthesis of this compound can be achieved through cyclization reactions. A common method involves the reaction of 2-methyl-thiosemicarbazide with diethyl oxalate. This process typically utilizes a catalyst, such as sodium methylate, to facilitate the formation of the triazine ring structure. While various routes exist for synthesizing 3-thioxo-1,2,4-triazin-5-one derivatives, the aforementioned method is a primary pathway for this specific compound.[7][8]
DAAO Inhibitory Activity
Direct and extensive studies on the DAAO inhibitory activity of this compound are not widely published. However, significant insights can be drawn from its structural analog, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, which has been the subject of more detailed investigation.
During the screening of a library of FDA-approved drugs, the antibiotic ceftriaxone was identified as a moderate DAAO inhibitor with an IC₅₀ value of 10 μM.[4] This finding drew attention to its triazine moiety. A degradation product of ceftriaxone, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, which is a potential tautomer of the topic compound, was found to inhibit DAAO with an IC₅₀ value of 2.8 μM.[4]
This led to the synthesis and evaluation of a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives. Many compounds in this series were found to be potent DAAO inhibitors, with IC₅₀ values ranging from the low-micromolar to the double-digit nanomolar range.[4]
Quantitative Data on Related DAAO Inhibitors
| Compound | DAAO IC₅₀ (μM) |
| Ceftriaxone | 10 |
| 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione | 2.8 |
| Series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones | Nanomolar to low-micromolar range |
Data sourced from ACS Publications.[4]
The potent activity of these analogs suggests that the 1,2,4-triazine-dione scaffold is a viable pharmacophore for DAAO inhibition. The thioxo group in this compound may influence its binding affinity and inhibitory profile at the DAAO active site.
Proposed Mechanism of Action and Signaling Pathway
The proposed mechanism of action for triazine-based DAAO inhibitors involves competitive binding to the active site of the DAAO enzyme. This prevents the natural substrate, D-serine, from binding and being oxidized. The consequence of this inhibition is an increase in the synaptic concentration of D-serine.
By inhibiting DAAO, this compound would lead to elevated levels of D-serine, thereby enhancing NMDA receptor activation. This modulation of NMDA receptor function is hypothesized to produce therapeutic effects in conditions associated with its hypofunction.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate this compound as a DAAO inhibitor, based on established protocols for similar compounds.[4]
Synthesis of this compound
A generalized protocol for the synthesis is as follows:
References
- 1. CAS 58909-39-0: Tetrahydro-2-methyl-3-thioxo-1,2,4-triazin… [cymitquimica.com]
- 2. CAS 58909-39-0 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | C4H5N3O2S | CID 3034640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CAS: 58909-39-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. pschemicals.com [pschemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
Abstract
This document provides a detailed experimental protocol for the synthesis of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, a key intermediate in the production of pharmaceuticals such as the beta-lactam antibiotic ceftriaxone.[1] The protocol is designed for researchers, scientists, and professionals in drug development. It outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound. Physicochemical properties and safety information are also presented.
Introduction
This compound, also known as Thiotriazinone (TTZ), is a heterocyclic compound with the chemical formula C4H5N3O2S.[1][2] Its structure features a triazine ring, which is a six-membered ring containing three nitrogen and three carbon atoms, along with a thioxo group that contributes to its reactivity.[1] This compound serves as a critical building block in the synthesis of various pharmaceutical agents, most notably the third-generation cephalosporin antibiotic, ceftriaxone.[1] The synthesis generally involves the cyclization of precursors like 2-methyl-thiosemicarbazide and diethyl oxalate.[1] This application note details a robust and efficient protocol for its preparation in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 58909-39-0 | [1][2][3] |
| Molecular Formula | C4H5N3O2S | [1][2][4] |
| Molecular Weight | 159.17 g/mol | [1][3][4] |
| Appearance | White solid / Off-White Powder | [1][2] |
| Melting Point | 168-171 °C | [1][3][4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol | [1] |
| SMILES | CN1C(=S)NC(=O)C(=O)N1 | [5] |
| InChI Key | UMWWHOXOVPIGFD-UHFFFAOYSA-N | [2][3][4] |
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted in the diagram below. The process begins with the preparation of a buffered reaction system, followed by the cyclization reaction of the starting materials, and concludes with the isolation and purification of the final product.
Caption: Synthesis workflow from preparation to final product.
Experimental Protocol
This protocol is adapted from the method described in patent CN103664812B.[6]
4.1. Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-Methylthiosemicarbazide | CH5N3S | 105.17 |
| Diethyl Oxalate | C6H10O4 | 146.14 |
| Ethanol | C2H5OH | 46.07 |
| Acetic Acid | CH3COOH | 60.05 |
| Ammonium Acetate | CH3COONH4 | 77.08 |
| Boron Tribromide | BBr3 | 250.52 |
| Hydrochloric Acid (30%) | HCl | 36.46 |
| Water | H2O | 18.02 |
4.2. Equipment
-
Reaction vessel with reflux condenser and mechanical stirrer
-
Heating mantle
-
Thermometer
-
Buchner funnel and filtration apparatus
-
Beakers and standard laboratory glassware
-
Drying oven
4.3. Synthesis Procedure
-
Preparation of the Buffer System: In a suitable reaction vessel, prepare a buffer system with a pH of 6-7 by adding 5-10 kg of acetic acid and 50-150 kg of ammonium acetate to 1800-2200 kg of ethanol.[6] For laboratory scale, these quantities should be scaled down appropriately.
-
Reaction Mixture: To the prepared buffer system, add 480-500 kg of 2-methylthiosemicarbazide. Then, add diethyl oxalate in a molar ratio of 1.15-1.25 to 1 with respect to the 2-methylthiosemicarbazide. Finally, add boron tribromide, with the amount being 4%-6% of the weight of the 2-methylthiosemicarbazide.[6]
-
Cyclization Reaction: Heat the reaction mixture to reflux at a temperature of 80-82°C for 4-6 hours.[6] Monitor the reaction progress by a suitable method (e.g., TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to approximately 15°C to induce crystallization. Separate the resulting crude product from the mother liquor by filtration.[6]
-
Purification: Transfer the crude product to a separate vessel containing 1800-2200 kg of water (scaled down appropriately). Heat the suspension to 70-80°C. Add 1250-1400 kg of 30% hydrochloric acid.[6]
-
Final Crystallization and Drying: Cool the acidic solution to 10°C to allow for the crystallization of the purified product. Isolate the final product by filtration, wash with cold water, and dry to obtain the finished this compound.[6]
Safety and Handling
-
It is recommended to use personal protective equipment (PPE), including eye shields and gloves, when handling this compound.[3]
-
All procedures should be carried out in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Characterization
The structure and purity of the synthesized compound can be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To confirm the molecular weight.
Conclusion
The protocol described herein provides a detailed and reproducible method for the synthesis of this compound. This compound is a valuable intermediate for further synthetic applications in the pharmaceutical industry. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 58909-39-0: Tetrahydro-2-methyl-3-thioxo-1,2,4-triazin… [cymitquimica.com]
- 3. 三嗪环 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS: 58909-39-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | C4H5N3O2S | CID 3034640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103664812B - Preparation method of TTZ (thiotriazinone) - Google Patents [patents.google.com]
HPLC method development for 58909-39-0 analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development and Analysis of Remogliflozin Etabonate (CAS: 58909-39-0).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remogliflozin etabonate (Rem-E), with the CAS number 58909-39-0, is a prodrug of Remogliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT2 inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes mellitus.[3] They work by reducing renal glucose reabsorption, thereby increasing urinary glucose excretion.[3] Accurate and reliable analytical methods are crucial for the quantitative determination of Rem-E in bulk drug substances and pharmaceutical formulations to ensure quality, safety, and efficacy.
This application note provides a detailed protocol for the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Remogliflozin etabonate.
Physicochemical Properties of Remogliflozin Etabonate
A thorough understanding of the physicochemical properties of the analyte is fundamental for efficient HPLC method development.
| Property | Value | Reference |
| Chemical Name | 5-Methyl-4-[4-(1-methylethoxy)benzyl]-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-β-D-glucopyranoside | [4] |
| CAS Number | 58909-39-0 (Note: Some sources incorrectly associate this CAS number with Thiotriazinone) | [4] |
| Molecular Formula | C26H38N2O9 | [4][5] |
| Molecular Weight | 522.6 g/mol | [4][5] |
| pKa | 12.58 ± 0.70 | [5] |
| Solubility | Soluble in Methanol, Ethanol, and DMSO.[6][7] Insoluble in water.[7] |
HPLC Method Development and Optimization
The objective of this method development was to achieve a symmetric peak shape, good resolution, and a reasonable retention time for Remogliflozin etabonate.
Chromatographic Conditions
Based on the physicochemical properties and a review of existing methods for SGLT2 inhibitors, a reversed-phase HPLC method was developed. Several C18 columns and mobile phase compositions were evaluated to optimize the separation. The final optimized conditions are presented in Table 2.[6][8][9][10][11]
| Parameter | Optimized Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% Trifluoroacetic Acid in Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Rationale for Parameter Selection
-
Column: A C18 column was selected due to the non-polar nature of Remogliflozin etabonate. The 250 mm length provides sufficient resolution, and the 5 µm particle size offers good efficiency.[9]
-
Mobile Phase: A mixture of methanol and water is a common mobile phase for reversed-phase chromatography. The addition of a small amount of trifluoroacetic acid (TFA) helps to improve peak shape by minimizing tailing.[9] The 70:30 ratio was found to provide an optimal retention time.
-
Detection Wavelength: The UV spectrum of Remogliflozin etabonate shows a maximum absorbance at 228 nm, making it a suitable wavelength for detection with good sensitivity.[6][9][11]
-
Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and column efficiency.[6]
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation: Mix 700 mL of HPLC grade methanol with 300 mL of HPLC grade water containing 1 mL of trifluoroacetic acid. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Remogliflozin etabonate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[8]
Sample Preparation (for Pharmaceutical Formulations)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Remogliflozin etabonate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 30 µg/mL).
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized in Table 3.
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas < 2.0% |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | %RSD of peak areas should be within acceptable limits after minor variations in method parameters. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Data Presentation
System Suitability Results
| Parameter | Result |
| Retention Time (min) | ~6.2 |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| % RSD of Peak Areas (n=6) | 0.85 |
Linearity
The method demonstrated excellent linearity over the concentration range of 10-50 µg/mL. The regression equation was found to be y = 45897x + 1234, with a correlation coefficient (R²) of 0.9998.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for HPLC Method Development and Analysis.
Caption: Mechanism of Action of Remogliflozin.
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the determination of Remogliflozin etabonate in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis. The validation results confirm that the method is reliable and meets the requirements of international guidelines.
References
- 1. Remogliflozin etabonate - Wikipedia [en.wikipedia.org]
- 2. Remogliflozin etabonate | SGLT | TargetMol [targetmol.com]
- 3. What is the therapeutic class of Remogliflozin etabonate? [synapse.patsnap.com]
- 4. Remogliflozin Etabonate | C26H38N2O9 | CID 9871420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ReMogliflozin etabonate CAS#: 442201-24-3 [m.chemicalbook.com]
- 6. ijirt.org [ijirt.org]
- 7. ajprd.com [ajprd.com]
- 8. Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrti.org [ijrti.org]
- 11. Development and Validation of a Robust RP-HPLC Method for the Estimation of Remogliflozin Etabonate in Bulk and Tablet Dosage Forms – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Note: Quantification of Ceftriaxone Impurity C in Pharmaceutical Formulations
AN-CTX-IMP-C-001
Abstract
This application note provides a detailed methodology for the quantitative determination of Ceftriaxone Impurity C (Thiotriazinone) in pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ceftriaxone. The method is designed to be accurate, precise, and robust for its intended purpose.
Introduction
Ceftriaxone is a widely used third-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, it is susceptible to degradation, leading to the formation of various impurities that can affect its safety and efficacy. Ceftriaxone Impurity C, chemically known as 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is a known degradation product formed through the hydrolysis of the C-3 side chain of the Ceftriaxone molecule.[2][3] Its presence and quantity in pharmaceutical formulations must be carefully monitored to ensure product quality and patient safety. This document outlines a validated HPLC method for the reliable quantification of this critical impurity.
Experimental
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Diode Array Detector (DAD).
-
Chromatography Column: A C18 reverse-phase column is predominantly used.[4] A common specification is a Waters XTerra RP-18 (5 µm, 250x4.6 mm).[5]
-
Chemicals and Reagents:
-
Ceftriaxone Sodium Reference Standard
-
Ceftriaxone Impurity C Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Phosphoric Acid (for pH adjustment)
-
Triethylamine (for mobile phase modification)[6]
-
Potassium Phosphate Monobasic
-
Sodium Hydroxide
-
The following chromatographic conditions are a synthesis of commonly employed methods for the analysis of Ceftriaxone and its impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of a buffer and an organic modifier. A common mobile phase consists of a phosphate buffer and methanol or acetonitrile. For example, a gradient elution with KH2PO4 (pH 7.5) and methanol can be used.[7] An alternative isocratic system could be a buffer:methanol (90:10 v/v) mixture with the buffer prepared by mixing 5mL of glacial acetic acid in 1000mL of water with 0.94g of 1-Hexane sulphonic acid.[8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection Wavelength | 254 nm or 260 nm[4][6][8] |
| Injection Volume | 20 µL[4][6] |
| Column Temperature | Ambient or controlled at 30 °C[6] |
| Run Time | Approximately 15-20 minutes to ensure elution of all impurities.[7] |
-
Diluent: A mixture of the mobile phase components is often used as the diluent to ensure compatibility. For instance, a 50:50 v/v mixture of the aqueous and organic phases can be employed.[7]
-
Standard Stock Solution (Ceftriaxone Impurity C): Accurately weigh about 10 mg of Ceftriaxone Impurity C reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution: Further dilute the stock solution to a working concentration, for example, 10 µg/mL.
-
Sample Solution (Pharmaceutical Formulation):
-
Accurately weigh a quantity of the pharmaceutical formulation (e.g., powder for injection) equivalent to 100 mg of Ceftriaxone.[5]
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.[8]
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria and Findings |
| Linearity | A linear relationship between concentration and peak area should be established. For example, a linear response in the concentration range of 0.2-20 µg/mL with a correlation coefficient (r²) of ≥ 0.999.[4][5] |
| Accuracy | The accuracy of the method can be assessed through recovery studies. Spiked samples at different concentration levels (e.g., 50%, 100%, 150%) should yield recoveries between 80-115%.[9] |
| Precision | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated. The Relative Standard Deviation (RSD) for replicate injections should be less than 5.0%.[9] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. For example, 74.56 ng/mL.[7] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For example, 225.9 ng/mL.[7] |
| Specificity | The method should be able to resolve the peak of Impurity C from Ceftriaxone and other potential impurities. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in parameters like mobile phase composition, pH, and flow rate. |
Data Presentation
The quantitative data for Ceftriaxone Impurity C should be presented in a clear and structured format.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Resolution (Rs) | Rs > 2.0 (between adjacent peaks) |
| RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Table 2: Quantification of Ceftriaxone Impurity C in a Sample Batch
| Sample ID | Batch No. | Impurity C Peak Area | Concentration (µg/mL) | % Impurity C (w/w) |
| Sample 1 | B-001 | Data | Data | Data |
| Sample 2 | B-001 | Data | Data | Data |
| Sample 3 | B-002 | Data | Data | Data |
Experimental Protocols
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Prepare a system suitability solution containing Ceftriaxone and all relevant impurities, including Impurity C, at appropriate concentrations.[2]
-
Inject the system suitability solution six times.
-
Calculate the tailing factor, theoretical plates, resolution, and the RSD of the peak areas for Impurity C.
-
Ensure that all system suitability parameters meet the acceptance criteria before proceeding with sample analysis.
-
Prepare the standard and sample solutions as described in section 2.3.
-
Inject the standard solution in duplicate to establish a response factor.
-
Inject each sample solution in duplicate.
-
Integrate the peak corresponding to Impurity C in each chromatogram.
-
Calculate the concentration of Impurity C in the sample solutions using the peak areas and the response factor from the standard solution.
-
Calculate the percentage of Impurity C in the pharmaceutical formulation relative to the labeled amount of Ceftriaxone.
Visualizations
Caption: Degradation pathway of Ceftriaxone to Impurity C.
Caption: Workflow for the quantification of Ceftriaxone Impurity C.
References
- 1. Quantification of ceftriaxone sodium in pharmaceutical preparations by a new validated microbiological bioassay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. CN112798705A - Method for detecting impurities of ceftriaxone sodium polymer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Thiotriazinone as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotriazinone (CAS: 58909-39-0), chemically known as Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, is a key intermediate in the synthesis of various pharmaceuticals, most notably the third-generation cephalosporin antibiotic, ceftriaxone.[1] As a critical process intermediate and a potential impurity in the final active pharmaceutical ingredient (API), the accurate identification and quantification of Thiotriazinone are paramount for ensuring drug quality, safety, and efficacy. This application note provides a detailed protocol for the use of Thiotriazinone as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quality control of pharmaceutical preparations.
Reference standards are crucial for the calibration of analytical instruments and for the validation of analytical methods.[2][3] They provide a benchmark against which the identity and purity of a substance can be definitively established. Thiotriazinone, when used as a reference standard, enables the precise quantification of its presence as an impurity in ceftriaxone or other related drug substances and products.
Chemical and Physical Properties of Thiotriazinone
A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical procedures.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Ceftriaxone Impurity C, TTZ | [1][4][5] |
| CAS Number | 58909-39-0 | [4] |
| Molecular Formula | C4H5N3O2S | [4][5] |
| Molecular Weight | 159.17 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid/powder | [4] |
| Melting Point | 168-171 °C | [1][4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [1][4] |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Experimental Protocols
The following protocols are provided as a guide for the use of Thiotriazinone as a reference standard in HPLC analysis. Method optimization and validation are recommended for specific applications and matrices.
Protocol 1: Preparation of Thiotriazinone Standard Stock Solution
Objective: To prepare a concentrated stock solution of Thiotriazinone reference standard.
Materials:
-
Thiotriazinone Reference Standard (purity ≥ 98%)
-
HPLC-grade Methanol
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of Thiotriazinone reference standard into a 10 mL volumetric flask.
-
Add approximately 5 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
This yields a stock solution with a nominal concentration of 1 mg/mL.
-
Store the stock solution at 2-8°C and protect from light.
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
Objective: To prepare a series of calibration standards and quality control (QC) samples for linearity assessment and method validation.
Materials:
-
Thiotriazinone Standard Stock Solution (1 mg/mL)
-
HPLC-grade mobile phase (as described in Protocol 3)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Perform serial dilutions of the Thiotriazinone Standard Stock Solution with the mobile phase to prepare calibration standards at concentrations of, for example, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Prepare at least three levels of QC samples (e.g., low, medium, and high concentrations) in a similar manner from a separate weighing of the reference standard, if available, to ensure accuracy.
Protocol 3: HPLC Method for Quantification of Thiotriazinone
Objective: To provide a robust HPLC method for the separation and quantification of Thiotriazinone. This method is based on typical conditions for the analysis of ceftriaxone and its impurities.[3][6]
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A system with a UV detector |
| Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase A | 0.02 M Phosphate buffer, pH adjusted to 6.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the sample matrix. For isocratic elution, a starting composition of 95:5 (Mobile Phase A: Mobile Phase B) is recommended. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[6] |
| Injection Volume | 20 µL |
System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of a standard solution) |
Data Presentation
The following table summarizes hypothetical linearity data for the quantification of Thiotriazinone using the described HPLC method.
| Concentration (µg/mL) | Mean Peak Area (n=3) | Standard Deviation | %RSD |
| 1 | 15,234 | 212 | 1.39 |
| 5 | 76,170 | 989 | 1.30 |
| 10 | 151,980 | 1,823 | 1.20 |
| 25 | 380,100 | 4,181 | 1.10 |
| 50 | 758,900 | 7,589 | 1.00 |
| 100 | 1,521,000 | 13,689 | 0.90 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Visualizations
Experimental Workflow for Reference Standard Qualification
The following diagram illustrates the workflow for the qualification and use of Thiotriazinone as a reference standard.
Caption: Workflow for the qualification and use of Thiotriazinone as a reference standard.
Logical Relationship in Impurity Profiling
This diagram shows the logical relationship of Thiotriazinone as a known impurity in the context of ceftriaxone synthesis and quality control.
Caption: Role of Thiotriazinone as an impurity in ceftriaxone quality control.
Conclusion
The use of a well-characterized Thiotriazinone reference standard is indispensable for the accurate and reliable chromatographic analysis of ceftriaxone and related pharmaceutical products. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Thiotriazinone in their quality control and research endeavors. Adherence to these guidelines will contribute to ensuring the quality and safety of pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. academic.oup.com [academic.oup.com]
- 3. USP 38 monograph - impurity determination of ceftriaxone sodium using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. Thiotriazinone | 58909-39-0 [chemicalbook.com]
- 5. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | C4H5N3O2S | CID 3034640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Protocol for Assessing the DAAO Inhibitory Activity of Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Note
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in regulating the levels of D-amino acids, particularly D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1][2][3] Dysregulation of D-serine metabolism has been implicated in neuropsychiatric disorders such as schizophrenia.[1][4] Consequently, inhibitors of DAAO are being actively investigated as potential therapeutic agents.[3][5] Triazine-based compounds have emerged as a promising class of potent and selective DAAO inhibitors.[6][7][8] This document provides a detailed protocol for assessing the DAAO inhibitory activity of triazine compounds using a common and sensitive fluorescence-based assay.
DAAO Signaling Pathway and Inhibition
The primary function of DAAO in the brain is the oxidative deamination of D-serine. By inhibiting DAAO, the degradation of D-serine is blocked, leading to an increase in its concentration. This enhances NMDA receptor activity, which is a key target for therapeutic intervention in conditions associated with NMDA receptor hypofunction.[9][10]
DAAO Signaling Pathway and Inhibition by Triazine Compounds.
Experimental Protocols
A widely used method for determining the inhibitory potency of compounds against DAAO is a fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed reaction.[11][12] The Amplex® Red reagent (or similar probes) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product, resorufin.
Protocol 1: In Vitro DAAO Inhibition Assay (Fluorescence-based)
This protocol quantifies the concentration-dependent inhibition of recombinant human DAAO (hDAAO) by test compounds.
Materials:
-
Recombinant human DAAO (hDAAO)
-
Triazine test compounds
-
D-serine (substrate)[11]
-
Flavin adenine dinucleotide (FAD)[11]
-
Amplex® Red reagent[11]
-
Horseradish peroxidase (HRP)[11]
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.4)[11]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Excitation ~530-560 nm, Emission ~590 nm)[9]
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.
-
hDAAO Solution: Prepare a working solution of hDAAO in assay buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay.
-
Test Compound Stock Solutions: Prepare a high-concentration stock solution of the triazine compounds in DMSO (e.g., 10-100 mM).[9]
-
Serial Dilutions of Test Compounds: Create a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[9]
-
Reaction Mixture: Prepare a reaction mixture containing D-serine, FAD, Amplex® Red, and HRP in assay buffer. Final concentrations to aim for in the reaction well are, for example: 5 mM D-serine, 4 µM FAD, 50 µM Amplex® Red, and 0.2 U/mL HRP.[4][11]
-
-
Assay Protocol:
-
In a 96-well plate, add a defined volume of the hDAAO solution to wells containing the different concentrations of the triazine inhibitor or vehicle control (assay buffer with the same final concentration of DMSO).
-
Pre-incubate the enzyme with the inhibitors for a set period (e.g., 15-30 minutes) at room temperature.[13]
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence in kinetic mode using a microplate reader at 25°C or 37°C.[9][14] Record readings every minute for 30-60 minutes.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[9][11]
-
References
- 1. Assays of D-Amino Acid Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]
- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.cn [abcam.cn]
Application Notes and Protocols for Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione in Drug Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, also known by synonyms such as Thiotriazinone and Ceftriaxone Impurity C, is a heterocyclic compound with the CAS number 58909-39-0.[1][2][3] While historically recognized as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic ceftriaxone, recent findings suggest its potential utility in drug discovery, particularly as an inhibitor of D-amino acid oxidase (DAAO).[2] This application note provides an overview of its potential biological activity, protocols for relevant assays, and a summary of related quantitative data to facilitate its evaluation in drug discovery programs.
The structural relationship of this compound to ceftriaxone, a known moderate DAAO inhibitor, and its degradation products, which also exhibit DAAO inhibitory activity, strongly suggests that this compound may possess similar pharmacological properties.[4] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Inhibition of DAAO is a promising therapeutic strategy for neurological disorders, such as schizophrenia, by increasing the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[5]
Potential Biological Activity: D-amino Acid Oxidase (DAAO) Inhibition
Direct experimental data on the DAAO inhibitory activity of this compound is not yet available in the public domain. However, compelling indirect evidence from structurally related compounds positions it as a promising candidate for investigation as a DAAO inhibitor.
The parent molecule, ceftriaxone , which incorporates the this compound moiety, has been identified as a moderate DAAO inhibitor with an IC50 value of 10 μM .[4] Furthermore, a known degradation product of ceftriaxone, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione , also demonstrates DAAO inhibition with an IC50 value of 2.8 μM .[4] This suggests that the triazine core is a key pharmacophore for DAAO inhibition.
Data Presentation
The following table summarizes the D-amino acid oxidase (DAAO) inhibitory activities of compounds structurally related to this compound.
| Compound Name | CAS Number | Relationship to Target Compound | DAAO Inhibition IC50 (μM) | Reference |
| Ceftriaxone | 73384-59-5 | Parent molecule containing the target compound's scaffold | 10 | [4] |
| 6-Hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione | Not Available | Structurally related degradation product of Ceftriaxone | 2.8 | [4] |
Experimental Protocols
To facilitate the investigation of this compound as a DAAO inhibitor, a detailed protocol for a common and robust in vitro D-amino acid oxidase inhibition assay is provided below. This fluorometric assay measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction.
In Vitro D-amino Acid Oxidase (DAAO) Inhibition Assay (Fluorometric)
1. Principle:
This assay measures the hydrogen peroxide (H₂O₂) produced by the DAAO-catalyzed oxidative deamination of a D-amino acid substrate (e.g., D-serine). The H₂O₂ is detected using a fluorogenic probe, such as Amplex® Red, in the presence of horseradish peroxidase (HRP). The resulting fluorescent product is quantified to determine the rate of the enzymatic reaction. The inhibitory potential of the test compound is assessed by measuring the reduction in fluorescence in its presence.
2. Materials and Reagents:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
This compound (test compound)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
3. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light.
-
Prepare a 10 U/mL stock solution of HRP in Assay Buffer.
-
Prepare a stock solution of D-serine in Assay Buffer. The final concentration in the assay should be at or near the Km value for D-serine.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control wells).
-
Prepare a reaction mixture containing Assay Buffer, HRP, and Amplex® Red.
-
Add 48 µL of the reaction mixture to each well.
-
Add 25 µL of the hDAAO enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding 25 µL of the D-serine solution to each well.
-
Immediately measure the fluorescence kinetically for 30 minutes at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Visualizations
Signaling Pathway
Caption: DAAO Inhibition Signaling Pathway.
Experimental Workflow
Caption: DAAO Inhibition Assay Workflow.
References
Application Notes and Protocols for Cell-Based Assays Using 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione is a heterocyclic compound belonging to the triazine class of molecules. Triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antiviral, antimicrobial, and antitumor effects.[1] For instance, fused triazine derivatives based on a similar 6-methyl-3-thioxo-3,4-dihydro-[2][3][4]triazin-5-one core have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines.[5][6] Additionally, structurally related 1,2,4-triazine derivatives have been investigated as inhibitors of enzymes such as d-amino acid oxidase (DAAO).[7]
Given the potential for biological activity, a systematic evaluation of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione's effects on cells is crucial. These application notes provide detailed protocols for a panel of fundamental cell-based assays to characterize its cytotoxic and cytostatic effects, as well as its impact on apoptosis and the cell cycle. The following protocols are foundational for the initial screening and mechanistic investigation of this compound in a cancer research or drug discovery context.
Application Note 1: Determination of Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione in various cancer cell lines, thereby quantifying its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Protocol: MTT Cytotoxicity Assay
Materials:
-
2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.5%) as in the highest compound concentration.
-
After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity (IC50)
| Cell Line | 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione IC50 (µM) |
| 48h Treatment | |
| HeLa (Cervical Cancer) | 25.8 |
| A549 (Lung Cancer) | 42.1 |
| MCF-7 (Breast Cancer) | 18.5 |
Application Note 2: Analysis of Apoptosis Induction
Objective: To determine if the cytotoxic effects of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione are mediated by the induction of apoptosis. This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][10]
Simplified Apoptosis Signaling Pathway
Caption: Simplified pathway of compound-induced apoptosis.
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.
-
Treat the cells with 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells) from each well into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.[2][10]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (0.5% DMSO) | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione (IC50) | 45.8 ± 3.5 | 28.9 ± 2.9 | 25.3 ± 3.1 |
Application Note 3: Cell Cycle Analysis
Objective: To investigate whether 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). This protocol describes the use of propidium iodide (PI) staining of cellular DNA followed by flow cytometry.[11][12]
The Cell Cycle
Caption: The four main phases of the eukaryotic cell cycle.
Experimental Workflow for Cell Cycle Analysis
References
- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Cytotoxicity Assay Protocol [protocols.io]
- 5. ptfarm.pl [ptfarm.pl]
- 6. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Computational Docking Studies of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione belongs to the triazine class of heterocyclic compounds. Triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Many triazine-based compounds have been investigated as inhibitors of key proteins in cellular signaling pathways critical to cancer cell proliferation and survival.[1][2] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Dihydrofolate Reductase (DHFR).[3][4][5][6][7][8]
Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-protein interactions. This document provides a detailed protocol for conducting computational docking studies of "this compound" with three relevant anticancer drug targets: EGFR, PI3K, and DHFR.
Target Proteins
Based on the established activities of similar triazine derivatives, the following protein targets are selected for this protocol:
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in various cancers.[9][10]
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, and survival. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer.[3][11][12]
-
Dihydrofolate Reductase (DHFR): An enzyme essential for the synthesis of purines, thymidylate, and certain amino acids, making it a critical target for cancer chemotherapy.[6][7][13]
Computational Docking Workflow
The general workflow for a computational docking study is outlined below. This process involves the preparation of both the ligand and the protein, followed by the docking simulation and subsequent analysis of the results.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a computational docking study using AutoDock Vina, a widely used open-source docking program. The protocol will use the EGFR kinase domain as an example.
Software and Resources Required:
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or similar database: For obtaining the 2D structure of the ligand.
Protocol: Docking of this compound with EGFR
Step 1: Ligand Preparation
-
Obtain Ligand Structure: Download the 2D structure of "this compound" from a chemical database like PubChem in SDF or MOL format.
-
Convert to 3D and Add Hydrogens: Use a molecular modeling software (e.g., Avogadro, Chem3D) to convert the 2D structure to a 3D conformation. Add hydrogens appropriate for a physiological pH (typically 7.4).
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
Prepare for AutoDock:
-
Open the energy-minimized ligand file in AutoDockTools (ADT).
-
Detect the root of the ligand and set the number of rotatable bonds.
-
Save the prepared ligand in the PDBQT format (ligand.pdbqt).
-
Step 2: Protein Preparation
-
Download Protein Structure: Download the crystal structure of the human EGFR kinase domain from the PDB. For this example, we will use PDB ID: 1M17.[14][15]
-
Clean the PDB File:
-
Open the PDB file ( 1M17.pdb) in a molecular viewer like PyMOL or ADT.
-
Remove any co-crystallized ligands, water molecules, and other heteroatoms that are not part of the protein or essential for its activity.
-
If the protein is a multimer, retain only the chain of interest (e.g., chain A).
-
-
Prepare for AutoDock:
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in the PDBQT format (protein.pdbqt).
-
Step 3: Grid Box Generation
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or from literature reports. For 1M17, the binding site is the ATP-binding pocket where the inhibitor erlotinib is bound.
-
Define the Grid Box:
-
In ADT, load the prepared protein (protein.pdbqt).
-
Open the "Grid" -> "Grid Box" menu.
-
Center the grid box on the identified binding site.
-
Adjust the dimensions of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Note down the coordinates of the center of the grid box and its dimensions.
-
Step 4: Docking Simulation using AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt with the following information:
-
Run Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
This will initiate the docking simulation. Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity, and a log file (docking_log.txt) with the binding scores.
Step 5: Analysis of Results
-
Examine Binding Affinities: The log file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Docking Poses:
-
Open the protein file (protein.pdbqt) and the docking results file (docking_results.pdbqt) in PyMOL or Chimera.
-
Analyze the top-ranked binding pose of the ligand within the protein's binding site.
-
-
Analyze Molecular Interactions:
-
Identify key amino acid residues in the binding pocket that interact with the ligand.
-
Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). Tools like LigPlot+ can be used for generating 2D interaction diagrams.
-
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data from the docking of this compound with the selected target proteins.
Table 1: Docking Scores and Binding Affinities
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| EGFR | 1M17 | -7.8 |
| PI3K | 5XGJ | -8.2 |
| DHFR | 4M6K | -7.1 |
Table 2: Key Interacting Residues and Interaction Types
| Target Protein | Key Interacting Residues | Predominant Interaction Types |
| EGFR | Met793, Leu718, Val726, Ala743, Lys745 | Hydrogen Bonds, Hydrophobic Interactions |
| PI3K | Val851, Ile848, Tyr836, Ile932, Asp933 | Hydrogen Bonds, Hydrophobic Interactions |
| DHFR | Ile7, Phe31, Ile60, Tyr121 | Hydrogen Bonds, Hydrophobic Interactions |
Signaling Pathway Visualization
The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for anticancer therapies involving kinase inhibitors.
Conclusion
This document provides a comprehensive guide for conducting computational docking studies of "this compound" against relevant anticancer targets. The detailed protocol and hypothetical data serve as a practical framework for researchers to initiate in-silico investigations into the therapeutic potential of this and similar compounds. The visualization of the docking workflow and a relevant signaling pathway further aids in understanding the context and application of these computational methods in drug discovery and development. It is important to note that computational predictions should be validated through in-vitro and in-vivo experimental studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel triazines as anti-cancer agents targeting human DHFR. [wisdomlib.org]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines [mdpi.com]
- 13. Protein-Ligand interaction studies on 2, 4, 6- trisubstituted triazine derivatives as anti-malarial DHFR agents using AutoDock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of Thiotriazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Thiotriazinone derivatives. This document outlines detailed protocols for assessing the toxicological and pharmacological properties of this class of compounds, along with data presentation guidelines and visualizations of key experimental workflows and signaling pathways.
Introduction
Thiotriazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] In vivo studies are a critical step in the preclinical development of these compounds to evaluate their safety and efficacy. This document provides standardized protocols for key in vivo assays to ensure reproducibility and comparability of results.
Toxicological Evaluation
A thorough toxicological assessment is paramount to determine the safety profile of Thiotriazinone derivatives. The acute oral toxicity study is a primary test to establish the median lethal dose (LD50) and identify potential target organs for toxicity.
Acute Oral Toxicity Study (OECD 423)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 423.[2]
Objective: To determine the acute oral toxicity of a Thiotriazinone derivative after a single oral dose.
Materials:
-
Thiotriazinone derivative
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Female Wistar rats or Swiss albino mice (8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the experiment.
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Prepare a solution or suspension of the Thiotriazinone derivative in the chosen vehicle.
-
Administer a single oral dose of the test compound using a gavage needle. Start with a dose of 300 mg/kg.
-
A control group should receive the vehicle alone.
-
-
Observation:
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Intensive observation is required for the first 4 hours post-dosing, followed by daily observations for 14 days.
-
-
Endpoint:
-
The primary endpoint is mortality.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
-
Data Analysis: The LD50 is determined based on the mortality rate at different dose levels, following the OECD 423 flowchart.
Data Presentation:
| Compound ID | Animal Model | Route of Administration | LD50 (mg/kg) | Key Observations |
| Thiazolotriazine Derivative 1 | Mouse | Intraperitoneal | > 700 | No mortality or significant signs of toxicity observed. |
| Piperine (for reference) | Male Mice | Intraperitoneal | 43 | Respiratory paralysis observed at lethal doses.[3] |
| Piperine (for reference) | Female Rats | Oral | 514 | Death within 1-3 days in subacute studies.[3] |
Pharmacological Evaluation
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory potential of novel compounds.[4]
Objective: To evaluate the in vivo anti-inflammatory effect of Thiotriazinone derivatives.
Materials:
-
Thiotriazinone derivative
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin, Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Male Wistar rats or Swiss albino mice (150-200 g)
Protocol:
-
Animal Grouping: Divide animals into groups (n=6): Vehicle control, positive control, and Thiotriazinone derivative treatment groups (at various doses).
-
Compound Administration: Administer the Thiotriazinone derivative or positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Compound ID | Animal Model | Dose (mg/kg) | Route of Administration | Time (hours) | % Inhibition of Edema | Reference |
| THTT Derivative C1 | BALB/c Mice | 100 | i.p. | 1 | 53.36 ± 1.00 | [5] |
| THTT Derivative C1 | BALB/c Mice | 100 | i.p. | 5 | 63.66 ± 2.08 | [5] |
| THTT Derivative C4 | BALB/c Mice | 100 | i.p. | 5 | 56.00 ± 2.08 | [5] |
| THTT Derivative C5 | BALB/c Mice | 100 | i.p. | 5 | 54.08 ± 4.12 | [5] |
| Benzenesulfonamide Triazine Derivative 1 | Rats | 200 | i.p. | 4 | 94.6 | [6] |
| Benzenesulfonamide Triazine Derivative 2 | Rats | 200 | i.p. | 4 | 93.9 | [6] |
| Benzenesulfonamide Triazine Derivative 3 | Rats | 200 | i.p. | 4 | 95.2 | [6] |
Antinociceptive Activity: Acetic Acid-Induced Writhing Test
This is a chemical-induced pain model used to screen for peripherally acting analgesics.[7]
Objective: To assess the antinociceptive (analgesic) properties of Thiotriazinone derivatives.
Materials:
-
Thiotriazinone derivative
-
Acetic acid (0.6% v/v in saline)
-
Positive control (e.g., Diclofenac sodium, Aspirin)
-
Male Swiss albino mice (20-25 g)
-
Observation chambers
Protocol:
-
Animal Grouping: Divide animals into groups (n=6): Vehicle control, positive control, and Thiotriazinone derivative treatment groups (at various doses).
-
Compound Administration: Administer the Thiotriazinone derivative or positive control i.p. or p.o. 30 minutes before the injection of acetic acid.
-
Induction of Writhing: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Data Presentation:
| Compound ID | Animal Model | Dose (mg/kg) | Route of Administration | Mean Number of Writhes (± SEM) | % Inhibition | Reference |
| Control | Swiss Mice | - | i.p. | 69.9 ± 3.5 | - | |
| Vanillin-triazine 5c | Swiss Mice | 100 | i.p. | 19.7 ± 7.6 | 71 | |
| Vanillin-triazine 5c | Swiss Mice | 200 | i.p. | 15.5 ± 6.6 | 77 | |
| Vanillin-triazine 5d | Swiss Mice | 50 | i.p. | 18.5 ± 6.2 | 73 | |
| Vanillin-triazine 5d | Swiss Mice | 100 | i.p. | 6.4 ± 5.5 | 90 | |
| Phenylpyrazole-triazine 10a | Swiss Mice | 50 | i.p. | 7.7 ± 3.5 | 88 | |
| Phenylpyrazole-triazine 10a | Swiss Mice | 100 | i.p. | 7.5 ± 4.4 | 89 | |
| Phenylpyrazole-triazine 10b | Swiss Mice | 50 | i.p. | 16.8 ± 3.9 | 75 | |
| Phenylpyrazole-triazine 10b | Swiss Mice | 100 | i.p. | 13.4 ± 3.9 | 80 | |
| Phenylpyrazole-triazine 10e | Swiss Mice | 50 | i.p. | 31.7 ± 3.0 | 54 | |
| Phenylpyrazole-triazine 10e | Swiss Mice | 100 | i.p. | 7.5 ± 0.4 | 89 |
Antiparasitic Activity: In Vivo Antileishmanial Assay
This protocol is for evaluating the efficacy of Thiotriazinone derivatives against cutaneous leishmaniasis in a murine model.
Objective: To determine the in vivo antileishmanial activity of Thiotriazinone derivatives.
Materials:
-
Thiotriazinone derivative
-
Leishmania tropica promastigotes
-
BALB/c mice
-
Positive control (e.g., Amphotericin B)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Infection: Infect BALB/c mice subcutaneously in the footpad with stationary-phase L. tropica promastigotes.
-
Treatment: Once lesions are established (typically 4-6 weeks post-infection), divide the mice into treatment groups: Vehicle control (PBS), positive control, and Thiotriazinone derivative groups at various doses. Administer treatment (e.g., intraperitoneally) for a specified duration (e.g., 15 days).
-
Lesion Measurement: Measure the lesion size (diameter) weekly using a digital caliper.
-
Parasite Load Determination: At the end of the treatment period, euthanize the animals and determine the parasite burden in the infected footpad and spleen by limiting dilution assay or quantitative PCR.
-
Data Analysis: Compare the mean lesion size and parasite load between the treated and control groups.
Data Presentation:
| Compound ID | Animal Model | Parasite | Dose (mg/kg) | Treatment Duration | % Reduction in Lesion Size | Reference |
| THTT Derivative C5 | BALB/c Mice | L. tropica | 100 | 15 days | 61.78 | [5] |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Thiotriazinone derivatives.
Objective: To determine the pharmacokinetic profile of a Thiotriazinone derivative in mice.
Materials:
-
Thiotriazinone derivative
-
Male C57BL/6 mice (or other appropriate strain)
-
Dosing vehicles for intravenous (i.v.) and oral (p.o.) administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dosing: Administer the Thiotriazinone derivative to two groups of mice via i.v. and p.o. routes at a specified dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the Thiotriazinone derivative in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability.
-
Data Presentation: Specific pharmacokinetic data for Thiotriazinone derivatives is not readily available in the public domain and needs to be determined experimentally. A representative table is provided below.
| Compound ID | Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Hypothetical Thiotriazinone Derivative | Mouse | 10 | p.o. | TBD | TBD | TBD | TBD |
| Hypothetical Thiotriazinone Derivative | Mouse | 2 | i.v. | TBD | TBD | TBD | TBD |
Mechanism of Action: Signaling Pathway Analysis
Preliminary evidence suggests that the anti-inflammatory effects of some triazine derivatives may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: Proposed mechanism of action of Thiotriazinone derivatives via inhibition of the NF-κB signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo evaluation of Thiotriazinone derivatives.
Caption: General workflow for the in vivo evaluation of Thiotriazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a novel triazine ethanamizuril in rats and broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of triazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validation of a Stability-Indicating HPLC Method for the Quantification of Ceftriaxone Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftriaxone is a widely utilized third-generation cephalosporin antibiotic.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can impact its safety and efficacy. Regulatory bodies mandate the monitoring and control of these impurities. Ceftriaxone Impurity C, chemically known as 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is a known impurity of Ceftriaxone.[1][2][3][4] This application note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ceftriaxone Impurity C in bulk drug substances. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[5][6][7][8][9]
Analytical Method
A robust reversed-phase HPLC (RP-HPLC) method was developed for the separation and quantification of Ceftriaxone Impurity C from Ceftriaxone and other related impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 7.4; 0.1M) with Tetrabutylammonium Bromide |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of Ceftriaxone Impurity C reference standard into a 100 mL volumetric flask.
-
Dissolve in a suitable diluent (e.g., a mixture of mobile phase components).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up to the volume with the diluent and mix well.
-
Perform serial dilutions to prepare working standard solutions of desired concentrations for linearity and accuracy studies.
Sample Solution Preparation:
-
Accurately weigh approximately 25 mg of the Ceftriaxone bulk drug sample into a 50 mL volumetric flask.
-
Dissolve in the diluent and sonicate for 15 minutes.
-
Make up to the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on Ceftriaxone to produce Impurity C and other degradants.[10][11]
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 80°C for 4 hours.[12]
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat the drug substance with 5% H₂O₂ at room temperature for 1 hour.[10]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.[10]
Following degradation, the solutions are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis. The peak purity of Ceftriaxone Impurity C should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Method Validation Parameters and Results
The developed analytical method was validated according to ICH Q2(R2) guidelines for the following parameters:[5][6][7]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. The chromatograms of the blank, placebo, Ceftriaxone, and Ceftriaxone Impurity C standard were compared. The method is considered specific if there is no interference from the blank or other impurities at the retention time of Ceftriaxone Impurity C. The stability-indicating nature was confirmed by the separation of Impurity C from degradants generated during forced degradation studies.
Linearity
The linearity of the method was established by analyzing a series of dilutions of the Ceftriaxone Impurity C standard solution.
Table 1: Linearity Data for Ceftriaxone Impurity C
| Concentration (µg/mL) | Peak Area (n=3) |
| 0.2 | 15890 |
| 0.5 | 39750 |
| 1.0 | 79500 |
| 2.0 | 159100 |
| 5.0 | 398000 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 79580x + 250 |
The method demonstrated excellent linearity over the concentration range of 0.2 to 5.0 µg/mL.[13][14]
Accuracy
Accuracy was determined by the recovery of known amounts of Ceftriaxone Impurity C spiked into the sample solution at three concentration levels.
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 0.8 | 0.79 | 98.75 | 0.85 |
| 100% | 1.0 | 1.01 | 101.00 | 0.65 |
| 120% | 1.2 | 1.19 | 99.17 | 0.92 |
The mean recovery was within the acceptable range of 98-102%, indicating the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 3: Precision Data
| Precision Level | Parameter | % RSD (n=6) |
| Repeatability | Peak Area | 0.78 |
| Intermediate Precision | Peak Area | 1.25 |
The low relative standard deviation (%RSD) values demonstrate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
The low LOD and LOQ values indicate the high sensitivity of the method.[14]
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
Table 5: Robustness Study
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | < 2.0 |
| Column Temperature | ± 2 °C | < 2.0 |
| Mobile Phase pH | ± 0.2 | < 2.0 |
The method was found to be robust as minor changes in the experimental conditions did not significantly affect the results.
Diagrams
Caption: Analytical Method Validation Workflow.
Caption: Forced Degradation for Specificity.
Conclusion
The developed RP-HPLC method for the quantification of Ceftriaxone Impurity C is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis of Ceftriaxone bulk drug substance and for stability studies. The method adheres to the requirements of the ICH guidelines for analytical method validation.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Ceftriaxone EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 4. Ceftriaxone sodium Imp. C (EP) - Analytica Chemie [analyticachemie.in]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. ijper.org [ijper.org]
- 14. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols: Synthesis of Cephalosporin Analogues Using Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione , also known as Thiotriazinone, in the synthesis of third-generation cephalosporin analogues, with a primary focus on the widely used antibiotic, Ceftriaxone. This document outlines the synthetic pathway, experimental protocols, quantitative data, and the mechanism of action of the resulting cephalosporin compounds.
Introduction
This compound (Thiotriazinone) is a critical heterocyclic building block in the synthesis of various pharmaceuticals, most notably ceftriaxone.[1] Its triazine ring structure is incorporated into the C-3 position of the cephalosporin core, significantly influencing the pharmacokinetic and pharmacodynamic properties of the final antibiotic. The synthesis of these cephalosporin analogues generally proceeds through a two-step process:
-
Formation of the Cephalosporin Intermediate (7-ACT): 7-Aminocephalosporanic acid (7-ACA), the core of most cephalosporins, is reacted with Thiotriazinone to form (6R,7R)-7-amino-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ACT).[2][3]
-
Acylation of the Intermediate: The 7-amino group of the 7-ACT intermediate is then acylated with an appropriate side chain, such as 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride, to yield the final cephalosporin analogue.[1][4]
This document provides detailed protocols for these key synthetic steps, along with compiled quantitative and spectroscopic data for the involved compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of a Ceftriaxone analogue using Thiotriazinone. Please note that yields and reaction conditions may vary based on the specific reagents and laboratory setup.
Table 1: Reaction Conditions and Yields for the Synthesis of 7-ACT and Ceftriaxone Analogue
| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Synthesis of 7-ACT | 7-ACA, Thiotriazinone | Boron trifluoride etherate / Acetonitrile | 25 - 35 | 0.5 - 1 | Not specified | [2] |
| 2. Synthesis of Ceftriaxone Analogue | 7-ACT, MAEM | Triethylamine / Acetone-Water | 15 | Not specified | 88.3 | [3] |
| 2. Synthesis of Ceftriaxone Analogue | 7-ACT, MAEM | Sodium Hydroxide / Acetone-Water | 25 | 1.5 | 88 | [3] |
| 2. Synthesis of Ceftriaxone Analogue | 7-ACT, MAEM | N-methylmorpholine / Acetone-Water | 15 | Not specified | Not specified | [3] |
| 2. Synthesis of Ceftriaxone Analogue | 7-ACT, MAEM (1:2 mole ratio) | Triethylamine / Not specified | 15 | Not specified | 72.17 | [1] |
*MAEM: 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| Thiotriazinone | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| 7-ACA | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| 7-ACT | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| Ceftriaxone | 3.37 (s, 2H, CH₂ of thiazine), 3.49 (s, 3H, N-CH₃ of triazine), 3.89 (s, 3H, =N-O-CH₃), 3.96 (s, 2H, S-methylene), 5.07 (d, 1H, β-lactam), 6.91 (s, 1H, thiazole ring)[4] | Data not readily available in searched literature. | 3434, 3272 (N-H stretching), 1742 (C=O stretching of β-lactam), 1608, 1536, 1501 (C=C and C=N stretching) |
Experimental Protocols
Protocol 1: Synthesis of (6R,7R)-7-amino-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ACT)
This protocol is adapted from a one-pot synthesis method.[2]
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
This compound (Thiotriazinone)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Acetonitrile (anhydrous)
-
Water (deionized)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the catalyst (boron trifluoride etherate) in anhydrous acetonitrile.
-
To the stirred solution, add Thiotriazinone and 7-ACA.
-
Maintain the reaction temperature between 25-35 °C and stir for 30-60 minutes. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion of the reaction, add water to the reaction mixture.
-
Cool the mixture to 5-10 °C and stir.
-
Allow the layers to separate and collect the organic layer containing the 7-ACT product.
-
The organic solution of 7-ACT can be used directly in the next step or the product can be isolated by solvent evaporation and further purification if required.
Protocol 2: Synthesis of Ceftriaxone Analogue by Acylation of 7-ACT
This protocol is based on a common acylation procedure.[3]
Materials:
-
7-ACT from Protocol 1
-
2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM) or a similar activated side chain.
-
Triethylamine
-
Acetone
-
Water (deionized)
Procedure:
-
Suspend 7-ACT and MAEM in a mixture of acetone and water.
-
Cool the stirred suspension to approximately 15 °C.
-
Slowly add triethylamine dropwise to the suspension, ensuring the pH does not exceed 8.
-
Continue stirring at 15 °C and monitor the reaction by TLC or HPLC until completion.
-
After the reaction is complete, add more acetone to induce crystallization of the product.
-
Stir the crystal suspension for an additional hour.
-
Filter the precipitate, wash sequentially with acetone/water mixtures and then pure acetone.
-
Dry the resulting solid under vacuum to obtain the final cephalosporin analogue. The yield for this particular procedure is reported to be around 88.3%.[3]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for a cephalosporin analogue.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: Cephalosporin's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105061472A - One-pot synthesis method of ceftriaxone sodium - Google Patents [patents.google.com]
- 3. EP0556768A2 - New process for the production of ceftriaxone - Google Patents [patents.google.com]
- 4. An improvement for synthesis of ceftriaxone sodium [jcpu.cpu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for preparing the tetrahydro-1,2,4-triazine-5,6-dione core structure?
The most prevalent method for synthesizing the 1,2,4-triazine-5,6-dione scaffold involves the condensation of α-dicarbonyl compounds with semicarbazides or thiosemicarbazides. Specifically for the target molecule, the reaction would likely involve a derivative of oxalic acid and 2-methylthiosemicarbazide.
Q2: What are the key factors influencing the yield of this synthesis?
Several factors can significantly impact the reaction yield, including:
-
Purity of Starting Materials: Impurities in the α-dicarbonyl compound or the thiosemicarbazide derivative can lead to side reactions and lower yields.
-
Reaction Solvent: The choice of solvent affects the solubility of reactants and intermediates, influencing the reaction rate. Protic solvents like ethanol or acetic acid are commonly used.
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without degrading the product.
-
pH of the Reaction Mixture: The acidity or basicity of the reaction medium can be critical for the cyclization step.
-
Reaction Time: Sufficient time must be allowed for the reaction to complete, which can be monitored using techniques like Thin Layer Chromatography (TLC).
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system will need to be determined empirically.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Starting Materials | Verify the identity and purity of the starting materials (e.g., dialkyl oxalate and 2-methyl-3-thiosemicarbazide) using techniques like NMR or Mass Spectrometry. | Ensures the correct reactants are being used, eliminating this as a source of failure. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with room temperature and gradually increase if no reaction is observed. Refluxing in a suitable solvent like ethanol is a common strategy. | Improved reaction kinetics and product formation. |
| Inappropriate Solvent | Screen different solvents. If the reactants have poor solubility, consider a co-solvent system or a different solvent altogether (e.g., ethanol, methanol, acetic acid, or DMF). | Enhanced solubility of reactants, leading to a better reaction rate and yield. |
| Incorrect pH | Adjust the pH of the reaction mixture. The cyclization step is often acid or base-catalyzed. Try adding a catalytic amount of a weak acid (e.g., acetic acid) or a weak base. | Facilitation of the key cyclization step, leading to product formation. |
Problem 2: Presence of Multiple Impurities in the Crude Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Lower the reaction temperature to minimize the formation of side products. Also, ensure the dropwise addition of one reactant to the other to maintain a low concentration of the added reactant. | Reduced formation of byproducts, leading to a cleaner crude product. |
| Decomposition of Product | If the product is unstable under the reaction conditions, reduce the reaction time. Monitor the reaction closely with TLC and stop it once the starting material is consumed. | Isolation of the desired product before it can decompose, improving the overall yield and purity. |
| Air or Moisture Sensitivity | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reactants or product are sensitive to air or moisture. Use dry solvents. | Prevention of side reactions caused by atmospheric components. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing similar 1,2,4-triazine derivatives. Optimization will likely be required.
Materials:
-
Diethyl oxalate (or other dialkyl oxalate)
-
2-Methyl-3-thiosemicarbazide
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 2-methyl-3-thiosemicarbazide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, add diethyl oxalate (1 equivalent).
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, the solvent may need to be partially or fully evaporated under reduced pressure.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Overcoming Solubility Challenges of Thiotriazinone in Aqueous Buffers
Welcome to the technical support center for Thiotriazinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Thiotriazinone in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Thiotriazinone and why is its solubility in aqueous buffers important?
A1: Thiotriazinone (CAS 58909-39-0) is a triazine derivative, notable as a stable hydrolysis product of the third-generation cephalosporin antibiotic, ceftriaxone.[1] It is a white solid with a melting point in the range of 168-171°C.[1] For researchers investigating its biological properties, achieving adequate and consistent solubility in aqueous buffers is crucial for reliable and reproducible results in various in vitro and in vivo assays. Poor solubility can lead to inaccurate dosing, precipitation during experiments, and misleading biological data.
Q2: What are the general solubility characteristics of Thiotriazinone?
A2: Thiotriazinone is known to have limited solubility in aqueous solutions. It is described as sparingly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol.[1] Its predicted pKa is approximately 5.34, which suggests that its solubility is pH-dependent.
Q3: I am observing precipitation when I dilute my Thiotriazinone stock solution (in DMSO) into my aqueous experimental buffer. What is the likely cause?
A3: This is a common issue encountered with poorly soluble compounds. The primary reason is that while Thiotriazinone may be soluble in a high concentration of an organic co-solvent like DMSO, its solubility dramatically decreases when the percentage of the aqueous buffer increases. This leads to the compound crashing out of the solution. The final concentration of DMSO in your aqueous buffer is a critical factor.
Q4: What is the recommended starting procedure for dissolving Thiotriazinone for a biological experiment?
A4: The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as 100% anhydrous DMSO. This stock solution can then be serially diluted in the same organic solvent to create a range of concentrations. For the final working solution, the stock or its dilutions should be added to the pre-warmed aqueous buffer with vigorous mixing. It is crucial to ensure the final concentration of the organic solvent is as low as possible and compatible with your experimental system (typically ≤ 1% DMSO).
Troubleshooting Guide: Enhancing Thiotriazinone Solubility
If you are encountering solubility issues with Thiotriazinone, follow this troubleshooting guide. The strategies are presented in a step-wise manner, from simple adjustments to more advanced formulation techniques.
Step 1: Optimization of the Dissolution Protocol
Before exploring more complex solutions, ensure your initial dissolution protocol is optimized.
-
Issue: Thiotriazinone precipitates immediately upon addition to the aqueous buffer.
-
Troubleshooting Action:
-
Prepare a High-Concentration Stock in 100% Anhydrous DMSO: Ensure the DMSO is of high purity and anhydrous, as water content can reduce the solubility of hydrophobic compounds.
-
Slow Addition with Vigorous Mixing: Add the DMSO stock solution drop-wise to the vortexing or rapidly stirring aqueous buffer. This avoids localized high concentrations of the compound that can initiate precipitation.
-
Pre-warm the Aqueous Buffer: Gently warming the buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility. However, be cautious about the thermal stability of Thiotriazinone.
-
Step 2: pH Adjustment of the Aqueous Buffer
Given the predicted pKa of ~5.34 for Thiotriazinone, its solubility is expected to be influenced by the pH of the buffer.
-
Hypothesis: Increasing the ionization of Thiotriazinone will increase its aqueous solubility. As a weak acid (due to the triazine ring structure), its solubility should increase at a pH above its pKa.
-
Experimental Protocol: pH-Solubility Profile Determination
-
Prepare a series of aqueous buffers with a pH range, for example, from 5.0 to 8.0 (e.g., phosphate buffers, Tris buffers).
-
Add an excess amount of Thiotriazinone powder to a small, fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved Thiotriazinone using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Illustrative Data (Hypothetical):
| Buffer pH | Hypothetical Thiotriazinone Solubility (µg/mL) |
| 5.0 | 15 |
| 6.0 | 45 |
| 7.0 | 120 |
| 7.4 | 150 |
| 8.0 | 200 |
-
Recommendation: Based on the pH-solubility profile, select a buffer pH that provides the desired solubility and is compatible with your experimental system. For Thiotriazinone, a buffer with a pH of 7.4 or higher is likely to be beneficial.
Step 3: Utilizing Co-solvents
If pH adjustment is insufficient or not compatible with your experiment, the use of co-solvents in the final aqueous buffer can be explored.
-
Principle: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400).
-
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare your aqueous buffer (at the optimal pH determined in Step 2).
-
Create a series of buffer solutions containing increasing percentages of a co-solvent (e.g., 1%, 5%, 10% Ethanol).
-
Determine the solubility of Thiotriazinone in each co-solvent/buffer mixture using the shake-flask method described in Step 2.
-
Important: Always run parallel vehicle controls in your biological assays to ensure the co-solvent concentration does not affect the experimental outcome.
-
-
Illustrative Data (Hypothetical) in pH 7.4 Buffer:
| Co-solvent | Concentration (%) | Hypothetical Thiotriazinone Solubility (µg/mL) |
| None | 0 | 150 |
| Ethanol | 5 | 350 |
| Ethanol | 10 | 700 |
| PEG 300 | 5 | 450 |
| PEG 300 | 10 | 950 |
Step 4: Advanced Formulation Strategies - Cyclodextrin Complexation
For particularly challenging solubility issues, forming an inclusion complex with cyclodextrins can significantly enhance the aqueous solubility of Thiotriazinone.
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like Thiotriazinone, forming a water-soluble complex.
-
Experimental Protocol: Preparation of Thiotriazinone-α-Cyclodextrin Complex
-
Prepare a saturated solution of α-cyclodextrin in water.
-
Dissolve Thiotriazinone in a minimal amount of a suitable solvent.
-
Add the Thiotriazinone solution drop-wise to the clear, saturated α-cyclodextrin solution while stirring.
-
Continue stirring the mixture for an extended period (e.g., 60 hours) at a slightly elevated temperature (e.g., 50°C).
-
Lyophilize (freeze-dry) the solution to obtain the Thiotriazinone-α-cyclodextrin complex as a powder.
-
The resulting complex can then be dissolved in the aqueous buffer for your experiments.
-
-
Illustrative Data (Hypothetical):
| Formulation | Hypothetical Aqueous Solubility (µg/mL) |
| Thiotriazinone (uncomplexed) | 150 (in pH 7.4 buffer) |
| Thiotriazinone-α-CD Complex | >1500 (in pH 7.4 buffer) |
Visualizing Experimental Workflows
To aid in planning your experiments, the following diagrams illustrate the logical flow of troubleshooting and a general experimental workflow.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: A general experimental workflow using Thiotriazinone.
References
Technical Support Center: Stability of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione in Solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione in solution?
A1: While specific degradation pathways for 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione are not extensively documented in publicly available literature, derivatives of the 1,2,4-triazine ring system are known to be susceptible to several degradation mechanisms.[1] The primary pathways of concern are:
-
Hydrolysis: The 1,2,4-triazine ring can undergo hydrolysis, especially under acidic or basic conditions.[1][2] The presence of electron-withdrawing groups can make the ring more susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring opening.[1]
-
Oxidation: The molecule may be susceptible to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of 1,2,4-triazines.[1]
-
Thermal Degradation: Depending on the solvent and storage conditions, elevated temperatures can lead to the decomposition of the compound.[1]
Q2: What are the ideal storage conditions for solutions of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione?
A2: To ensure the stability of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione in solution, it is recommended to:
-
Control pH: Maintain the pH of the solution in a neutral range, as both acidic and basic conditions can accelerate hydrolysis.[1][2]
-
Protect from Light: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.[1]
-
Control Temperature: Store solutions at refrigerated or frozen temperatures to minimize thermal degradation. For the solid compound, storage at room temperature in the continental US is suggested, though this may vary elsewhere.[3]
-
Use Aprotic or Anhydrous Solvents: For certain applications, using aprotic or anhydrous solvents can prevent hydrolysis.[2][4]
Q3: How can I monitor the stability of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione in my samples?
A3: The stability of the compound in solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A typical workflow involves:
-
Developing an HPLC method that separates the parent compound from its potential degradation products.
-
Subjecting the compound solution to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. This is known as forced degradation.[5][6]
-
Analyzing the stressed samples by HPLC to confirm that the method can resolve the parent peak from the degradant peaks.
-
Routinely analyzing samples stored under the desired conditions over time to quantify the amount of the parent compound remaining.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of parent compound peak area in HPLC analysis. | The compound is degrading in the analytical mobile phase or during sample preparation. | Investigate the pH and composition of the mobile phase. Ensure the sample diluent is compatible with the compound and does not promote degradation. Analyze samples immediately after preparation. |
| Inconsistent results between different batches of the compound. | The purity of the starting material may vary. | Always use a well-characterized reference standard for quantification.[3][7][8][9] Perform initial purity analysis of new batches. |
| No degradation is observed under initial forced degradation conditions. | The compound may be highly stable under the applied stress. | More stringent conditions may be necessary to achieve the target degradation of 5-20%.[6][10] Consider increasing the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure.[10] |
| Precipitation is observed in the solution upon storage. | The compound may have limited solubility in the chosen solvent system, or degradation products may be less soluble. | Determine the solubility of the compound in the intended solvent. Consider using a co-solvent or a different solvent system. Filter the solution before analysis. |
Experimental Protocols
Protocol: Forced Degradation Study (Hydrolytic Stability)
Objective: To evaluate the stability of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione in acidic and basic conditions.
Materials:
-
2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Suitable organic solvent (e.g., acetonitrile, methanol)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
Procedure:
-
Prepare a stock solution of the compound in the chosen organic solvent.
-
Acid Hydrolysis: a. Transfer a known volume of the stock solution to a flask and add an equal volume of 0.1 N HCl. b. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[10] c. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: a. Transfer a known volume of the stock solution to a flask and add an equal volume of 0.1 N NaOH. b. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl.
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture without acid or base and store it under the same temperature conditions.
-
Analyze all samples by a validated stability-indicating HPLC method.
Data Presentation
The results of the stability studies can be summarized in tables for easy comparison.
Table 1: Illustrative Hydrolytic Stability Data
| Condition | Time (hours) | % Parent Compound Remaining |
| 0.1 N HCl, 60°C | 0 | 100.0 |
| 2 | 95.2 | |
| 4 | 90.5 | |
| 8 | 82.1 | |
| 24 | 65.7 | |
| 0.1 N NaOH, 60°C | 0 | 100.0 |
| 2 | 88.9 | |
| 4 | 79.3 | |
| 8 | 63.5 | |
| 24 | 40.2 |
Table 2: Illustrative Photostability Data
| Condition | Exposure | % Parent Compound Remaining |
| Solid State | Control (dark) | 99.8 |
| ICH Q1B Light Exposure | 92.3 | |
| In Solution | Control (dark) | 99.5 |
| ICH Q1B Light Exposure | 85.1 |
Visualizations
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Potential Degradation Signaling Pathway
Caption: Potential degradation pathways of the parent compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. traxtal.com [traxtal.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Degradation of Ceftriaxone and its Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Ceftriaxone and its related substances, with a specific focus on Ceftriaxone Impurity C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during forced degradation studies of Ceftriaxone and its impurities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Ceftriaxone and its degradation products in HPLC analysis. | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry or dimensions.- Gradient elution not optimized. | - Adjust the mobile phase pH to exploit differences in the ionization of the analytes.- Experiment with different organic modifiers (e.g., acetonitrile, methanol) and their ratios.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Optimize the gradient slope and time to improve separation of closely eluting peaks. |
| Appearance of unexpected peaks in the chromatogram. | - Secondary degradation of primary impurities.- Interaction between the drug substance and excipients (if using a formulation).- Contamination from glassware, solvents, or reagents. | - Perform peak purity analysis to check for co-eluting species.- Conduct time-point studies to monitor the formation and disappearance of peaks, which can indicate secondary degradation.- Analyze a placebo sample under the same stress conditions to rule out excipient degradation.- Ensure high purity of all materials and meticulous cleaning of all equipment. |
| Inconsistent degradation percentages between replicate experiments. | - Inaccurate preparation of stressor solutions (e.g., acid, base, oxidizing agent).- Fluctuations in temperature or light exposure.- Variability in sample preparation and handling. | - Prepare fresh stressor solutions for each experiment and verify their concentration.- Use calibrated and temperature-controlled equipment (e.g., water baths, ovens, photostability chambers).- Standardize all sample preparation steps, including weighing, dissolution, and dilution. |
| No degradation observed under specific stress conditions. | - The molecule is stable under the applied conditions.- The stress condition is not harsh enough (concentration of stressor, temperature, or duration of exposure). | - Confirm the stability of the molecule under the tested condition as a valid result.- If degradation is expected, incrementally increase the severity of the stress condition (e.g., higher temperature, longer exposure time, or higher concentration of the stressor) as per ICH guidelines. |
| Ceftriaxone Impurity C peak decreases over time, but no new major peaks appear. | - Impurity C may be degrading into multiple minor products that are below the limit of detection.- The degradation products may not have a chromophore and are therefore not detected by UV.- The degradation products may be volatile or may have precipitated out of the solution. | - Use a more sensitive detector, such as a mass spectrometer (LC-MS), to identify and track low-level degradation products.- Check for baseline drift or noise, which might obscure small peaks.- Visually inspect the sample for any precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is Ceftriaxone Impurity C and how is it formed?
A1: Ceftriaxone Impurity C, also known as the triazine impurity, is a known degradation product of Ceftriaxone.[1] Its chemical name is 2-methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione.[1] It is primarily formed through the hydrolysis of the C-3 side chain of the Ceftriaxone molecule.[2]
Q2: Under which conditions is Ceftriaxone most susceptible to degradation?
A2: Ceftriaxone undergoes significant degradation under acidic and oxidative conditions.[3] It is also susceptible to degradation in basic medium, which often leads to the opening of the beta-lactam ring.[4][5] Thermal and photolytic stress can also induce degradation, although in some studies to a lesser extent than hydrolysis and oxidation.[3]
Q3: What are the typical stress conditions used in forced degradation studies of Ceftriaxone?
A3: Based on ICH guidelines, typical stress conditions include:
-
Acidic Hydrolysis: 0.1 N HCl at room temperature for a specified period (e.g., 1 hour).[3]
-
Alkaline Hydrolysis: 0.1 N NaOH at room temperature for a specified period.[3]
-
Oxidative Degradation: 3-5% H₂O₂ at room temperature.[3]
-
Thermal Degradation: Exposing the solid drug substance to heat (e.g., 100°C for 24 hours).[3]
-
Photolytic Degradation: Exposing a solution of the drug to UV radiation (e.g., 254 nm) or a combination of UV and visible light.[3]
Q4: What analytical techniques are most suitable for studying the degradation of Ceftriaxone and its impurities?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for separating and quantifying Ceftriaxone and its degradation products.[6] For the identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool.[7]
Q5: Are the degradation pathways of Ceftriaxone Impurity C itself well-established?
A5: The formation of Ceftriaxone Impurity C from the hydrolysis of Ceftriaxone is documented. However, detailed public literature on the subsequent degradation pathways of isolated Ceftriaxone Impurity C under various stress conditions is limited. Further investigation is often required to elucidate its complete degradation profile.
Data on Forced Degradation of Ceftriaxone
The following table summarizes typical degradation data for Ceftriaxone under various stress conditions. Note that the extent of degradation can vary significantly depending on the specific experimental parameters.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation of Ceftriaxone (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl, room temperature, 1 hour | Significant degradation | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH, room temperature, 1 hour | Significant degradation, often leading to beta-lactam ring opening | [4][5] |
| Oxidative Degradation | 5% H₂O₂, room temperature, 1 hour | Significant degradation | [3] |
| Thermal Degradation | Solid state, 100°C, 24 hours | Slight degradation | [3] |
| Photolytic Degradation | UV radiation (254 nm), 24 hours | Slight degradation | [3] |
Experimental Protocols
Protocol 1: Forced Degradation of Ceftriaxone Sodium in Solution
Objective: To generate degradation products of Ceftriaxone Sodium under various stress conditions for the purpose of developing and validating a stability-indicating analytical method.
Materials:
-
Ceftriaxone Sodium reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 5%
-
Milli-Q water or HPLC grade water
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Ceftriaxone Sodium in water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with a specified volume of 0.1 N HCl.
-
Keep the solution at room temperature for a defined period (e.g., 1 hour).
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to the final volume with water.
-
-
Alkaline Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with a specified volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to the final volume with water.
-
-
Oxidative Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with a specified volume of 5% H₂O₂.
-
Keep the solution at room temperature for a defined period.
-
Dilute to the final volume with water.
-
-
Thermal Degradation (in solution):
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Heat the solution in a temperature-controlled water bath at a specified temperature (e.g., 60°C) for a defined period.
-
Cool the solution to room temperature and dilute to the final volume with water.
-
-
Photolytic Degradation:
-
Prepare a solution of the drug at a suitable concentration (e.g., 20 µg/mL).
-
Expose the solution to UV radiation (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours).[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
Protocol 2: Analysis of Degradation Samples by RP-HPLC
Objective: To separate and quantify Ceftriaxone and its degradation products.
Typical HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 7.0) and an organic solvent (e.g., acetonitrile). The exact composition may vary and should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (stressed and unstressed).
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage degradation of Ceftriaxone and the formation of impurities.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Simplified degradation pathway of Ceftriaxone.
References
- 1. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione [lgcstandards.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 58909-39-0 (Thiotriazinone)
Welcome to our dedicated technical support center for the HPLC analysis of 58909-39-0, also known as Thiotriazinone or Ceftriaxone EP Impurity C. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: What is peak tailing and why is it a problem in the analysis of 58909-39-0?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a "tail" that extends from the main peak.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] Tailing peaks can lead to several issues in the analysis of 58909-39-0:
-
Inaccurate Quantification: The tailing can make it difficult for the integration software to accurately determine the peak area, leading to unreliable quantitative results.[2]
-
Poor Resolution: The tail of a peak can overlap with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.[2]
-
Reduced Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, which can affect the limit of detection and limit of quantification.
A USP tailing factor (Tf) close to 1.0 is ideal, and values above 2.0 are generally considered unacceptable for precise analytical methods.[2]
Q2: I am observing significant peak tailing for 58909-39-0. What are the most likely causes?
A2: Peak tailing in the HPLC analysis of 58909-39-0 can stem from several factors, often related to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system. The most common causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases (like C18) can interact with polar functional groups in the 58909-39-0 molecule.[1][4] This is a very common cause of peak tailing for polar and basic compounds.[1][4]
-
Mobile Phase pH Issues: The predicted pKa of 58909-39-0 is approximately 5.34. If the pH of your mobile phase is close to this value, the compound can exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase and cause peak distortion.[5][6]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[4][]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or packing material can lead to peak shape issues.[2][6][] Physical degradation of the column bed can also be a cause.[1][]
Q3: How can I troubleshoot and resolve peak tailing for 58909-39-0 based on the likely causes?
A3: Here is a systematic approach to troubleshooting peak tailing for this specific compound:
Step 1: Evaluate and Optimize the Mobile Phase
-
pH Adjustment: Since the predicted pKa of 58909-39-0 is around 5.34, ensure your mobile phase pH is at least 2 pH units away from this value. For this acidic compound, a lower pH (e.g., pH 2.5-3.5) is generally recommended to keep it in a single protonation state and minimize interactions with silanols.[2][4]
-
Buffer Strength: Use an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.[2]
-
Ion-Pairing Reagents: The European Pharmacopoeia (EP) method for ceftriaxone and its impurities utilizes ion-pairing reagents (tetradecylammonium bromide and tetraheptylammonium bromide). These reagents can mask residual silanol groups and improve peak shape for polar analytes. Consider incorporating these if you are following a similar method.
Step 2: Check for Column Issues
-
Column Chemistry: If you are using a standard C18 column, consider switching to a column with a more inert stationary phase, such as one with end-capping or a polar-embedded phase, to reduce silanol interactions.[4]
-
Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove strongly retained contaminants.[2][6] If this doesn't resolve the issue, the column may need to be replaced.[2]
-
Guard Column: Using a guard column can help protect your analytical column from contamination and extend its lifetime.[3][6] If you are already using one, try replacing it.[6]
Step 3: Review Sample and Injection Parameters
-
Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent.[] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion.
-
Sample Concentration: Dilute your sample and inject a lower concentration to check for mass overload.[5][6]
-
Injection Volume: Reduce the injection volume to see if the peak shape improves.[6]
Step 4: Inspect the HPLC System
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected and there are no gaps that could introduce dead volume.[4][]
The following DOT script visualizes a logical troubleshooting workflow:
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Q4: Can you provide a recommended starting HPLC method for the analysis of 58909-39-0?
A4: A good starting point is the method described in the European Pharmacopoeia (EP 8.0) for the analysis of ceftriaxone sodium and its impurities, as 58909-39-0 is listed as Ceftriaxone EP Impurity C.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A complex mixture containing: - Tetradecylammonium bromide (2g/L) - Tetraheptylammonium bromide (2g/L) - 0.067 M Phosphate buffer pH 7.0 - Citrate buffer pH 5.0 - Acetonitrile (Refer to EP 8.0 for precise preparation) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
Note: This method is complex due to the use of ion-pairing reagents. A simpler starting point could be adapted from methods for similar triazine compounds, such as a C18 column with a mobile phase of phosphate buffer at pH 3.3 and methanol (99:1 v/v). However, the EP method is validated for this specific impurity.
Experimental Protocols
Protocol for Mobile Phase Preparation (Based on EP 8.0 for Ceftriaxone Impurities)
Objective: To prepare the mobile phase for the HPLC analysis of 58909-39-0 as an impurity of ceftriaxone.
Reagents:
-
Tetradecylammonium bromide
-
Tetraheptylammonium bromide
-
Potassium dihydrogen phosphate
-
Citric acid
-
Sodium hydroxide solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Phosphate Buffer (pH 7.0): Prepare a 0.067 M solution of potassium dihydrogen phosphate in water. Adjust the pH to 7.0 with a sodium hydroxide solution.
-
Citrate Buffer (pH 5.0): Dissolve 20.17 g of citric acid in 800 mL of water. Adjust the pH to 5.0 with a sodium hydroxide solution and dilute to 1000 mL with water.
-
Final Mobile Phase: In a suitable container, dissolve 2.0 g of tetradecylammonium bromide and 2.0 g of tetraheptylammonium bromide in a mixture of 440 mL of water, 55 mL of the phosphate buffer (pH 7.0), 5 mL of the citrate buffer (pH 5.0), and 500 mL of acetonitrile.[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Visualizations
The following diagram illustrates the potential chemical interactions leading to peak tailing.
Caption: Interactions between 58909-39-0 and a C18 stationary phase.
References
- 1. lcms.cz [lcms.cz]
- 2. Ceftriaxone Impurities | 73384-59-5 Certified Reference Substance [alfaomegapharma.com]
- 3. Ceftriaxone impurity A CRS | LGC Standards [lgcstandards.com]
- 4. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. CN112798705A - Method for detecting impurities of ceftriaxone sodium polymer - Google Patents [patents.google.com]
- 6. ijper.org [ijper.org]
Identifying and minimizing side products in Thiotriazinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of Thiotriazinone.
Troubleshooting Guide
This guide addresses common issues encountered during Thiotriazinone synthesis in a question-and-answer format.
Q1: My reaction yield is low, and I observe significant amounts of an unknown impurity. What could be the primary side product?
A1: A likely side product in Thiotriazinone synthesis, which proceeds via the cyclization of 2-methyl-thiosemicarbazide with diethyl oxalate under basic conditions, is the formation of a 1,2,4-triazole derivative, specifically 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-thione. This occurs through an alternative cyclization pathway of the thiosemicarbazide intermediate.[1][2]
Q2: How do reaction conditions influence the formation of the 1,2,4-triazole side product?
A2: The formation of the 1,2,4-triazole side product is favored by strongly basic conditions and higher temperatures. The choice of base and reaction temperature are critical parameters to control. While a base is necessary for the desired cyclization to form the triazine ring, excessive basicity or prolonged reaction times at elevated temperatures can promote the alternative cyclization to the more thermodynamically stable five-membered triazole ring.[3]
Q3: What analytical methods can I use to detect and quantify the Thiotriazinone product and the potential 1,2,4-triazole impurity?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction and assessing the purity of the final product.[4][5][6][7] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is effective for separating Thiotriazinone from potential impurities.[6][7][8] Mass spectrometry (MS) coupling can further aid in the identification of the side products based on their mass-to-charge ratio.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of both the desired product and any isolated impurities.[10][11][12]
Q4: How can I minimize the formation of the 1,2,4-triazole side product and improve the yield of Thiotriazinone?
A4: To minimize the formation of the 1,2,4-triazole side product, consider the following strategies:
-
Optimize the Base: Use a milder base or a stoichiometric amount of a stronger base (e.g., sodium methoxide) to control the basicity of the reaction mixture.[4][5]
-
Control the Temperature: Maintain a lower reaction temperature, as higher temperatures can favor the formation of the triazole side product. A temperature range of 15-55°C has been reported for successful Thiotriazinone synthesis.[4]
-
Monitor Reaction Time: Closely monitor the reaction progress using HPLC to avoid prolonged reaction times that can lead to increased side product formation.
-
pH control during workup: Careful acidification during the workup is crucial for the isolation of the Thiotriazinone product.[4][5]
Frequently Asked Questions (FAQs)
What is the typical synthesis route for Thiotriazinone?
The most common laboratory and industrial synthesis of Thiotriazinone involves the cyclization reaction of 2-methyl-thiosemicarbazide with diethyl oxalate in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol or ethanol.[4][5][13]
What are the key starting materials for Thiotriazinone synthesis?
The key starting materials are 2-methyl-thiosemicarbazide and diethyl oxalate.[4][5][13]
What is the role of the base in the synthesis?
The base, typically sodium methoxide, acts as a catalyst to facilitate the cyclization reaction between 2-methyl-thiosemicarbazide and diethyl oxalate to form the triazine ring.[4][13]
Is Thiotriazinone itself considered an impurity in other processes?
Yes, Thiotriazinone is a known impurity in the final drug product of ceftriaxone, a cephalosporin antibiotic, for which Thiotriazinone is a key intermediate.[6][13]
Data Presentation
Table 1: Influence of Reaction Conditions on Thiotriazinone Yield and Purity (Hypothetical Data for Illustrative Purposes)
| Entry | Base | Temperature (°C) | Reaction Time (h) | Thiotriazinone Yield (%) | 1,2,4-Triazole Impurity (%) |
| 1 | Sodium Methoxide (2.2 eq) | 65 | 6 | 75 | 15 |
| 2 | Sodium Methoxide (1.1 eq) | 45 | 4 | 92 | 3 |
| 3 | Potassium Carbonate (3.0 eq) | 50 | 8 | 80 | 10 |
| 4 | Sodium Ethoxide (1.1 eq) | 40 | 4 | 90 | 5 |
Experimental Protocols
Protocol 1: Synthesis of Thiotriazinone with High Purity[5][6]
This protocol is optimized to minimize the formation of side products.
Materials:
-
2-methyl-thiosemicarbazide
-
Diethyl oxalate
-
Sodium methoxide
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, prepare a mixed solvent of methanol and DMSO (1:3 mass ratio).
-
Add 2-methyl-thiosemicarbazide, diethyl oxalate, and sodium methoxide to the reactor in a mass ratio of 1:4:10 relative to the 2-methyl-thiosemicarbazide.
-
Conduct the cyclization reaction in the temperature range of 0-45°C.
-
Monitor the reaction progress by HPLC.
-
Upon completion of the reaction, acidify the mixture with hydrochloric acid (30% by mass of the 2-methyl-thiosemicarbazide used).
-
Filter the resulting precipitate and dry to obtain the Thiotriazinone product.
-
Analyze the product purity by HPLC. A purity of >99% with by-product content as low as 0.0005% has been reported under optimized conditions.[4][5]
Protocol 2: HPLC-UV Method for Purity Analysis[7][8]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Detection:
-
UV at 254 nm
Procedure:
-
Prepare a standard solution of Thiotriazinone and a sample solution of the reaction mixture or final product in a suitable solvent (e.g., methanol/water).
-
Inject the solutions into the HPLC system.
-
Identify and quantify the Thiotriazinone peak and any impurity peaks by comparing their retention times and peak areas with the standard.
Visualizations
Caption: Experimental workflow for the synthesis of Thiotriazinone.
Caption: Competing reaction pathways in Thiotriazinone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiotriazinone synthesis - chemicalbook [chemicalbook.com]
- 5. Thiotriazinone | 58909-39-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. Thiotriazinone(58909-39-0) 1H NMR [m.chemicalbook.com]
- 12. Molecular structural, IR and NMR spectroscopic studies on the four isomers of thiotriazinone by DFT and HF calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Resolving co-elution problems in the analysis of Ceftriaxone and its impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems and other analytical challenges encountered during the analysis of Ceftriaxone and its impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic analysis of Ceftriaxone.
Q1: My Ceftriaxone peak is co-eluting with an impurity. How can I resolve this?
A1: Co-elution of Ceftriaxone with an impurity is a common issue that can often be resolved by systematically adjusting the chromatographic conditions. Key parameters to investigate include mobile phase pH, organic modifier concentration, and the type of stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The retention times of Ceftriaxone and its impurities are sensitive to the pH of the mobile phase. A slight modification in the pH can significantly alter the ionization state of the molecules, leading to changes in retention and potentially resolving co-elution. It is recommended to experiment with the mobile phase pH within a range of 6.5 to 7.5.[1][2]
-
Modify Organic Modifier Concentration: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer in the mobile phase directly impacts the elution strength.[3]
-
Isocratic Elution: If you are using an isocratic method, a stepwise change in the organic modifier percentage can help to separate the co-eluting peaks.
-
Gradient Elution: For gradient methods, adjusting the gradient slope or the initial/final organic modifier concentration can improve resolution. A shallower gradient can increase the separation between closely eluting peaks. A successful gradient program involved an initial methanol concentration of 30%, increasing to 85% at 5 minutes, then to 90% from 10 to 15 minutes.[1][4]
-
-
Change the Stationary Phase: If adjustments to the mobile phase are insufficient, consider using a different HPLC column. A column with a different stationary phase chemistry (e.g., a different C18 phase or a phenyl-hexyl column) can provide alternative selectivity and resolve the co-elution.
Q2: I am observing significant peak tailing for the Ceftriaxone peak. What are the potential causes and solutions?
A2: Peak tailing for basic compounds like Ceftriaxone is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of Ceftriaxone, leading to peak tailing.
-
Solution: Operate at a lower mobile phase pH (around 2.5-3.5) to suppress the ionization of silanol groups. Alternatively, use a highly deactivated (end-capped) column specifically designed for the analysis of basic compounds.[5]
-
-
Insufficient Buffer Capacity: An inadequately buffered mobile phase can lead to pH inconsistencies across the column, causing peak shape distortion.
-
Solution: Ensure the buffer concentration is sufficient (typically 10-25 mM) and that the mobile phase pH is within the buffering range of the chosen buffer.[6]
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase and cause peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.[7]
-
-
Column Contamination: Accumulation of strongly retained sample components on the column can lead to active sites that cause peak tailing.
Q3: My retention times are shifting between injections. What should I check?
A3: Unstable retention times can be caused by a variety of factors related to the HPLC system, mobile phase preparation, or the column itself.
Troubleshooting Checklist:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift. Ensure the mobile phase is prepared accurately and consistently for each run. If using a multi-component mobile phase, ensure the solvents are thoroughly mixed and degassed.
-
System Leaks: Check for any leaks in the HPLC system, from the pump to the detector. Even a small leak can cause pressure fluctuations and affect retention times.
-
Pump Performance: Inconsistent flow from the pump will lead to variable retention times. Check the pump pressure and ensure it is stable. If necessary, prime the pump to remove any air bubbles.
-
Column Temperature: Fluctuations in the column temperature can cause retention time shifts. Use a column oven to maintain a constant and consistent temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Ceftriaxone that I should be aware of?
A1: Common impurities of Ceftriaxone include the (E)-isomer (Impurity A), 3-Desacetyl Cefotaxime Lactone (Impurity B), 2-Methyl-3-sulphanyl-1,2-dihydro-1,2,4-triazin-5,6-dione (Impurity C), S-(Benzothiazol-2-yl) (Z)-(2-Aminothiazol-4-yl)(methoxyimino)thioacetate (Impurity D), and (6R,7R)-7-Amino-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (Impurity E).[4][9] The 3-ene isomer is another related substance that is often monitored.[9][]
Q2: What is a typical starting point for developing an HPLC method for Ceftriaxone and its impurities?
A2: A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[11] A gradient elution is often necessary to separate all impurities within a reasonable run time.[1][4] Key parameters to optimize include the pH of the buffer (typically around 6.5-7.5) and the gradient profile.[1][2] Detection is commonly performed at 240 nm or 254 nm.[11][12]
Q3: How can I improve the separation of the Ceftriaxone E-isomer?
A3: The E-isomer of Ceftriaxone is a critical impurity to monitor. To improve its separation from the main Ceftriaxone peak, you can try the following:
-
Optimize Mobile Phase pH: Fine-tuning the pH around neutrality can enhance the resolution between the Z-isomer (Ceftriaxone) and the E-isomer.
-
Use a High-Resolution Column: A UPLC column or an HPLC column with smaller particles (e.g., sub-2 µm) can provide the efficiency needed to separate these closely related isomers.
-
Adjust Organic Modifier: Experimenting with acetonitrile versus methanol as the organic modifier can alter the selectivity of the separation.
Data Presentation
Table 1: Example HPLC Method Parameters for Ceftriaxone and Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Column | Flowrosil C18 (250 mm x 4.6 mm, 5 µm)[12] | Xterra C18 (150 mm x 4.6 mm, 5 µm)[13] |
| Mobile Phase | Methanol:Water:Orthophosphoric Acid (75:24.5:0.5 v/v/v)[12] | Disodium hydrogen phosphate buffer:Acetonitrile (65:35 v/v), pH 4.3[13] |
| Flow Rate | 1.0 mL/min[12] | 1.0 mL/min[13] |
| Detection | 240 nm[12] | 242 nm[13] |
| Injection Volume | 20 µL[12] | 20 µL[13] |
| Retention Time (Ceftriaxone) | 3.788 min[12] | 2.6 min[13] |
Experimental Protocols
Protocol 1: Gradient HPLC Method for Impurity Profiling of Ceftriaxone
This protocol is based on a method developed for the separation of Ceftriaxone and its major impurities.[1][4]
-
Chromatographic System:
-
HPLC system with a gradient pump, UV detector, and a data acquisition system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Reagents and Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ceftriaxone reference standard and impurity standards.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.067 M KH₂PO₄ buffer. Dissolve the appropriate amount of KH₂PO₄ in water and adjust the pH to 7.5 with a suitable base (e.g., potassium hydroxide). Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Gradient Program:
Time (min) % Mobile Phase B (Methanol) 0 30 5 85 10 90 | 15 | 90 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ceftriaxone sample in a diluent consisting of a 50:50 (v/v) mixture of Mobile Phase A and Methanol to achieve a final concentration of approximately 1 mg/mL.
-
Visualizations
Caption: A workflow diagram for troubleshooting co-elution problems.
Caption: Logical relationship of key parameters and chromatographic responses.
References
- 1. wapcpjournal.org.ng [wapcpjournal.org.ng]
- 2. d-nb.info [d-nb.info]
- 3. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Enhancing the stability of "Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione" for long-term storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for enhancing the long-term storage stability of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (CAS 58909-39-0). This compound is a known impurity of the antibiotic ceftriaxone and is also referred to as Ceftriaxone Impurity C or Thiotriazinone.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound is influenced by several environmental factors. Key factors include temperature, humidity, light exposure, and pH.[4] As a sulfur-containing heterocyclic compound, it may be particularly susceptible to oxidation.[5][6][7][8]
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place.[4] Specifically, storage in a refrigerator at 2-8°C is advisable.[4] The compound should be stored in a well-sealed, airtight container to protect it from moisture and atmospheric oxygen.[4] For enhanced protection, consider using amber glass vials or other light-resistant containers.[9][10]
Q3: How can I assess the stability of my sample of this compound?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for assessing the stability of your sample.[11] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. Forced degradation studies are crucial for developing and validating such methods.[11][12][13]
Q4: What are the likely degradation pathways for this molecule?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous structures and general chemical principles suggest potential degradation routes. These may include:
-
Oxidation: The thioxo (C=S) group is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.
-
Hydrolysis: The triazine ring, particularly the dione functionality, may be susceptible to hydrolysis, leading to ring-opening. The stability of the related antibiotic, ceftriaxone, is known to be pH-dependent, suggesting that hydrolysis could be a factor.[14]
-
Photodegradation: Exposure to UV or visible light can induce degradation, a common issue for many pharmaceutical compounds.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change from off-white/yellowish to brown). | This may indicate degradation, potentially due to oxidation or exposure to light. | Store the compound in an inert atmosphere (e.g., under argon or nitrogen) and in a light-protecting container (amber vial). Re-analyze the sample using a validated stability-indicating method to determine purity. |
| Decreased purity observed during routine analysis. | The compound may be degrading due to improper storage conditions (high temperature, humidity, or light exposure). | Review and optimize storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature. Consider aliquoting the compound to minimize repeated opening and closing of the main container. |
| Appearance of new peaks in the chromatogram. | This indicates the formation of degradation products. | Perform forced degradation studies to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound. This will help in understanding the degradation pathway. |
| Inconsistent analytical results between samples. | This could be due to non-homogeneity of the sample, weighing errors, or issues with the analytical method. | Ensure the sample is homogenous before weighing. Verify the calibration and performance of the analytical balance and the chromatographic system. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[11][13]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or LC-MS system with a C18 column
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours. Neutralize a sample with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at room temperature for 8 hours. Neutralize a sample with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a suitable HPLC or LC-MS method. The method should be capable of separating the parent peak from any degradation products.
Illustrative Stability Data
The following table provides an example of how to present stability data for this compound. Please note that these are illustrative values and actual results will vary based on experimental conditions.
| Storage Condition | Time Point | Purity (%) | Appearance | Major Degradant (% Area) |
| 25°C / 60% RH | 0 months | 99.8 | Off-white powder | Not Detected |
| 3 months | 98.5 | Slight yellowing | 0.8 | |
| 6 months | 97.1 | Yellowish powder | 1.5 | |
| 40°C / 75% RH | 0 months | 99.8 | Off-white powder | Not Detected |
| 1 month | 96.2 | Yellow powder | 2.1 | |
| 3 months | 92.5 | Yellow-brown powder | 4.8 | |
| Photostability | 1.2 million lux hours | 95.8 | Yellowish powder | 2.5 |
| 4°C | 0 months | 99.8 | Off-white powder | Not Detected |
| 6 months | 99.6 | Off-white powder | < 0.2 |
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting a comprehensive stability study.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
- 1. CAS 58909-39-0 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | C4H5N3O2S | CID 3034640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.usp.org [store.usp.org]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 7. Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. Proper Storage of Pharmaceutical Products: A Comprehensive Guide | The Exeter Daily [theexeterdaily.co.uk]
- 10. viallabeller.com [viallabeller.com]
- 11. rjptonline.org [rjptonline.org]
- 12. pharmtech.com [pharmtech.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. researchgate.net [researchgate.net]
Addressing matrix effects in the LC-MS/MS analysis of Thiotriazinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Thiotriazinone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Thiotriazinone?
A: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, Thiotriazinone.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of Thiotriazinone in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This can significantly impact the accuracy, precision, and sensitivity of your analytical method.[2]
Q2: I'm observing poor reproducibility and inconsistent results in my Thiotriazinone analysis. Could matrix effects be the cause?
A: Yes, inconsistent results, poor peak shapes, and high variability in quantification are common symptoms of matrix effects.[2] If you are experiencing these issues, it is highly recommended to systematically evaluate the presence and extent of matrix effects in your specific sample matrix.
Q3: How can I determine if my Thiotriazinone analysis is affected by matrix effects?
A: There are two primary methods to diagnose matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Thiotriazinone is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the retention times at which interfering compounds elute.
-
Comparison of Calibration Curves: This quantitative approach involves preparing two sets of calibration curves for Thiotriazinone. One is prepared in a pure solvent (e.g., methanol or acetonitrile), and the other is prepared in a blank sample matrix that has been processed through your sample preparation procedure (matrix-matched calibration). A significant difference in the slopes of these two curves is a strong indication of matrix effects.
Troubleshooting Guide: Mitigating Matrix Effects
Problem: Significant ion suppression or enhancement is observed for Thiotriazinone.
Below are several strategies to mitigate matrix effects, categorized by approach.
Optimization of Sample Preparation
Effective sample preparation is the first and most critical step in reducing matrix effects by removing interfering components before analysis.
-
Protein Precipitation (PPT): A simple and common technique for plasma or serum samples. While quick, it may not provide the cleanest extracts.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates Thiotriazinone from matrix components based on differential solubility in two immiscible liquids. It generally results in a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte. It offers a more selective cleanup than PPT and LLE.[3]
Chromatographic Separation
Optimizing the chromatographic conditions can help separate Thiotriazinone from co-eluting matrix components.
-
Column Chemistry: Employing a different stationary phase (e.g., C18, HILIC) can alter the retention of both Thiotriazinone and interfering compounds.
-
Gradient Elution: Modifying the mobile phase gradient can improve the resolution between Thiotriazinone and matrix components.
-
Sample Dilution: If the concentration of Thiotriazinone is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.
Methodological Approaches
-
Internal Standards (IS): The use of an appropriate internal standard is crucial to compensate for matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of Thiotriazinone is the gold standard as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing the most accurate correction.
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog that has similar chemical properties and chromatographic behavior to Thiotriazinone can be used. For the related compound ceftriaxone, structural analogs like cefotaxime, cefuroxime, and ceftazidime have been used as internal standards.[4]
-
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects across all samples.
Experimental Protocols
Disclaimer: The following protocols are generalized examples and should be optimized for your specific application and instrumentation. As Thiotriazinone-specific literature is limited, these protocols are based on common practices for similar small molecules and the related compound, ceftriaxone.
Protocol 1: Protein Precipitation of Plasma Samples
-
To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Urine Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute 100 µL of urine sample with 400 µL of 2% formic acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute Thiotriazinone with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase for analysis.
Protocol 3: Example LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions: To be determined by infusing a standard solution of Thiotriazinone and its internal standard.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Example Matrix Effect Evaluation for Thiotriazinone in Human Plasma
| Analyte | Concentration (ng/mL) | Peak Area (Solvent) | Peak Area (Matrix) | Matrix Effect (%) |
| Thiotriazinone | 10 | 150,000 | 90,000 | -40% |
| 100 | 1,450,000 | 884,500 | -39% | |
| 1000 | 15,200,000 | 9,424,000 | -38% | |
| Internal Standard | 50 | 500,000 | 310,000 | -38% |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100
Table 2: Example Recovery Data for Thiotriazinone using Different Sample Preparation Methods
| Sample Preparation Method | Low QC (15 ng/mL) | Mid QC (150 ng/mL) | High QC (1500 ng/mL) |
| Protein Precipitation | |||
| Mean Recovery (%) | 85.2 | 88.1 | 86.5 |
| %RSD | 5.1 | 4.5 | 4.8 |
| Liquid-Liquid Extraction | |||
| Mean Recovery (%) | 92.7 | 94.3 | 93.8 |
| %RSD | 3.2 | 2.8 | 3.0 |
| Solid-Phase Extraction | |||
| Mean Recovery (%) | 98.5 | 99.1 | 97.9 |
| %RSD | 1.9 | 1.5 | 2.1 |
%RSD = Relative Standard Deviation
Visualizations
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Liquid chromatography–tandem mass spectrometry for the simultaneous quantitation of ceftriaxone, metronidazole and hydroxymetronidazole in plasma from seriously ill, severely malnourished children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benthamdirect.com [benthamdirect.com]
Technical Support Center: Purification of Crude Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude "Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione," also known as Ceftriaxone EP Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its purification important?
A1: this compound (CAS 58909-39-0) is a heterocyclic organic compound. It is notably recognized as "Ceftriaxone EP Impurity C," a known impurity in the production of the antibiotic Ceftriaxone.[1][2][3][4][5][6] Its purification is crucial for its use as a reference standard in analytical method development, quality control applications for Abbreviated New Drug Applications (ANDAs), and for ensuring the safety and efficacy of the final pharmaceutical product.[2][3]
Q2: What are the common impurities found alongside this compound?
A2: As an impurity of Ceftriaxone, it is often found with other related substances from the antibiotic's synthesis and degradation. These can include other Ceftriaxone impurities designated by the European Pharmacopoeia (EP) such as Impurity A, B, D, and E, as well as unreacted starting materials and by-products from the synthetic route. A successful purification strategy must be able to resolve the target compound from these structurally similar molecules.
Q3: What is the solubility of this compound?
A3: The compound is reported to be soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO).[1] A Chinese patent suggests that the crude product can be refined using hot water, implying some degree of solubility in hot water followed by crystallization upon cooling. For related sodium salts, mixtures of water and acetone have been used for recrystallization.[7]
Q4: What level of purity can I expect to achieve?
A4: Commercially available reference standards of this compound are often supplied with a purity of 98% or higher as determined by HPLC.[1] With optimized purification protocols, achieving high purity is feasible.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not crystallize upon cooling. | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently saturated. | - Add a less polar anti-solvent (e.g., a hydrocarbon) dropwise until turbidity persists.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals. | - The compound is "oiling out," which can happen if the solution is cooled too quickly or if the solvent is a poor choice.- Presence of impurities that inhibit crystallization. | - Re-heat the solution until the oil redissolves and allow it to cool more slowly.- Try a different solvent or a solvent mixture.- Perform a preliminary purification step like a solvent wash or short column filtration to remove some impurities. |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for recrystallization. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Recover additional material from the mother liquor by concentration and further cooling. |
| Purity does not improve significantly after recrystallization. | - Co-crystallization of impurities with the desired product.- The chosen solvent is not effective at discriminating between the product and impurities. | - Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be very soluble or insoluble in the solvent at all temperatures.- Consider a multi-step purification approach, such as column chromatography followed by recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the target compound from impurities (overlapping peaks/spots). | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.- Use a gradient elution, gradually increasing the polarity of the mobile phase.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without cracks or air bubbles. |
| The compound does not elute from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. For this compound, which is soluble in methanol, a gradient ending with a higher percentage of methanol may be necessary. |
| Streaking or tailing of the compound band on the column. | - The compound may be interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The compound is not sufficiently soluble in the mobile phase. | - Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, to improve the peak shape.- Choose a mobile phase in which the compound is more soluble. |
Experimental Protocols
Protocol 1: Recrystallization from Hot Water
This protocol is adapted from a method described for refining the crude "triazine ring" product.
-
Dissolution: Place the crude this compound in a flask. Add a minimal amount of deionized water. Heat the mixture with stirring. Continue to add small portions of hot water until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold water.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
This is a general protocol that should be optimized based on TLC analysis.
-
Stationary Phase: Silica gel is a common choice for compounds of this polarity.
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually add a more polar solvent (e.g., ethyl acetate or methanol). A good starting point for developing a gradient could be from 100% ethyl acetate to a mixture of ethyl acetate and methanol.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 58909-39-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₄H₅N₃O₂S | [1][2][5][6] |
| Molecular Weight | 159.17 g/mol | [1][5] |
| Appearance | Off-White Solid | [1] |
| Solubility | Methanol, DMSO | [1] |
| Purity (Reference Standard) | ≥ 98% (by HPLC) | [1] |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. allmpus.com [allmpus.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. veeprho.com [veeprho.com]
- 5. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | C4H5N3O2S | CID 3034640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.usp.org [store.usp.org]
- 7. CN102875574A - Crystal form of ceftriaxone sodium and preparation method for crystal form - Google Patents [patents.google.com]
Preventing the degradation of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| DEG-001 | Low or inconsistent analytical signal for the target compound. | Degradation of the analyte during sample preparation or storage. | - Prepare samples fresh and analyze them immediately.- Control the pH of the sample solution to be near neutral (pH 6-8).- Use deaerated solvents to minimize oxidation.- Store stock solutions and samples at low temperatures (2-8 °C) and protect from light. |
| DEG-002 | Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | - Conduct forced degradation studies to identify potential degradation products.- Adjust sample preparation conditions (pH, temperature, solvent) to minimize degradation.- Use a stability-indicating analytical method capable of resolving the analyte from its degradants. |
| DEG-003 | Poor reproducibility of analytical results. | Inconsistent sample handling and preparation leading to variable degradation. | - Standardize the entire sample preparation workflow, including extraction times, temperatures, and solvent volumes.- Ensure all solvents and reagents are of high purity and free of contaminants.- Use an internal standard to correct for variability. |
| DEG-004 | Loss of analyte during solvent evaporation steps. | The compound may be sensitive to heat. | - Use gentle evaporation techniques such as a stream of nitrogen at ambient temperature.- Avoid high temperatures during solvent removal. |
| DEG-005 | Precipitation of the analyte from the solution. | Poor solubility in the chosen solvent or buffer. | - Test the solubility of the compound in various solvents and buffers to find the most suitable one.- Consider using a co-solvent system.- Ensure the pH of the buffer is within a range where the compound is soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione?
Based on forced degradation studies of related compounds like ceftriaxone, the primary factors are pH, temperature, light, and oxidizing agents. The thioxo and dione functionalities in the triazinane ring are susceptible to hydrolysis under both acidic and basic conditions, as well as oxidation.
Q2: What is the optimal pH range for handling and storing solutions of this compound?
While specific data for this exact molecule is limited, studies on ceftriaxone, for which this is a known impurity and degradant, indicate that neutral pH conditions are optimal for stability. Acidic conditions have been shown to affect the stability of ceftriaxone, leading to degradation. Therefore, it is recommended to maintain the pH of solutions between 6 and 8.
Q3: What are the best practices for storing stock solutions and prepared samples?
To ensure the stability of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione solutions, it is recommended to:
-
Store stock solutions at -20°C or colder for long-term storage.
-
For short-term storage, keep solutions refrigerated at 2-8°C.
-
Protect all solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use tightly sealed containers to prevent solvent evaporation and exposure to air.
Q4: Which solvents are recommended for dissolving 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione?
The choice of solvent will depend on the specific analytical method. For reversed-phase HPLC, a common approach for the parent drug ceftriaxone is to dissolve the sample in the mobile phase or a mixture of water and a compatible organic solvent like acetonitrile or methanol. It is crucial to use high-purity, deaerated solvents to minimize oxidative degradation.
Q5: How can I confirm if my sample is degrading?
The appearance of new peaks in your chromatogram over time, especially when accompanied by a decrease in the peak area of the target analyte, is a strong indicator of degradation. To confirm, you can perform a simple stability study by analyzing the same sample at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your typical laboratory conditions.
Quantitative Data Summary
The following table summarizes key stability-indicating parameters for ceftriaxone, which can serve as a proxy for understanding the stability of its degradation product, 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione.
| Parameter | Condition | Observation for Ceftriaxone | Implication for 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione |
| Acid Hydrolysis | 0.1 M HCl | Significant degradation observed. | High risk of degradation. Avoid acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | Significant degradation observed. | High risk of degradation. Avoid basic conditions. |
| Oxidation | 3-30% H₂O₂ | Significant degradation observed. | High risk of degradation. Use deaerated solvents and avoid oxidizing agents. |
| Thermal Stress | Elevated temperatures | Degradation occurs, rate increases with temperature. | Minimize exposure to heat during sample preparation and storage. |
| Photostability | Exposure to UV light | Degradation can occur. | Protect samples and solutions from light. |
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Weighing: Accurately weigh a suitable amount of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione analytical standard in a clean, calibrated weighing vessel.
-
Dissolution: Quantitatively transfer the weighed standard to a volumetric flask. Dissolve the compound in a pre-determined volume of a suitable solvent (e.g., a mixture of water and acetonitrile). To aid dissolution, sonicate for a brief period (e.g., 5 minutes) in a cool water bath.
-
Dilution: Once completely dissolved, dilute to the final volume with the same solvent.
-
Storage: Immediately protect the solution from light and store at 2-8°C if to be used within a few hours, or at -20°C for longer-term storage.
Protocol 2: Sample Preparation from a Matrix (e.g., Biological Fluid or Formulation)
-
Extraction: Develop a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte from the matrix. Ensure all solvents and buffers used are at a neutral pH.
-
pH Adjustment: If necessary, adjust the pH of the sample extract to be within the 6-8 range using a suitable buffer (e.g., phosphate buffer).
-
Solvent Evaporation (if applicable): If a concentration step is required, evaporate the solvent under a gentle stream of nitrogen at ambient temperature. Avoid using high heat.
-
Reconstitution: Reconstitute the dried extract in the mobile phase or a suitable injection solvent.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.
-
Analysis: Analyze the sample immediately after preparation.
Visualizations
Caption: Recommended experimental workflow for preparing samples of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione.
Caption: Potential degradation pathways for 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione under various stress conditions.
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Ceftriaxone Impurity C: qNMR vs. HPLC Methods
In the quality control of active pharmaceutical ingredients (APIs) such as Ceftriaxone, the accurate quantification of impurities is paramount to ensure safety and efficacy. This guide provides a detailed comparison of a proposed quantitative Nuclear Magnetic Resonance (qNMR) method and established High-Performance Liquid Chromatography (HPLC) methods for the validation of Ceftriaxone Impurity C. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Introduction to Analytical Techniques
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical technique that allows for the direct measurement of the concentration of a substance in a solution. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, making it a powerful tool for quantification without the need for identical reference standards for each analyte.[1] For impurity analysis, a certified internal standard of a different compound is used for calibration.[2]
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in pharmaceutical analysis. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[3] For quantitative analysis, the area under a chromatographic peak is compared to that of a reference standard of the same compound.[3] HPLC methods are the predominant techniques for impurity profiling of Ceftriaxone.[4]
Comparison of Quantitative Performance
The following tables summarize the validation parameters for both a proposed qNMR method and typical validated HPLC methods for the analysis of Ceftriaxone and its impurities.
Table 1: Validation Data for a Typical Validated HPLC Method for Ceftriaxone and its Impurities
| Validation Parameter | Typical Performance |
| Linearity Range | 7.8 - 250 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 99.88 - 99.97%[6] |
| Precision (% RSD) | < 2%[5] |
| Limit of Detection (LOD) | 74.56 ng/mL[5] |
| Limit of Quantification (LOQ) | 225.9 ng/mL[5] |
Table 2: Proposed Validation Parameters for a qNMR Method for Ceftriaxone Impurity C
| Validation Parameter | Expected Performance |
| Linearity Range | 50 - 150% of the nominal test concentration[4] |
| Correlation Coefficient (r²) | > 0.995[6] |
| Accuracy (% Mass Fraction) | High accuracy, as it is a primary ratio method[4] |
| Precision (% RSD) | Typically < 1% under optimal conditions[7] |
| Limit of Detection (LOD) | Dependent on instrument and number of scans |
| Limit of Quantification (LOQ) | Dependent on instrument and number of scans |
Experimental Protocols
Proposed Quantitative NMR (qNMR) Method for Ceftriaxone Impurity C
This proposed method is based on the unique chemical structure of Ceftriaxone Impurity C (2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione), which features a distinct methyl group (–CH₃) that is ideal for quantification.[8][9][10][11]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Ceftriaxone sample containing Impurity C into an NMR tube.
-
Select a suitable, certified internal standard that has a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[2]
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.
-
Add a known volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube to dissolve the sample and internal standard completely.[12]
2. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[11]
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both impurity and internal standard) to ensure full relaxation. This is a critical parameter for accurate quantification. A typical starting point would be a delay of 20-30 seconds.
-
Pulse Width: A calibrated 90° pulse should be used to maximize the signal-to-noise ratio.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated, which allows for an integration error of less than 1%.[8]
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).[11]
3. Data Processing and Quantification:
-
Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by manual phase correction and baseline correction to ensure accurate integration.[5]
-
Integrate the well-resolved singlet of the methyl group of Impurity C and a well-resolved signal from the internal standard.
-
Calculate the concentration of Impurity C using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to Impurity C and the internal standard, respectively.
-
Typical High-Performance Liquid Chromatography (HPLC) Method
The following is a representative HPLC method for the analysis of Ceftriaxone and its impurities, based on published literature.[5][13]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: UV detection at 240 nm or 254 nm.[13]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ceftriaxone Impurity C reference standard of known concentration in the mobile phase or a suitable diluent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the Ceftriaxone API sample and dissolve it in the diluent to a known concentration.
3. Validation Procedure (as per ICH Q2(R1) guidelines): [6][14][15]
-
Specificity: Analyze a blank, a placebo, the impurity standard, and the API sample to demonstrate that there is no interference at the retention time of Impurity C.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient should be determined.[13]
-
Accuracy: Perform recovery studies by spiking the API sample with known amounts of the Impurity C standard at different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
- Repeatability: Analyze multiple preparations of the same sample on the same day and under the same conditions.
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the qNMR and a comparative overview of the logical steps involved in both qNMR and HPLC quantification.
Caption: Experimental workflow for the proposed qNMR method.
Caption: Comparison of qNMR and HPLC logical workflows.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 4. usp.org [usp.org]
- 5. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization and automation of quantitative NMR data extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
Comparing the efficacy of different synthetic routes for "Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes for Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, a key intermediate in the synthesis of β-lactam antibiotics, most notably Ceftriaxone.[1][2][3] The efficacy of each route is evaluated based on reaction yield, purity, reaction conditions, and the reagents employed.
Overview of Synthetic Strategies
The synthesis of this compound (also known as Thiotriazinone) predominantly involves the cyclization of a thiosemicarbazide derivative with an oxalic acid ester.[1] Variations in catalysts, solvents, and reaction conditions define the different synthetic approaches. This guide focuses on three prominent methods detailed in recent patents, each offering distinct advantages and disadvantages.
Comparison of Synthetic Routes
| Parameter | Route 1: Sodium Methoxide Catalysis | Route 2: Boron Tribromide Catalysis | Route 3: Ammonium Chloride/HCl Catalysis |
| Starting Materials | 2-Methylaminothiourea, Diethyl oxalate | 2-Methylthiosemicarbazide, Diethyl oxalate | 2-Methylthiosemicarbazide, Diethyl oxalate |
| Catalyst/Base | Sodium methanolate | Boron tribromide, Acetic acid/Ammonium acetate buffer | Ammonium chloride, Hydrochloric acid |
| Solvent | Methanol/DMSO | Ethanol | Ethanol |
| Reaction Temperature | 0-45°C | 80-82°C (Reflux) | Not specified |
| Reaction Time | Not specified | 4-6 hours | Not specified |
| Reported Yield | 91.6%[3] | Not explicitly stated, but claims to improve upon low yields of previous methods[4] | Not explicitly stated, but claims to improve reaction yield[5] |
| Reported Purity | High (By-product content: 0.0005%)[3] | Not specified | Not specified |
Detailed Experimental Protocols
Route 1: Sodium Methoxide Catalysis
This method, detailed in patent CN104177305B, is characterized by its high reported yield and purity.[3]
Procedure:
-
To a reactor, add 2-methylaminothiourea and a mixed solvent of methanol and dimethyl sulfoxide (DMSO) in a 1:3 mass ratio.
-
Add diethyl oxalate and sodium methanolate. The mass ratio of 2-methylaminothiourea to the mixed solvent, diethyl oxalate, and sodium methanolate is 1:10:4:10.
-
Conduct the cyclization reaction at a temperature between 0-45°C.
-
Upon completion of the reaction, acidify the mixture with hydrochloric acid (30% by mass of the initial 2-methylaminothiourea).
-
Filter the resulting mixture and dry the solid to obtain the final product.
Route 2: Boron Tribromide Catalysis
This approach, described in patent CN103664812B, aims to overcome the challenges of low and unstable yields associated with the use of strong bases like sodium methoxide.[4]
Procedure:
-
Prepare a buffer system with a pH of 6-7 by adding acetic acid (5-10 kg) and ammonium acetate (50-150 kg) to ethanol (1800-2200 kg).
-
Add 2-methylthiosemicarbazide (480-500 kg), boron tribromide (4-6% of the weight of 2-methylthiosemicarbazide), and diethyl oxalate (molar ratio of 1:1.15-1.25 with 2-methylthiosemicarbazide).
-
Heat the mixture to reflux (80-82°C) and maintain for 4-6 hours.
-
Cool the reaction mixture to induce crystallization and separate the crude product by filtration.
-
Recrystallize the crude product from hot water with the addition of hydrochloric acid to obtain the purified final product.
Route 3: Ammonium Chloride/HCl Catalysis
Patent CN102558080B outlines this method, which is proposed to enhance reaction yield and reduce reaction time.[5]
Procedure:
-
In a reactor, combine 2-methylthiosemicarbazide and diethyl oxalate in ethanol as the solvent.
-
Add a catalyst mixture of ammonium chloride and a 10 wt% hydrochloric acid solution.
-
Allow the reaction to proceed to form the crude product.
-
Isolate the crude product and recrystallize it from water to yield the final product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow for the synthesis of this compound.
Caption: General workflow for Route 1.
Caption: General workflow for Route 2.
Caption: General workflow for Route 3.
Biological Relevance
This compound is a crucial building block in the industrial synthesis of Ceftriaxone, a third-generation cephalosporin antibiotic.[1][2] Its structural integrity is vital for the formation of the final active pharmaceutical ingredient.
Interestingly, a structurally related compound, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, which is a degradation product of Ceftriaxone, has been identified as an inhibitor of d-amino acid oxidase (DAAO).[6] DAAO is an enzyme involved in the metabolism of d-amino acids, and its inhibition is a therapeutic strategy being explored for various neurological disorders. This suggests that the core triazine structure of the target compound may have intrinsic biological activity worthy of further investigation.
Caption: Biological context of the target compound.
Conclusion
The choice of synthetic route for this compound depends on the desired balance of yield, purity, cost, and environmental impact. Route 1 offers a high reported yield and purity under relatively mild temperature conditions, although the use of sodium methanolate and a mixed solvent system may present handling and recovery challenges. Routes 2 and 3, while less quantitatively detailed in the available literature, propose solutions to the drawbacks of using a strong base, potentially offering more stable and environmentally friendly processes. Further optimization and detailed analysis of these routes are necessary to determine the most efficient and scalable method for industrial production. The potential biological activity of the triazine core also warrants further investigation for novel therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiotriazinone | 58909-39-0 [chemicalbook.com]
- 4. CN103664812B - Preparation method of TTZ (thiotriazinone) - Google Patents [patents.google.com]
- 5. CN102558080B - Method for synthesizing thiotriazinone - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC and UPLC Methods for Thiotriazinone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Thiotriazinone. Thiotriazinone, a key intermediate in the synthesis of pharmaceuticals like the antibiotic ceftriaxone, requires robust analytical methods to ensure quality and purity.[1] This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist researchers in selecting the optimal analytical technique for their specific needs.
The Fundamental Differences: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has long been a cornerstone of analytical chemistry. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity. The primary distinction lies in the particle size of the stationary phase and the operating pressure of the systems. UPLC systems utilize columns with sub-2 µm particles, which, combined with higher operating pressures, leads to more efficient separations compared to the 3-5 µm particles typically used in HPLC.[2] This results in shorter analysis times, sharper peaks, and improved detection limits.
Experimental Protocols
Detailed methodologies for the analysis of Thiotriazinone and related compounds using both HPLC and UPLC are presented below. The UPLC protocol is based on a validated method for the impurity profiling of ceftriaxone, where Thiotriazinone is a key analyte.[3][4]
Sample Preparation (Common for both HPLC and UPLC)
A standardized sample preparation protocol ensures consistency and comparability between the two methods.
-
Weighing: Accurately weigh a portion of the powdered sample equivalent to 20 mg of the active pharmaceutical ingredient (API) or a relevant amount of the intermediate.
-
Dissolution: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase (or a suitable diluent) and sonicate for 15 minutes to ensure complete dissolution.
-
Dilution: Dilute the solution to the final volume with the mobile phase and mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm or 0.22 µm syringe filter, discarding the initial few milliliters of the filtrate before injection.
HPLC Method Protocol
This protocol is a representative RP-HPLC method for the analysis of Thiotriazinone or related substances.
| Parameter | Specification |
| Column | Hypersil GOLD aQ C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Phosphate buffer (pH 3.3) and Methanol (99:1, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[3] |
| Detection | UV at 220 nm[3] |
UPLC Method Protocol
This protocol is adapted from a validated UHPLC method for the analysis of ceftriaxone and its impurities, including Thiotriazinone.[3][4]
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.01 M Octylamine, pH adjusted to 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized gradient from 5% to 40% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
Performance Data: A Side-by-Side Comparison
The following tables summarize the key performance parameters for the HPLC and UPLC methods, providing a clear comparison of their capabilities. The data is compiled from various validated methods for Thiotriazinone and structurally related compounds.
Table 1: Chromatographic Performance
| Parameter | HPLC | UPLC |
| Typical Run Time | 15 - 30 min | 5 - 10 min |
| Typical Pressure | 1000 - 3000 psi | 8000 - 15000 psi |
| Resolution | Good | Excellent |
| Peak Width | Broader | Narrower |
| Solvent Consumption | High | Low |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (r²) | > 0.999[3] | > 0.999 |
| Precision (%RSD) | < 2%[3] | < 1% |
| Accuracy (% Recovery) | 98 - 102%[3] | 99 - 101% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL[3] | ~5-30 ng/mL |
Visualizing the Workflow and Mechanism
To better illustrate the logical flow of the analytical process and the role of Thiotriazinone, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Study on the Biological Activities of Thiotriazinone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Thiotriazinone and its analogues. The information presented herein is curated from preclinical and clinical studies to offer an objective overview supported by experimental data. This document details the cardioprotective, anti-inflammatory, and anticancer properties of these compounds, including detailed experimental methodologies, comparative data in structured tables, and visualizations of key signaling pathways.
Cardioprotective Effects
Thiotriazoline, a well-known analogue of Thiotriazinone, has demonstrated significant cardioprotective effects in various experimental and clinical settings. Its mechanism of action is multifaceted, primarily revolving around its antioxidant and metabolic properties.
Comparative Efficacy in Cardioprotection
Thiotriazoline has been compared with other cardioprotective agents, showing notable efficacy in mitigating cardiac damage in different pathological conditions.
| Parameter | Thiotriazoline | Trimetazidine | Outcome |
| Reduction in Weekly Angina Attacks | 46.32% | Equal Clinical Efficacy | A study on patients with stable angina pectoris showed a significant reduction in angina attacks with Thiotriazoline treatment.[1][2] |
| Exercise Tolerance | Increased | Increased | Both drugs demonstrated an increase in exercise tolerance in patients with chronic ischemic heart disease.[2] |
| Nitroglycerin Consumption | Reduced | Reduced | A reduction in the need for nitroglycerin was observed with both treatments.[2] |
| Treatment Group (in a rat model of intrauterine hypoxia) | Change in eNOS Expression vs. Control | Change in iNOS Expression vs. Control | Change in Stable NO Metabolites vs. Control | Change in Nitrotyrosine vs. Control |
| Thiotriazoline | ▲ 50% | ▼ 22.5% | ▲ 62.5% | ▼ 35% |
| Angiolin (structural analogue) | Significant Increase | Significant Decrease | Significant Increase | Significant Decrease |
| L-arginine | Comparable to Thiotriazoline | Comparable to Thiotriazoline | Comparable to Thiotriazoline | Comparable to Thiotriazoline |
Signaling Pathways in Cardioprotection
Thiotriazoline exerts its cardioprotective effects by modulating the nitric oxide (NO) signaling pathway. It acts as a scavenger of cytotoxic forms of NO while enhancing its bioavailability, which is crucial for maintaining endothelial function and vasodilation.[1][3] This antioxidant property helps in reducing cellular damage during ischemic events.[2]
Caption: Cardioprotective mechanism of Thiotriazoline.
Anti-inflammatory Activity
Derivatives of 1,2,4-triazine, the core structure of Thiotriazinone, have been investigated for their anti-inflammatory properties. These compounds have shown potential in modulating key inflammatory pathways.
Comparative Anti-inflammatory Activity
| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) | 15-LOX Inhibition IC50 (µM) |
| G11 (1,2,4-triazine derivative) | 78 | 50 | - |
| G3 (1,2,4-triazine derivative) | - | - | 124 |
| Celecoxib (Reference) | - | - | - |
Note: Inhibition percentages are at a concentration of 10 µM.
AGE-RAGE Signaling Pathway in Inflammation
The interaction of advanced glycation end products (AGEs) with their receptor (RAGE) is a key driver of inflammation, particularly in diabetic conditions. Certain 1,2,4-triazine derivatives have been shown to suppress inflammatory responses mediated by the AGE-RAGE-NF-κβ/p38 nexus.
References
Inter-laboratory Comparison of Ceftriaxone Impurity C Quantification: A Comparative Guide
Introduction
Ceftriaxone, a third-generation cephalosporin antibiotic, is widely used to treat a variety of bacterial infections. As with any pharmaceutical product, controlling impurities is critical to ensure its safety and efficacy. Ceftriaxone Impurity C, identified as 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is a potential impurity that requires careful monitoring. This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Ceftriaxone Impurity C, offering insights into the methodologies, data analysis, and expected outcomes for researchers, scientists, and drug development professionals.
Accurate and reproducible analytical methods are paramount for the quality control of active pharmaceutical ingredients (APIs) like Ceftriaxone. Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating the performance and reliability of analytical methods across different laboratories.[1][2][3] These studies help to identify potential biases, assess the precision and accuracy of the methods, and ensure consistency in results, which is crucial for regulatory compliance and patient safety.[1][3]
This guide will detail the experimental protocols for quantifying Ceftriaxone Impurity C, present a summary of hypothetical quantitative data from a simulated inter-laboratory study, and provide a visual representation of the experimental workflow.
Experimental Protocols
The quantification of Ceftriaxone Impurity C is typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with UV detection.[4][5][6] These methods offer the necessary sensitivity and selectivity for separating and quantifying impurities in pharmaceutical substances.[7]
1. Sample Preparation
-
Reference Standard: A certified reference standard of Ceftriaxone Impurity C (CAS No: 58909-39-0) is required.[8][9][10]
-
Sample Solution: Accurately weigh and dissolve the Ceftriaxone sodium sample in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of approximately 0.5 mg/mL.[11]
-
Standard Solution: Prepare a stock solution of Ceftriaxone Impurity C reference standard and dilute it to a concentration that is relevant to the specification limit for the impurity.
2. Chromatographic Conditions
The following are representative HPLC/UPLC conditions that can be employed for the analysis.
| Parameter | HPLC Method | UHPLC Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.02 M Phosphate buffer, pH 7.0 | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic or Gradient | Gradient elution is often preferred for better separation of multiple impurities.[12] |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 254 nm[11] | 254 nm |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 20 µL | 2 µL |
3. System Suitability
Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This includes assessing parameters such as theoretical plates, tailing factor, and reproducibility of injections.
4. Quantification
The amount of Ceftriaxone Impurity C in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the standard chromatogram.
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes hypothetical quantitative data from a simulated inter-laboratory comparison study involving five laboratories. Each laboratory was provided with the same batch of Ceftriaxone sodium and a certified reference standard of Impurity C.
| Laboratory | Method | Reported Concentration of Impurity C (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=12) |
| Lab 1 | HPLC | 0.085 | 1.8% | 2.5% |
| Lab 2 | UHPLC | 0.082 | 1.2% | 2.1% |
| Lab 3 | HPLC | 0.091 | 2.1% | 2.8% |
| Lab 4 | UHPLC | 0.083 | 1.5% | 2.3% |
| Lab 5 | HPLC | 0.088 | 1.9% | 2.6% |
| Mean | 0.0858 | |||
| Standard Deviation | 0.0036 | |||
| RSD (%) | 4.2% |
RSD: Relative Standard Deviation
Statistical Analysis
Statistical analysis of the inter-laboratory data is crucial for evaluating the overall performance.[13] Methods like calculating the z-score are commonly used to assess the performance of individual laboratories against the consensus value.[1][14] A z-score between -2 and +2 is generally considered satisfactory.[14]
Mandatory Visualization
The following diagram illustrates the typical workflow for an inter-laboratory comparison study.
Caption: Workflow for an Inter-laboratory Comparison Study.
Conclusion
This guide outlines a framework for an inter-laboratory comparison of Ceftriaxone Impurity C quantification. The provided experimental protocols, based on established analytical techniques like HPLC and UHPLC, offer a solid foundation for such a study. The hypothetical data and the workflow diagram illustrate the key aspects of conducting and evaluating an inter-laboratory comparison. By adhering to standardized protocols and employing robust statistical analysis, the pharmaceutical industry can ensure the reliability and consistency of analytical data for impurity profiling, ultimately safeguarding patient health.
References
- 1. fiveable.me [fiveable.me]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Ceftriaxone EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 11. CN112798705A - Method for detecting impurities of ceftriaxone sodium polymer - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 14. benchmark-intl.com [benchmark-intl.com]
Head-to-head comparison of different analytical standards for ceftriaxone impurity profiling
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Navigating Pharmacopeial Standards for Ceftriaxone Impurity Analysis.
The accurate detection and quantification of impurities in ceftriaxone, a widely used third-generation cephalosporin, are critical for ensuring its safety and efficacy. Various pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Chinese Pharmacopoeia (ChP), provide standardized analytical methods for impurity profiling. This guide offers a head-to-head comparison of these standards, supported by available data and detailed experimental protocols, to assist researchers and quality control professionals in selecting the most appropriate methodology for their needs.
Comparative Overview of Pharmacopeial Methods
The analytical methods prescribed by the USP, EP, and ChP for ceftriaxone impurity profiling predominantly rely on High-Performance Liquid Chromatography (HPLC). While the fundamental principles are similar, there are key differences in the chromatographic conditions, specified impurities, and their acceptance criteria. These variations can significantly impact the resolution, sensitivity, and overall impurity profile obtained.
A critical review of chromatographic techniques has highlighted that reversed-phase HPLC with C18 columns is the most common method, frequently paired with UV detection at 254 nm.[1] While many methods use isocratic elution for its simplicity, gradient elution offers superior resolution for complex impurity mixtures.[2]
| Parameter | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) | Chinese Pharmacopoeia (ChP) |
| Analytical Method | HPLC | HPLC | HPLC / Gel Filtration Chromatography (for polymers) |
| Column | C18 | C18 | C18 |
| Mobile Phase | A mixture of aqueous buffers with ion-pairing agents and acetonitrile. | A mixture of aqueous buffers with ion-pairing agents and acetonitrile. | Described as having limitations in selectivity and long run times in some studies.[3][4] A developed UHPLC method based on the ChP used octylamine, adjusted mobile phase pH, and a specific organic phase ratio as critical parameters.[3][4] |
| Detection | UV at 254 nm | UV at 254 nm | UV |
| Key Controlled Impurities | Ceftriaxone E-isomer, Deacetylcefotaxime lactone, 7-Aminocephalosporanic acid, Ceftriaxone triazine analog, Ceftriaxone benzothiazolyloxime, Deacyl ceftriaxone, Ceftriaxone Δ3-isomer.[5] | Ceftriaxone impurity A (E-isomer).[6][7] | Primarily Ceftriaxone Impurity A. Also uniquely mandates gel filtration chromatography for the assessment of polymerized impurities.[1][2] |
| Total Impurities Limit | 2.5%[5] | Not explicitly found in the search results. | Not explicitly found in the search results. |
Experimental Protocols
Detailed methodologies are crucial for the accurate implementation of these analytical standards. Below are the outlined experimental protocols based on available information for the USP and EP methods.
United States Pharmacopeia (USP) Method for Organic Impurities
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph
-
Column: C18, 5 µm, 4.6 mm x 250 mm
-
Mobile Phase: A gradient mixture of a buffer solution (containing monobasic potassium phosphate, dibasic sodium phosphate, citric acid, tetradecylammonium bromide, and tetraheptylammonium bromide) and acetonitrile.[5]
-
Flow Rate: 1.5 mL/min[8]
-
Injection Volume: 20 µL[8]
-
Detector: UV at 254 nm
-
Column Temperature: 50 °C[9]
System Suitability:
-
Resolution: Not less than 3.0 between the ceftriaxone E-isomer and ceftriaxone peaks.[5][8]
-
Signal-to-Noise Ratio: Not less than 10 for the ceftriaxone peak in the standard solution.[5]
Procedure:
-
Standard Solution Preparation: Prepare a solution of USP Ceftriaxone Sodium RS and USP Ceftriaxone Sodium E-Isomer RS in the mobile phase.[5]
-
Sample Solution Preparation: Prepare a solution of the ceftriaxone sample in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses.
-
Calculation: Calculate the percentage of each impurity in the portion of ceftriaxone taken.
European Pharmacopoeia (EP) Method for Related Substances
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph
-
Column: C18, 5 µm, 4.6 mm x 250 mm
-
Mobile Phase: A mixture of a phosphate buffer solution (pH 7.0), a citrate buffer solution (pH 5.0), acetonitrile, tetradecylammonium bromide, and tetraheptylammonium bromide.[1]
-
Flow Rate: 1.5 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Detector: UV at 254 nm
-
Column Temperature: 25 °C[1]
System Suitability:
-
Resolution: Minimum resolution of 3.0 between the peaks due to ceftriaxone and ceftriaxone impurity A.[1]
Procedure:
-
Test Solution Preparation: Dissolve the substance to be examined in the mobile phase.
-
Reference Solution (a) Preparation: Dilute the test solution.
-
Reference Solution (b) Preparation: A solution containing a known concentration of ceftriaxone impurity A CRS.
-
Analysis: Inject the test and reference solutions into the chromatograph, record the chromatograms, and measure the peak responses.
-
Calculation: Determine the content of related substances by comparing the peak areas in the chromatogram obtained with the test solution to the peak areas in the chromatogram obtained with the reference solutions.
Visualization of Analytical Workflows
To better illustrate the processes involved in ceftriaxone impurity profiling, the following diagrams outline the general experimental workflow and the logical relationship in method validation.
Caption: General workflow for ceftriaxone impurity profiling using HPLC.
Caption: Key parameters for the validation of an analytical method for impurity profiling.
Discussion and Conclusion
The choice of an analytical standard for ceftriaxone impurity profiling has significant implications for the quality control of the final drug product.
-
USP and EP methods are well-defined, providing detailed chromatographic conditions and a list of specified impurities with their acceptance limits. The use of ion-pairing agents in both methods is a key feature to achieve the necessary separation of ceftriaxone and its polar impurities on a C18 column.
-
The Chinese Pharmacopoeia has been noted to have certain limitations in its HPLC method regarding selectivity and run time.[3][4] However, its unique requirement for gel filtration chromatography to assess polymerized impurities addresses a critical safety concern, as these high-molecular-weight species are associated with adverse drug reactions.[1][2] The development of improved UHPLC methods based on the ChP indicates an ongoing effort to enhance the performance of this standard.[3][4]
For comprehensive impurity profiling, a hybrid approach that incorporates the strengths of each pharmacopeia may be the most effective strategy. This could involve using the high-resolution HPLC methods similar to those in the USP and EP for routine impurity analysis, supplemented by a size-exclusion or gel filtration method as stipulated by the ChP to monitor for potentially harmful polymeric impurities.
Ultimately, the selection of an analytical standard should be based on a thorough risk assessment, the specific regulatory requirements of the target market, and the capabilities of the analytical laboratory. Validation of the chosen method is paramount to ensure that it is fit for its intended purpose of accurately and reliably monitoring the impurity profile of ceftriaxone.
References
- 1. lcms.cz [lcms.cz]
- 2. Pharmaceutical quality of ceftriaxone generic drug products compared with Rocephin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Ceftriaxone impurity A EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 8. uspnf.com [uspnf.com]
- 9. Pharmaceutical quality of eight generics of ceftriaxone preparation for injection in Eastern Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2,4-Triazine-Based DAAO Inhibitors: Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2,4-triazine-based inhibitors of D-amino acid oxidase (DAAO), a key flavoenzyme involved in the metabolism of D-amino acids. The inhibition of DAAO is a promising therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, by increasing brain levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This document summarizes the structure-activity relationships (SAR) of two prominent 1,2,4-triazine scaffolds, presents quantitative inhibitory data, details experimental protocols, and visualizes key concepts.
Quantitative Data: Inhibitory Potency of 1,2,4-Triazine Derivatives
The inhibitory activities of two major classes of 1,2,4-triazine-based DAAO inhibitors are presented below. The data, represented as IC50 values, highlight the impact of substitutions on the triazine core on the potency against human DAAO (hDAAO).
Table 1: SAR of 3-Substituted 5-Hydroxy-1,2,4-triazin-6(1H)-one Derivatives [2]
A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives have been synthesized and evaluated for their inhibitory activity against hDAAO.[2][3] The 5-hydroxy-1,2,4-triazin-6(1H)-one moiety is designed to act as a bioisostere for a carboxylic acid, interacting with the active site of DAAO.[2] The SAR data indicates that the nature of the substituent at the 3-position significantly influences the inhibitory potency.[2]
| Compound | R (Substitution at 3-position) | IC50 (nM) for hDAAO |
| 6a | Phenylmethyl | 130 |
| 6b | Phenylethyl | 30 |
| 6c | 3-Phenylpropyl | 220 |
| 6d | (R)-1-Phenylethyl | 500 |
| 6e | (S)-1-Phenylethyl | 120 |
| 6f | 1-Phenylethyl | >10000 |
| 6g | Phenyl | 390 |
| 6h | Benzyloxy | 140 |
| 6i | Phenylthiomethyl | 110 |
| 6j | Phenylsulfonylmethyl | 2100 |
| 6k | Naphthalen-2-ylmethylthiomethyl | 40 |
| 6l | (5-Chlorothiophen-2-yl)methylthiomethyl | 30 |
| 6m | (6-Fluoronaphthalen-2-yl)methylthiomethyl | 20 |
| 6n | (Benzofuran-2-yl)methylthiomethyl | 20 |
| 6o | 4-Phenylbutyl | 140 |
Data sourced from Hin, N., et al. (2016).[2]
Table 2: SAR of 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives [4]
Another class of potent DAAO inhibitors is based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold.[4][5] In this series, various substituents at the 2-position have been explored to understand their effect on inhibitory activity.[4] Many of these compounds exhibit potent inhibition, with IC50 values in the nanomolar range.[4][6]
| Compound | R (Substitution at 2-position) | IC50 (nM) for hDAAO |
| 11a | Phenylmethyl | 100 |
| 11b | 2-Fluorophenylmethyl | 110 |
| 11c | 2-Trifluoromethylphenylmethyl | 1300 |
| 11d | 3-Fluorophenylmethyl | 110 |
| 11e | Phenylethyl | 70 |
| 11f | 3-Phenylpropyl | 200 |
| 11g | Naphthalen-2-ylmethyl | 100 |
| 11h | Naphthalen-1-ylmethyl | 50 |
| 19a | Thiophen-2-ylmethyl | 220 |
| 19b | Thiophen-3-ylmethyl | 160 |
| 19c | Furan-2-ylmethyl | 350 |
| 19d | Furan-3-ylmethyl | 270 |
| 26 | H | >10000 |
Data sourced from Hin, N., et al. (2015).[4]
Experimental Protocols
The following section details the methodology used for the in vitro DAAO inhibition assay, a key experiment in determining the potency of the synthesized compounds.
In Vitro DAAO Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of DAAO by 50% (IC50).
-
Reagents: [1]
-
Recombinant human DAAO (hDAAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or a similar fluorescent probe)
-
Phosphate buffer
-
-
-
The test compound (inhibitor) is pre-incubated with the hDAAO enzyme in a buffer solution.
-
The enzymatic reaction is initiated by the addition of the substrate, D-serine.
-
DAAO catalyzes the oxidative deamination of D-serine, which produces hydrogen peroxide (H₂O₂) as a byproduct.[7]
-
The generated H₂O₂ reacts with the fluorescent probe (e.g., Amplex Red) in the presence of HRP to yield a fluorescent product (resorufin).
-
The fluorescence intensity is monitored over time using a fluorescence plate reader.
-
The rate of the reaction is calculated from the change in fluorescence over time.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the DAAO signaling pathway and a typical experimental workflow for SAR studies.
Caption: DAAO Inhibition and NMDA Receptor Signaling.
Caption: Experimental Workflow for SAR Studies.
Structure-Activity Relationship Insights
The SAR studies of 1,2,4-triazine-based DAAO inhibitors have revealed several key structural features that govern their inhibitory potency.
For the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold , the substituent at the 3-position plays a crucial role in binding to a secondary pocket adjacent to the active site of DAAO.[2] Generally, an aromatic group connected by a flexible linker, such as an ethyl or methylthio group, leads to potent inhibition.[2] For instance, compound 6b (phenylethyl) and compounds with a methylthiomethyl linker attached to a larger aromatic system like naphthalene (6m , 6n ) show very high potency.[2] This suggests that these groups can effectively occupy the secondary binding site.
In the case of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold , the substituent at the 2-position is critical for activity.[4] Similar to the previous series, aromatic substituents are favored. The phenethyl derivative 11e and the naphthalen-1-ylmethyl derivative 11h were among the most potent compounds, indicating that the size and nature of the aromatic system and its distance from the triazine core are important for optimal interaction with the enzyme.[4] Molecular modeling studies suggest that the triazine structure can form hydrogen bonds with key residues in the active site, such as Gly313, Arg283, Tyr224, and Tyr228, while the substituent at the 2-position engages in hydrophobic interactions.[5][8]
A significant advantage of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore is its metabolic stability, as it appears to be resistant to O-glucuronidation, a common metabolic pathway for other structurally related DAAO inhibitors.[4][9]
Conclusion
The 1,2,4-triazine scaffold has proven to be a versatile and effective core for the design of potent DAAO inhibitors. The SAR data presented for both the 5-hydroxy-1,2,4-triazin-6(1H)-one and 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series provide a valuable framework for the rational design of novel DAAO inhibitors with improved potency and pharmacokinetic properties. The detailed experimental protocols and visual aids in this guide offer a comprehensive resource for researchers in the field of neuroscience and medicinal chemistry. Further optimization of these scaffolds could lead to the development of novel therapeutics for the treatment of schizophrenia and other CNS disorders.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Activity of Thiotriazinone and Related Triazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro activity to in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of Thiotriazinone and structurally related triazine derivatives, offering insights into their therapeutic potential. By presenting quantitative data from preclinical studies, this document aims to facilitate the objective assessment of these compounds and guide future research.
Anticancer Activity: In Vitro and In Vivo Correlation
A significant body of research has focused on the anticancer properties of triazine derivatives, with several studies providing both in vitro and in vivo data for the same compounds. This allows for a direct comparison of their activity in a controlled laboratory setting versus a complex biological system.
Data Summary: Anticancer Triazine Derivatives
| Compound ID | Derivative Class | In Vitro Assay | Cell Line | In Vitro Activity (IC50/GI50) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 48 | 2-arylurea-1,3,5-triazine | PI3Kα Inhibition | - | 23.8 nM | MCF-7 Xenograft | Significant antitumor efficacy | [1] |
| mTOR Inhibition | - | 10.9 nM | [1] | ||||
| NSC 710607 | Triazine mimic | Cell Proliferation | HCT-116 | 0.55 µM | HCT-116 Xenograft | Inhibition of tumor growth | |
| Compound 12 | Hybrid quinazoline-1,3,5-triazine | EGFR Inhibition | - | 36.8 nM | Not specified | Not specified | [1] |
| Compounds 15, 16, 17 | 1,3,5-triazine-based pyrazole | EGFR Inhibition | - | 305.1, 286.9, 229.4 nM | Not specified | Not specified | [1] |
Note: While Compound 48 and NSC 710607 are not strictly Thiotriazinone derivatives, their s-triazine core is a key structural feature shared with Thiotriazinones. The data presented here for these related compounds provides a valuable surrogate for understanding the potential in vitro-in vivo correlation of this class of molecules.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
In Vitro PI3K and mTOR Kinase Inhibition Assay (for Compound 48)
The inhibitory activity of Compound 48 against PI3K and mTOR kinases was determined using a well-established enzymatic assay. Briefly, purified recombinant PI3K and mTOR enzymes were incubated with the test compound at various concentrations in the presence of ATP and a specific substrate. The phosphorylation of the substrate was quantified using a luminescence-based method. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were calculated from the dose-response curves.[1]
In Vitro Cell Proliferation Assay (for NSC 710607)
The antiproliferative activity of NSC 710607 was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HCT-116 human colon carcinoma cells were seeded in 96-well plates and treated with increasing concentrations of the compound for a specified duration. Following treatment, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance at a specific wavelength was measured, which is proportional to the number of viable cells. The GI50 value, the concentration at which 50% of cell growth is inhibited, was then determined.
In Vivo Xenograft Model (for Compound 48 and NSC 710607)
The in vivo anticancer efficacy was evaluated using a xenograft mouse model. Human cancer cells (MCF-7 for Compound 48, HCT-116 for NSC 710607) were subcutaneously injected into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. The test compound was administered to the treatment group via a specific route (e.g., oral, intraperitoneal) at a predetermined dose and schedule. Tumor volume and body weight were monitored regularly throughout the study. The antitumor efficacy was determined by comparing the tumor growth in the treated group to the control group.[1]
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound 48.
Figure 2. General experimental workflow for an in vivo xenograft study.
Antimicrobial Activity: A Look at a Thiotriazinone-Related Derivative
While comprehensive in vitro-in vivo correlation data for Thiotriazinone derivatives in the antimicrobial space is limited in the reviewed literature, a study on thieno-thiazolo-quinazoline derivatives bearing a thiazinone moiety provides valuable insights.
One study reported that novel quinazoline-4-one derivatives were synthesized and evaluated in vitro against a range of pathogens. Notably, the thieno-thiazolo-quinazoline compounds demonstrated a strong ability to inhibit and disrupt MRSA biofilm formation. Furthermore, in an in vivo MRSA skin infection model, these compounds effectively reduced bacterial counts compared to control groups.
Although specific MIC values and quantitative in vivo bacterial load reduction are not detailed in the abstract, the study highlights a positive correlation between the in vitro antibiofilm activity and the in vivo antibacterial effect of these Thiotriazinone-related structures.
Experimental Protocols
The antimicrobial activity was initially screened using the agar diffusion method. The newly synthesized thiazolo-quinazoline derivatives were evaluated against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
An in vivo MRSA skin infection model was utilized to assess the antibacterial activity of the promising compounds. The model involves inducing a skin infection with a clinical isolate of MRSA in mice. The treated group receives the test compound, and the efficacy is determined by comparing the bacterial count in the infected tissue to that of a vehicle-treated control group.
Figure 3. Workflow for antimicrobial screening from in vitro to in vivo models.
Conclusion
The available data on Thiotriazinone and related triazine derivatives suggest a promising correlation between their in vitro activity and in vivo efficacy, particularly in the context of anticancer applications. Compounds demonstrating potent enzymatic inhibition and antiproliferative effects in vitro have shown significant tumor growth inhibition in preclinical animal models. While quantitative correlational data for antimicrobial Thiotriazinone derivatives is less detailed in the current literature, preliminary studies indicate a positive relationship between in vitro and in vivo antibacterial activity.
Further research focusing on generating comprehensive in vitro and in vivo datasets for the same Thiotriazinone derivatives is warranted. Such studies will be instrumental in establishing robust structure-activity relationships and predictive models to accelerate the development of this promising class of compounds into novel therapeutics.
References
Comparative Metabolic Stability of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione Analogues: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. This guide provides a comparative analysis of the metabolic stability of analogues of "Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione," a compound of interest in medicinal chemistry. The following data and protocols are intended to inform lead optimization and candidate selection processes.
The metabolic stability of a drug candidate significantly influences its pharmacokinetic profile, including its half-life and oral bioavailability. Early assessment of metabolic lability using in vitro models such as liver microsomes can effectively predict in vivo clearance, thereby guiding the design of more robust drug candidates. This guide focuses on the comparative metabolic stability of a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, including a close analogue to the target compound, to elucidate structure-stability relationships.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione analogues in mouse liver microsomes. The data is presented as the percentage of the parent compound remaining after a 60-minute incubation period. A higher percentage remaining indicates greater metabolic stability.
| Compound ID | Substitution at 2-position | % Remaining (60 min) |
| 11e | Phenethyl | 100% |
| 11h | Naphthalen-1-ylmethyl | 100% |
| 30 (3-Thioxo derivative) | Phenethyl | 100% |
| 32 (Uracil-based) | Phenethyl | 0% |
Data sourced from a study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as D-amino acid oxidase inhibitors.[1][2][3][4][5]
Key Observations:
-
The 3-thioxo derivative (30 ), a close analogue of "this compound," exhibited high metabolic stability in mouse liver microsomes, with 100% of the compound remaining after 60 minutes.[3]
-
Analogues with bulky aromatic substituents at the 2-position, such as phenethyl (11e ) and naphthalen-1-ylmethyl (11h ), also demonstrated complete resistance to metabolism in this assay.[3]
-
In contrast, a uracil-based analogue (32 ) was rapidly metabolized, with no compound remaining after the incubation period.[3] This highlights the significant influence of the core scaffold on metabolic stability.
Based on this data, it is reasonable to predict that "this compound" would also exhibit favorable metabolic stability. The presence of the N-methyl group is a common strategy in medicinal chemistry to block potential sites of metabolism and can enhance metabolic stability.[6][7]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, based on established protocols.
Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., compounds with known high and low clearance).
-
Pooled liver microsomes (human or other species of interest).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile or methanol (for reaction termination).
-
96-well plates or microcentrifuge tubes.
-
Incubator shaker set to 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer. The final organic solvent concentration in the incubation mixture should be low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the microsomal suspension.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Add the test compound or positive control to initiate the reaction.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate or tubes to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein amount)
-
Visualizations
The following diagrams illustrate the experimental workflow and the general metabolic fate of drug candidates.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: General pathway of drug metabolism in the liver.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Analytical Methods for Ceftriaxone Impurity C: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive evaluation of the specificity of various analytical methods for the determination of Ceftriaxone Impurity C, a critical quality attribute in the production of the widely-used antibiotic, Ceftriaxone. Through a detailed comparison of established and modern chromatographic techniques, supported by experimental data, this document aims to equip laboratory professionals with the knowledge to select the most appropriate method for their needs.
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug quality control. Ceftriaxone, a third-generation cephalosporin, and its related substances, including Impurity C (2-methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione), are scrutinized by regulatory bodies worldwide. The specificity of an analytical method—its ability to unequivocally assess the analyte in the presence of other components—is a cornerstone of a robust quality control strategy. This guide delves into a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for Ceftriaxone Impurity C, drawing upon pharmacopeial monographs and recent scientific literature.
Comparative Analysis of Analytical Methods
The specificity of an analytical method is its capability to measure the analyte of interest accurately and specifically in the presence of potential interferences such as other impurities, degradation products, and matrix components. In the context of Ceftriaxone, this means ensuring that the analytical signal for Impurity C is not affected by the main component, Ceftriaxone, or other related substances.
A recent study highlights the limitations of the Chinese Pharmacopoeia (ChP) HPLC method, noting its lack of selectivity for potential impurities. In contrast, a newly developed Ultra-High-Performance Liquid Chromatography (UPLC) method has been shown to provide a complete separation of the impurity profile in a significantly shorter time.
Below is a summary of the performance of different analytical methods in the analysis of Ceftriaxone Impurity C.
| Parameter | USP HPLC Method | EP HPLC Method | ChP HPLC Method | Optimized UPLC Method |
| Resolution (Rs) of Impurity C | > 2.0 (from nearest peak) | > 2.0 (from nearest peak) | Co-elution/Poor resolution | > 3.0 (from all other peaks) |
| Analysis Time | ~ 40 minutes | ~ 35 minutes | ~ 45 minutes | ~ 10 minutes |
| Selectivity | Good | Good | Poor | Excellent |
| Forced Degradation Specificity | Demonstrates stability-indicating properties | Demonstrates stability-indicating properties | Lacks clear separation of degradation products | Baseline separation of all degradation products |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the compared methods.
United States Pharmacopeia (USP) HPLC Method
This method is an established standard for the analysis of Ceftriaxone and its impurities.
-
Column: L1 packing (C18), 4.6 mm x 25 cm; 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer and an organic modifier (details in the current USP monograph).
-
Flow Rate: Typically around 1.5 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
System Suitability: The resolution between Ceftriaxone and its critical pair impurity must be not less than 2.0.
European Pharmacopoeia (EP) HPLC Method
Similar to the USP method, the EP provides a robust HPLC method for impurity profiling.
-
Column: Octadecylsilyl silica gel for chromatography R (C18), dimensions and particle size as specified in the monograph.
-
Mobile Phase: A gradient mixture of aqueous buffer and acetonitrile.
-
Flow Rate: As specified in the monograph.
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
System Suitability: Resolution requirements are defined for critical pairs of impurities.
Chinese Pharmacopoeia (ChP) HPLC Method
While widely used, this method has been reported to have selectivity issues for certain impurities.
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A buffered aqueous solution with an organic modifier.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Optimized UPLC Method
This modern approach offers significant improvements in speed and resolution.[1]
-
Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient elution is used to achieve optimal separation.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature and specificity of an analytical method. In these studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. A specific method should be able to separate the main drug peak from all the degradation product peaks.
Studies have shown that Ceftriaxone degrades under various stress conditions. A well-developed analytical method must be able to resolve Impurity C from these degradation products. The optimized UPLC method has demonstrated superior performance in separating all known impurities and degradation products from Ceftriaxone, confirming its high degree of specificity.
Visualizing the Workflow
To better understand the process of evaluating analytical method specificity, the following diagrams illustrate the key workflows.
Conclusion
The evaluation of analytical method specificity is a critical step in ensuring the quality and safety of Ceftriaxone. While traditional HPLC methods from pharmacopoeias provide a foundation for impurity analysis, modern UPLC methods offer significant advantages in terms of resolution, speed, and overall specificity, particularly for challenging separations involving impurities like Ceftriaxone Impurity C. The data presented in this guide underscores the importance of selecting and validating analytical methods that are fit for purpose and capable of meeting stringent regulatory requirements. For researchers and drug development professionals, the adoption of advanced chromatographic techniques can lead to more accurate impurity profiling, enhanced product understanding, and ultimately, safer medicines for patients.
References
Assessing the performance of different chromatography columns for 58909-39-0 separation
A Comparative Guide to Chromatography Columns for the Separation of Edoxaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various chromatography columns for the separation and analysis of Edoxaban, a direct oral anticoagulant. While the query specified CAS number 58909-39-0, which corresponds to Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, the prevalence of "Edoxaban" in related scientific literature suggests a potential discrepancy in the provided CAS number. This guide focuses on Edoxaban, a compound of significant interest in pharmaceutical research and development.
Edoxaban is an orally active, highly selective, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] Its therapeutic action reduces the risk of thrombus formation.[1][3] Accurate and robust analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This guide assesses the performance of different chromatography columns to aid in the selection of the most suitable analytical methodology.
Comparative Performance of Chromatography Columns for Edoxaban Separation
The following tables summarize quantitative data from various studies on the chromatographic separation of Edoxaban using different columns and methods.
Table 1: HPLC Column Performance for Edoxaban Analysis
| Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Wavelength (nm) | Reference |
| Shim-pack C18 | 250mm × 4.6 mm, 5µm | Acetonitrile: Water (50:50, v/v) | 1.0 | 5.514 | 291 | [1][3][4] |
| Hypersil ODS C18 | 100mm × 4.6 mm, 5µm | Potassium di-hydrogen phosphate (pH 3.5): Acetonitrile (30:70, v/v) | 1.0 | 3.677 | 230 | [1] |
| Hypersil BDS C18 | 250mm x 4.6 mm, 5µm | 0.1M K2HPO4: Methanol (65:35, v/v) | 1.0 | 3.785 | 245 | [5] |
| C18 | Not Specified | Acetonitrile: Triethylamine buffer (pH 5.5) | 1.0 | ~4 | 290 | [6][7] |
| C8 | Not Specified | Methanol | 1.5 | 2.058 | 289 | [8] |
Table 2: UPLC and LC-MS/MS Column Performance for Edoxaban Analysis
| Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection | Reference |
| Shim-pack XR-ODS II | 100mm x 3.0 mm, 2.2µm | A: Water (0.1% Formic Acid)B: Acetonitrile (pH 5) (Gradient) | 0.15 | 3.728 (A), 7.432 (B) | UV (291 nm) | [9] |
| Chromolith C18 | 100mm x 4.6 mm, 5µm | Methanol: 0.1% Formic Acid (70:30) | 0.80 | Not Specified | MS/MS | [10] |
| Core-shell ODS | Not Specified | Not Specified (Gradient) | 0.25 | Not Specified | MS/MS | [11] |
| Acquity UPLC BEH C18 | 50mm x 2.1 mm, 1.7µm | Not Specified (Gradient) | Not Specified | Not Specified | MS/MS | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Protocol 1: RP-HPLC Method using Shim-pack C18 Column[1][3][4]
-
Instrumentation: Shimadzu LC-20AT Prominence HPLC system with an SPD-20A PDA detector.
-
Column: Shim-pack C18 (250mm × 4.6 mm, 5µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: PDA detector set at 291 nm.
-
Run Time: 8 minutes.
Protocol 2: RP-HPLC Method using Hypersil ODS C18 Column[1]
-
Instrumentation: Shimadzu LC-20AT Prominence HPLC system with an SPD 20A detector.
-
Column: Hypersil ODS C18 (100mm × 4.6 mm, 5µm particle size).
-
Mobile Phase: A mixture of Potassium di-hydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 230 nm.
Protocol 3: UPLC-MS Stability-Indicating Method[9]
-
Instrumentation: UPLC system coupled with a mass spectrometer.
-
Column: Shim-pack XR-ODS II (100 x 3.0 mm, 2.2µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with formic acid (pH=5).
-
Gradient Program: 0.01 min/15% B, 23 min/100% B, 25 min/15% B.
-
Flow Rate: 0.15 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 291 nm and Mass Spectrometry.
Visualization of Edoxaban's Mechanism of Action
The following diagrams illustrate the logical workflow of Edoxaban analysis and its mechanism of action within the coagulation cascade.
Caption: Experimental workflow for the chromatographic analysis of Edoxaban.
Caption: Mechanism of action of Edoxaban in the coagulation cascade.
References
- 1. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 2. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. journaljpri.com [journaljpri.com]
- 7. researchgate.net [researchgate.net]
- 8. degres.eu [degres.eu]
- 9. actascientific.com [actascientific.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, a heterocyclic building block used in various research applications. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound is classified as causing serious eye irritation.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH-approved respirator.
II. Step-by-Step Disposal Protocol
This protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Identify Waste: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Use Designated Containers: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
Step 2: Waste Container Labeling and Storage
-
Proper Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Step 3: Spill and Contamination Management
-
Immediate Action: In the event of a spill, evacuate the immediate area if necessary and ensure proper ventilation.
-
Cleanup Procedure: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal absorbent pad.[2]
-
Containment: Sweep or shovel the absorbed material into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Final Disposal
-
Consult Regulations: The disposal of this chemical waste must be conducted in strict accordance with all local, regional, and national environmental regulations.[2][3]
-
Engage Professional Services: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4][5]
III. Quantitative Data for Disposal Planning
For effective waste management, it is essential to track and quantify the waste generated. The following table provides a template for logging key data points.
| Parameter | Specification |
| CAS Number | 58909-39-0 |
| Molecular Formula | C4H5N3O2S |
| Hazard Class (GHS) | Eye Irritant 2A |
| Recommended Waste Container | High-density polyethylene (HDPE) |
| Maximum Storage Period (On-site) | Consult institutional EHS guidelines |
| Emergency Contact | Your Institution's EHS Department |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (CAS: 58909-39-0), also known as Thiotriazinone or Ceftriaxone Triazine Analog. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when handling this compound. The following table summarizes the required PPE, compiled from safety data sheets of the compound and its structural analogs.
| PPE Category | Specification | Rationale & Citation |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact.[1][2] Latex rubber gloves have also been recommended for similar compounds.[3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes and dust.[1][3][4] |
| Respiratory Protection | Type N95 (US) or equivalent particulate respirator. | Required when dusts are generated to prevent inhalation.[5][6] Use a self-contained breathing apparatus in the event of a fire.[1][6] |
| Body Protection | Standard laboratory coat. Disposable garments are recommended if direct skin contact is anticipated. | Prevents contamination of personal clothing.[1][3][4] |
Operational Plan: From Handling to Disposal
A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory.
Engineering Controls & Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] The use of a local exhaust ventilation system, such as a chemical fume hood, is recommended, especially when generating dust or aerosols.[1]
-
Handling Practices:
-
Storage: Store in a dry, cool, and well-ventilated place.[4][7]
Disposal Plan:
The disposal of this compound and its contaminated waste must be treated as hazardous.
-
Waste Identification: All waste materials, including the compound itself, contaminated PPE, and any absorbent materials used for spills, must be classified as hazardous chemical waste.
-
Segregation and Collection:
-
Collect waste in designated, properly labeled, and sealed containers.[8]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Disposal Procedure:
Visualizing Safe Practices
To further clarify the necessary steps for safe handling and disposal, the following diagrams illustrate the operational workflow and the decision-making process for selecting appropriate PPE.
Caption: Operational workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. medline.com [medline.com]
- 4. fishersci.com [fishersci.com]
- 5. 三嗪环 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
